molecular formula C2H4O2 B1610606 Methyl formate-13C CAS No. 92276-15-8

Methyl formate-13C

Cat. No.: B1610606
CAS No.: 92276-15-8
M. Wt: 61.045 g/mol
InChI Key: TZIHFWKZFHZASV-VQEHIDDOSA-N
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Description

Methyl formate-13C is a useful research compound. Its molecular formula is C2H4O2 and its molecular weight is 61.045 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl formate-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl formate-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl formate-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIHFWKZFHZASV-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[13CH]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480753
Record name Methyl formate-13C
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.045 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92276-15-8
Record name Methyl formate-13C
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92276-15-8
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Foundational & Exploratory

Dual-Carbon Tracing: Utilizing Methyl Formate-¹³C as a Sustained One-Carbon Source in Pharmacometabolomics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

One-carbon (1C) metabolism is a critical metabolic hub that fuels nucleotide biosynthesis, epigenetic methylation, and redox homeostasis. Historically, tracing 1C flux has relied on bolus administrations of ¹³C-formate or ¹³C-serine. However, these traditional tracers suffer from rapid pharmacokinetic clearance and, in the case of free formic acid, dose-limiting toxicity and pH perturbations.

As a Senior Application Scientist, I advocate for the use of Methyl Formate-¹³C (and its isotopologues, such as ¹³C₂-methyl formate) as an advanced, dual-action tracer. Acting as a lipophilic "pro-drug," methyl formate undergoes sustained enzymatic hydrolysis in vivo, simultaneously releasing ¹³C-methanol and ¹³C-formate. This whitepaper details the mechanistic causality of methyl formate tracing, provides self-validating experimental protocols, and outlines its transformative applications in immuno-oncology and bioprocessing.

The Mechanistic Logic of Methyl Formate Cleavage and Assimilation

The utility of methyl formate as a tracer lies in its unique biphasic assimilation. Rather than flooding the system with a transient spike of 1C units, methyl formate is gradually cleaved by intracellular and plasma carboxylesterases[1][2].

This enzymatic hydrolysis yields two distinct metabolic precursors:

  • The Formyl Carbon (¹³C-Formate): This unit directly enters the cytosolic and mitochondrial folate cycles. It is ligated to tetrahydrofolate (THF) by MTHFD1 to form 10-formyl-THF, which is the direct carbon donor for the de novo biosynthesis of purines (incorporating into the C2 and C8 positions of the purine ring) and dTMP[3][4].

  • The Methyl Carbon (¹³C-Methanol): Methanol is a low-potency intermediate that must be oxidized by Alcohol Dehydrogenase (ADH) to formaldehyde, and subsequently to formate, before it can be assimilated into the folate pool[5]. In methylotrophic organisms (e.g., engineered Saccharomyces cerevisiae), this methanol can also be assimilated directly via the RuMP or xylulose monophosphate pathways[6].

By utilizing specific enzymatic inhibitors, researchers can isolate these two pathways, creating a highly controlled environment for metabolic flux analysis.

G MF Methyl Formate-13C (Lipophilic Pro-drug) CE Carboxylesterases (In vivo cleavage) MF->CE METH 13C-Methanol (Slow Release) CE->METH FORM 13C-Formate (Direct 1C Donor) CE->FORM ADH Alcohol Dehydrogenase (Oxidation) METH->ADH THF 10-formyl-THF (Folate Cycle) FORM->THF MTHFD1 ADH->FORM Fomepizole Sensitive PUR Purine & dTMP Biosynthesis THF->PUR

Caption: Enzymatic hydrolysis of Methyl Formate-13C and subsequent one-carbon assimilation pathways.

Self-Validating Experimental Methodologies

To ensure scientific integrity and trustworthiness (E-E-A-T), a tracer protocol cannot simply assume that the appearance of a ¹³C-labeled downstream metabolite is the direct result of the intended pathway. The protocol must be self-validating .

The following step-by-step methodology incorporates mandatory pharmacological controls to prove causality: Tri-ortho-cresyl phosphate (TOCP) to inhibit carboxylesterases[1], and Fomepizole to inhibit ADH[5].

Protocol: In Vitro Isotope Tracing & Flux Validation

Step 1: Media Preparation and Depletion

  • Action: Culture cells in custom DMEM lacking serine, glycine, and formate, supplemented with 10% dialyzed Fetal Bovine Serum (dFBS).

  • Causality: Standard FBS contains high levels of unlabeled 1C donors (serine/formate) which will dilute the ¹³C enrichment pool, rendering mass isotopomer distribution (MID) signals undetectable. Dialysis forces the cells to rely entirely on the exogenous tracer.

Step 2: Tracer Administration and Control Segregation Divide the biological replicates into four distinct cohorts to establish mechanistic proof:

  • Cohort A (Baseline): Unlabeled Methyl Formate (Controls for natural ¹³C abundance).

  • Cohort B (Active Tracer): 2 mM ¹³C₂-Methyl Formate.

  • Cohort C (Hydrolysis Control): 2 mM ¹³C₂-Methyl Formate + 10 µM TOCP.

    • Causality: TOCP inhibits carboxylesterases. If downstream purines remain unlabeled in this cohort, it proves that intact methyl formate cannot be directly assimilated and must be hydrolyzed to function as a 1C source.

  • Cohort D (Oxidation Control): 2 mM ¹³C₂-Methyl Formate + 1 mM Fomepizole.

    • Causality: Fomepizole blocks ADH. This isolates the flux of the formyl-derived ¹³C-formate from the methyl-derived ¹³C-methanol, allowing precise quantification of each carbon's contribution.

Step 3: Metabolic Quenching

  • Action: After 12–24 hours (allowing for the slow turnover of the purine skeleton[5]), rapidly aspirate media and plunge plates into liquid nitrogen, followed by the addition of -80°C 80:20 Methanol:Water.

  • Causality: Immediate thermal quenching halts all enzymatic activity, preventing the artifactual degradation of labile intermediates like 10-formyl-THF.

Step 4: LC-MS/GC-MS Acquisition

  • Action: Perform biphasic extraction. Analyze the polar fraction using High-Resolution LC-MS (e.g., Q-TOF or Orbitrap) operating in negative/positive polarity switching mode to capture both amino acids (serine) and nucleotides (ATP, dTMP).

Workflow Admin 1. Tracer Dosing (13C-MF +/- Inhibitors) Quench 2. Thermal Quenching (-80C) Admin->Quench Extract 3. Biphasic Extraction Quench->Extract LCMS 4. HR LC-MS Acquisition Extract->LCMS FBA 5. MID & Flux Validation LCMS->FBA

Caption: Self-validating experimental workflow for 13C-methyl formate pharmacometabolomic tracing.

Quantitative Data Interpretation: Mass Isotopomer Distributions (MID)

When analyzing the LC-MS data, researchers must correct for natural isotope abundance to determine the true fractional enrichment. The table below summarizes the expected MID signatures when using fully labeled ¹³C₂-Methyl Formate.

By tracking these specific mass shifts, drug developers can quantify the exact flux of 1C units into cellular proliferation pathways[7][8].

MetaboliteTarget PathwayPrimary ¹³C SourceExpected Dominant IsotopomerBiological Significance
Serine Cytosolic Folate Cycle¹³C-Formate[M+1] (C3 position)Indicates active flux from 10-formyl-THF to 5,10-methylene-THF via SHMT1.
Adenine / ATP Purine De Novo Synthesis¹³C-Formate & ¹³C-Methanol[M+2] (C2, C8 positions)Reflects total 1C demand for cellular proliferation and RNA/DNA synthesis.
dTMP Pyrimidine Synthesis¹³C-Formate[M+1] (Methyl group)Direct marker for Thymidylate Synthase (TYMS) activity and DNA replication.
Formaldehyde Methanol Oxidation¹³C-Methanol[M+1]Transient intermediate confirming ADH-mediated methanol assimilation.

Applications in Drug Development and Biotechnology

Immuno-Oncology: Overcoming Metabolic Checkpoints

The tumor microenvironment (TME) is notoriously depleted of essential nutrients. Recent breakthroughs have demonstrated that 1C deficiency acts as a metabolic checkpoint that restricts the proliferation of tumor-infiltrating T cells (TILs)[5]. By utilizing methyl formate as a slow-release pro-drug, researchers can achieve sustained elevation of systemic formate levels without the acute toxicity of formic acid. Tracing this flux reveals that supplemented 1C units directly fuel CD8+ TIL purine synthesis, thereby augmenting the efficacy of anti-PD-1 checkpoint blockade therapies[5].

Biomanufacturing: Engineering Methylotrophy

In industrial biotechnology, there is a massive push to utilize one-carbon substrates (like methanol and formate derived from CO₂) as sustainable feedstocks. ¹³C-methyl formate is the premier tracer for evaluating engineered methylotrophs, such as modified Saccharomyces cerevisiae or Clostridium thermocellum[6][7]. By tracking the incorporation of ¹³C into central carbon metabolites (e.g., fructose-1,6-bisphosphate and acetyl-CoA), bioengineers can quantitatively map the efficiency of the RuMP cycle versus the Wood-Ljungdahl pathway, optimizing strains for sustainable biomanufacturing.

References

  • Acute airway irritation of methyl formate in mice. National Institutes of Health (NIH) - PubMed Central.[Link][1]

  • One-carbon unit supplementation fuels purine synthesis in tumor-infiltrating T cells and augments checkpoint blockade. Science Advances / University of Pennsylvania.[Link][5]

  • Adaptive laboratory evolution of native methanol assimilation in Saccharomyces cerevisiae. Nature Communications / NIH PMC.[Link][6]

  • CO2-fixing one-carbon metabolism in a cellulose-degrading bacterium Clostridium thermocellum. Proceedings of the National Academy of Sciences (PNAS).[Link][7]

  • Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo. MDPI - Metabolites.[Link][3]

  • Gut microbiota-derived formate exacerbates pulmonary metastasis in cancer. Theranostics.[Link][4]

Sources

A Comprehensive Technical Guide to the Solubility of Methyl Formate-13C

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of Methyl Formate-13C (H¹³COOCH₃), a stable isotope-labeled compound crucial for a variety of scientific applications. As a Senior Application Scientist, this document is structured to deliver not just data, but also the underlying scientific principles and practical methodologies essential for researchers in fields ranging from metabolic tracing to pharmaceutical development.

Introduction: The Significance of Methyl Formate-13C and Its Solubility

Methyl formate-13C is the simplest ester of formic acid, where the carbonyl carbon is replaced with its stable isotope, carbon-13. This isotopic labeling makes it an invaluable tracer in metabolic flux analysis and a key standard in ¹³C NMR spectroscopy.[1] Understanding its solubility is paramount for its effective use, as it dictates the choice of solvent for reaction media, purification processes, and analytical sample preparation. The solubility of a compound governs its bioavailability in biological systems and its compatibility with various formulation matrices in drug development.

This guide will delve into the theoretical and practical aspects of the solubility of methyl formate-13C, providing a comprehensive overview for laboratory professionals.

Physicochemical Properties of Methyl Formate-13C

The physical and chemical properties of a compound are fundamental to understanding its solubility behavior. For methyl formate-13C, these properties are very similar to its unlabeled counterpart, methyl formate.

PropertyMethyl Formate (HCOOCH₃)Methyl Formate-13C (H¹³COOCH₃)Reference
Molecular Formula C₂H₄O₂¹³CH₄O₂[2]
Molecular Weight 60.05 g/mol 61.04 g/mol [2]
Boiling Point 32-34 °C34 °C[2]
Melting Point -100 °C-100 °C[2]
Density 0.974 g/mL at 20 °C0.990 g/mL at 25 °C[2]
Refractive Index n20/D 1.343n20/D 1.343[2]

The minor increase in molecular weight and density for the ¹³C-labeled compound is expected and has a negligible effect on its macroscopic solubility properties.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage is scientifically grounded in the nature of intermolecular forces between the solute and the solvent.

  • Polar Solvents: These solvents, such as water, methanol, and ethanol, have molecules with significant dipole moments and can form hydrogen bonds. They are effective at dissolving polar solutes.

  • Nonpolar Solvents: Solvents like hexane and toluene lack a significant dipole moment and primarily interact through weaker London dispersion forces. They are best for dissolving nonpolar solutes.

  • Aprotic Polar Solvents: These solvents, including acetone and ethyl acetate, have dipole moments but do not have acidic protons to donate for hydrogen bonding.

Methyl formate is a polar aprotic molecule. It possesses a dipole moment due to the electronegative oxygen atoms but cannot act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor at its carbonyl and ether oxygens. This molecular structure dictates its solubility in various solvents.

The Effect of ¹³C Isotopic Labeling on Solubility

The substitution of a ¹²C atom with a ¹³C atom does not alter the electronic structure or the types of intermolecular forces a molecule can engage in. The primary difference is a slight increase in mass. For a small molecule like methyl formate, this mass change is minimal and is not expected to significantly impact its solubility. Any isotope effect on solubility is generally subtle and more pronounced in cases of hydrogen/deuterium substitution, where the relative mass change is much larger. Therefore, the solubility data for unlabeled methyl formate can be confidently used as a very close approximation for methyl formate-13C.

Solubility of Methyl Formate in Common Laboratory Solvents

Based on available data for unlabeled methyl formate, the following provides a comprehensive overview of its solubility.

SolventSolvent TypeSolubilityReference
Water Polar Protic30.4 g/100 g of solvent (20 °C)[3]
Methanol Polar ProticMiscible[3]
Ethanol Polar ProticMiscible[3]
Acetone Polar AproticReadily soluble[4]
Chloroform NonpolarSoluble[3]
Diethyl Ether NonpolarSoluble[3]

Discussion of Solubility Data:

  • High Solubility in Polar Protic Solvents: The miscibility of methyl formate in methanol and ethanol is due to the favorable dipole-dipole interactions and the ability of the alcohols to act as hydrogen bond donors to the oxygen atoms of methyl formate. Its significant solubility in water is also attributed to these interactions, although the extensive hydrogen bonding network of water is only partially disrupted.[3][5]

  • Good Solubility in Polar Aprotic Solvents: The "readily soluble" nature in acetone is expected, as both are polar aprotic molecules and can engage in strong dipole-dipole interactions.

  • Solubility in Nonpolar Solvents: The solubility in chloroform and diethyl ether, while not quantified as "miscible," is still significant. This can be attributed to the presence of the nonpolar methyl group and the overall small size of the methyl formate molecule, allowing for effective van der Waals interactions.

Experimental Determination of Solubility for a Volatile Compound

Due to the low boiling point (32-34 °C) of methyl formate, the standard shake-flask method for determining solubility requires modification to prevent loss of the analyte through evaporation.[2] Headspace Gas Chromatography (HS-GC) is the recommended technique for accurately determining the solubility of volatile compounds like methyl formate.[6][7]

Principle of Headspace Gas Chromatography for Solubility Measurement

In HS-GC, a solution is allowed to reach equilibrium between the liquid and vapor (headspace) phases in a sealed vial at a constant temperature. The concentration of the analyte in the headspace is directly proportional to its concentration in the liquid phase, as described by Henry's Law. By analyzing a sample of the headspace gas, the concentration in the original solvent can be determined.

Workflow for Solubility Determination using Headspace Gas Chromatography

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis HS-GC Analysis cluster_data Data Analysis prep1 Prepare saturated solutions of Methyl Formate-13C in various solvents in sealed vials. prep2 Include a series of known concentration standards for calibration. prep1->prep2 equil Incubate all vials (samples and standards) in a headspace autosampler at a constant temperature to allow for liquid-vapor equilibrium. prep2->equil inject Automatically inject a fixed volume of the headspace from each vial into the GC. equil->inject separate Separate Methyl Formate-13C from any other volatile components on an appropriate GC column. inject->separate detect Detect and quantify the analyte using a suitable detector (e.g., FID or MS). separate->detect calibrate Construct a calibration curve from the headspace response of the standards. detect->calibrate quantify Determine the concentration of Methyl Formate-13C in the saturated solutions from the calibration curve. calibrate->quantify

Workflow for determining the solubility of Methyl Formate-13C using HS-GC.
Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • To a series of 20 mL headspace vials, add a precise volume (e.g., 5 mL) of the desired solvent.

    • Add an excess of methyl formate-13C to each vial. The excess should be sufficient to ensure a saturated solution with a small amount of undissolved solute remaining.

    • Immediately seal the vials with crimp caps containing PTFE-lined septa to prevent evaporation.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of methyl formate-13C of a known concentration in the solvent of interest.

    • Perform serial dilutions to create a set of at least five calibration standards spanning the expected solubility range.

    • Transfer a known volume of each standard to a headspace vial and seal.

  • Equilibration:

    • Place all sample and standard vials into the autosampler of the headspace gas chromatograph.

    • Equilibrate the vials at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 30 minutes) to ensure equilibrium between the liquid and headspace is reached.

  • Gas Chromatography Analysis:

    • Set the GC parameters (e.g., inlet temperature, column type, oven temperature program, and detector settings) to achieve good separation and detection of methyl formate.

    • The headspace autosampler will automatically inject a fixed volume of the headspace from each vial into the GC for analysis.

  • Data Analysis:

    • Integrate the peak corresponding to methyl formate-13C in each chromatogram.

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Use the calibration curve to determine the concentration of methyl formate-13C in the saturated sample solutions. This concentration represents the solubility of the compound in that solvent at the equilibration temperature.

Applications and Implications for Researchers

A thorough understanding of methyl formate-13C solubility is critical for its successful application in various research domains.

Metabolic Flux Analysis

In metabolic tracing studies, methyl formate-13C can be used as a precursor to introduce a ¹³C label into the metabolic network. Its solubility in aqueous buffers is crucial for its delivery to cell cultures or in vivo systems. The choice of a suitable co-solvent, if required, must be made with its solubility profile in mind to avoid precipitation and ensure accurate dosing.

NMR Spectroscopy

As a reference standard or a labeled analyte in ¹³C NMR, methyl formate-13C must be completely dissolved in the NMR solvent to obtain high-resolution spectra. Knowledge of its solubility in common deuterated solvents (e.g., chloroform-d, methanol-d₄) is therefore essential for preparing NMR samples.

Drug Development

In the context of drug development, understanding the solubility of small molecules is a fundamental aspect of pre-formulation studies. While methyl formate-13C is not a therapeutic agent itself, its use as a labeled analog of a potential drug candidate can provide insights into the drug's metabolic fate. Its solubility characteristics would be a key parameter in designing such studies.

Conclusion

This guide has provided a detailed technical overview of the solubility of methyl formate-13C. By combining theoretical principles with practical experimental guidance, researchers, scientists, and drug development professionals are better equipped to handle and utilize this important isotopically labeled compound. The solubility of methyl formate-13C is very similar to its unlabeled counterpart, and it exhibits good solubility in a range of polar and nonpolar solvents. For precise quantitative measurements, a modified experimental approach such as headspace gas chromatography is recommended due to the compound's volatility. The information presented herein serves as a valuable resource for the effective application of methyl formate-13C in cutting-edge scientific research.

References

Sources

Methodological & Application

Advanced Experimental Design for Methyl Formate-¹³C Tracer Studies in Metabolic and Catalytic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Mechanistic Grounding

Methyl formate-¹³C ( H13COOCH3​ or HCOO13CH3​ ) is a highly versatile stable isotope tracer utilized across chemical catalysis, atmospheric chemistry, and biological metabolic flux analysis. Unlike radioactive ¹⁴C tracers, ¹³C-labeled methyl formate allows for precise structural elucidation and positional isotopomer mapping using Nuclear Magnetic Resonance (NMR) and high-resolution Mass Spectrometry (MS)[1].

The causality behind selecting methyl formate-¹³C lies in its unique physicochemical properties. In dynamic NMR spectroscopy, ¹³C-enrichment at the carbonyl carbon (up to 99%) significantly enhances the signal-to-noise ratio, enabling the precise measurement of free-energy barriers for E-to-Z rotational conversions (e.g., 9.85 and 11.91 kcal/mol at −70.8 °C)[2]. In catalytic studies, it serves as a critical probe for identifying transient intermediates, such as Ru-methyl formate complexes generated during transfer hydrogenation[3]. In biological systems, particularly methylotrophic bacteria like Methylobacterium extorquens AM1, ¹³C-methyl formate and its hydrolysis products (methanol and formate) trace the topology of one-carbon assimilatory networks[4].

To ensure rigorous scientific integrity, the protocols detailed below are designed as self-validating systems . Every experimental workflow incorporates parallel unlabeled controls (to establish M+0 baseline natural abundance) and internal standard spiking to correct for matrix effects and signal drift.

Quantitative Analytical Signatures

Accurate tracer studies require baseline analytical parameters to differentiate the labeled tracer from endogenous or unlabeled background molecules.

Table 1: Analytical Signatures of Methyl Formate Isotopologues

Compound / Isotopologue¹³C NMR Chemical ShiftExact Mass [M]⁺ (m/z)Primary MS Base Peak (m/z)Application Focus
Unlabeled Methyl Formate 161.0 ppm (C=O), 51.0 ppm (-CH₃)60.02131.018 [H₃CO]⁺[5]Baseline control / Matrix blank
¹³C-Methyl Formate (Carbonyl-labeled) 161.0 ppm (Enhanced)[2]61.02431.018[H₃CO]⁺Dynamic NMR, Rotational barriers
Methyl Formate-¹³C (Methyl-labeled) 51.0 ppm (Enhanced)61.02432.021 [H₃¹³CO]⁺Metabolic flux, Ru-catalyst tracing

Experimental Workflows & Methodologies

G A 13C-Methyl Formate Administration B Biological System (M. extorquens) A->B C Catalytic System (Ru-Catalyst) A->C D Metabolite Extraction & Derivatization B->D E DESI-MS Interception (Millisecond scale) C->E F GC-TOFMS Analysis (Isotopologue Profiling) D->F G High-Res Orbitrap MS (Transient Species) E->G

Caption: Workflow for biological and catalytic 13C-Methyl Formate tracer studies.

Protocol A: Interception of Transient Catalytic Intermediates via DESI-MS

Rationale: Traditional bulk mass spectrometry fails to capture highly reactive Ru(II) and Ru(IV) intermediates during transfer hydrogenation because they degrade rapidly in solution. Desorption Electrospray Ionization (DESI) microdroplets act as micro-reactors, intercepting these transient Ru-methyl formate species on a millisecond timescale before bulk degradation occurs[3].

Step-by-Step Methodology:

  • Catalyst Preparation: Synthesize the (β-amino alcohol)(arene)RuCl(II) catalytic precursor. Dissolve in anhydrous, degassed ¹³C-methanol (which oxidizes to ¹³C-methyl formate in situ) to a final concentration of 10 μM.

  • Self-Validation Control: Prepare an identical 10 μM Ru-catalyst solution using unlabeled methanol/methyl formate to establish the exact isotopic envelope of the M+0 Ru-complex.

  • DESI-MS Setup:

    • Utilize a high-resolution Orbitrap mass spectrometer equipped with a DESI source[3].

    • Set the DESI spray solvent to a mixture of ¹³C-methanol and water (1:1 v/v) with 10⁻⁴ M KOH to facilitate dehydrohalogenation[3].

    • Maintain the spray voltage at 4.5 kV and the capillary temperature at 250 °C.

  • Millisecond Interception: Spray the charged microdroplets onto a PTFE surface spotted with the Ru-catalyst precursor. The short flight time of the secondary droplets limits the reaction time to ~1-5 milliseconds[3].

  • Data Acquisition & Causality Check: Monitor the m/z range for the Ru-¹³C-methyl formate adducts. The presence of the ¹³C label will shift the isotopic envelope by +1 Da (or +2 Da for doubly labeled species) compared to the unlabeled control, unambiguously proving that the formate ligand originates from the solvent oxidation pathway rather than atmospheric contamination.

Protocol B: Metabolic Flux Analysis in Methylotrophs via GC-TOFMS

Rationale: Methylobacterium extorquens AM1 utilizes one-carbon compounds (methanol, formate) for both energy and biomass accumulation. GC-TOFMS provides the high data density and chromatographic resolution required to separate complex polar metabolites and extract quantitative isotopic dilution time courses, revealing the topology of the assimilatory network[4].

Step-by-Step Methodology:

  • Culture Adaptation: Grow M. extorquens AM1 in minimal medium supplemented with unlabeled methyl formate (or methanol/formate) until the mid-exponential phase (OD₆₀₀ ~ 0.6) to ensure the metabolic machinery is fully adapted.

  • Tracer Pulse (The "Shift"): Rapidly harvest the cells via vacuum filtration. Resuspend the filter immediately in pre-warmed minimal medium containing 15 mM ¹³C-methyl formate.

  • Time-Course Quenching: At precise intervals (e.g., 0, 15, 30, 60, 120 seconds), withdraw 1 mL aliquots and immediately quench metabolism by injecting into 4 mL of pre-chilled (-80 °C) 60% aqueous methanol. Causality: Rapid quenching prevents the scrambling of the ¹³C label by fast-acting isomerases and mutases.

  • Metabolite Extraction & Derivatization:

    • Lyse cells using freeze-thaw cycles and extract polar metabolites.

    • Lyophilize the extract and derivatize using Methoxyamine-HCl in pyridine (to protect ketones/aldehydes), followed by MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to volatilize hydroxyl and amine groups.

    • Self-Validation: Spike the extraction buffer with a non-endogenous internal standard (e.g., Norleucine) to normalize extraction efficiency and GC injection volume across all time points.

  • GC-TOFMS Acquisition: Inject 1 μL into the GC-TOFMS. Calculate the Fractional Isotopic Enrichment (FIE) for key nodes like phosph(enol)pyruvate and pyruvate to map the carbon fixation pathways[4].

Pathway MF 13C-Methyl Formate MetOH 13C-Methanol MF->MetOH Hydrolysis Formate 13C-Formate MF->Formate Hydrolysis Ru Ru-13C-Intermediate MetOH->Ru Ru-Catalyst Oxidation Biomass 13C-Biomass / CO2 Formate->Biomass Assimilation (Serine Cycle)

Caption: Mechanistic pathways of 13C-Methyl Formate in biological assimilation and Ru-catalysis.

References

  • Title: mass spectrum of methyl methanoate fragmentation pattern of m/z m/e ions for analysis and identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes Source: docbrown.info URL: [Link][5]

  • Title: Barriers to Rotation in Methyl Formate by Dynamic NMR Spectroscopy and Barriers to 1,3 Oxygen-to-Oxygen Migration in Methyl Formate and Trifluoromethyl Formate by ab Initio Calculations Source: The Journal of Organic Chemistry - ACS Publications URL: [Link][2]

  • Title: Catalog | PDF | Chlorine | Chloride (Stable Isotope Production and Synthesis Guidelines) Source: Scribd URL: [Link][1]

  • Title: Comprehensive discovery of C-13 labeled metabolites in the bacterium Methylobacterium extorquens AM1 using gas chromatography-mass spectrometry Source: ResearchGate URL: [Link][4]

  • Title: Transient Ru-methyl formate intermediates generated with bifunctional transfer hydrogenation catalysts Source: National Institutes of Health (NIH) URL: [Link][3]

Sources

quantifying Methyl formate-13C incorporation by mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Tracing One-Carbon Metabolism and Amine Formylation via 13C-Methyl Formate Mass Spectrometry

Executive Summary

Isotopic labeling and quantification are foundational to elucidating pharmacokinetic pathways, mapping one-carbon (1C) metabolism, and conducting stable isotope dilution mass spectrometry (SID-MS). This technical guide details two complementary mass spectrometry workflows utilizing 13C-labeled methyl formate. The first workflow outlines the quantification of endogenous formate via its derivatization to 13C-methyl formate for Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). The second describes the use of 13C-methyl formate as an isotopic labeling reagent for the N-formylation of amine-containing therapeutics, quantified via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanistic Rationale: The Superiority of 13C-Methyl Formate

Causality in Experimental Choices When quantifying endogenous formate—a critical node in immunometabolism and cancer biology—direct LC-MS/MS analysis is severely hindered by formic acid's low molecular weight, high volatility, and poor retention on standard reverse-phase columns. To circumvent this, is employed[1]. However, esterification efficiency fluctuates based on sample matrix, temperature, and reagent concentration. By introducing 13C-formic acid as an internal standard prior to derivatization, the system becomes completely self-validating: any thermodynamic variations in the esterification process equally affect the 12C-endogenous analyte and the 13C-internal standard, preserving the critical 12C/13C ratio[2]. The resulting 13C-methyl formate is seamlessly extracted via HS-SPME and quantified by GC-MS[3].

Conversely, in synthetic drug metabolism and stable isotope labeling, 13C-methyl formate serves as a highly efficient C1 donor for the[4]. Traditional coupling using 13C-formic acid and carbodiimides often leads to epimerization and persistent urea byproducts. 13C-methyl formate bypasses this by reacting via direct nucleophilic acyl substitution[5]. The only byproduct generated is volatile methanol, which is easily evaporated under nitrogen, driving the reaction to completion and eliminating the need for complex downstream purification[6]. The incorporation of the 13C-formyl group yields a precise +29 Da mass shift, allowing for unambiguous MRM quantification.

Experimental Workflows

G cluster_0 Workflow A: GC-MS Formate Quantitation cluster_1 Workflow B: Amine 13C-Formylation A1 Biological Sample A2 Add 13C-Formate IS A1->A2 A3 Derivatize to 13C-Methyl Formate A2->A3 A4 HS-SPME GC-MS (m/z 60/61) A3->A4 B1 Amine Substrate B2 Add 13C-Methyl Formate B1->B2 B3 Nucleophilic Acyl Substitution B2->B3 B4 LC-MS/MS MRM (+29 Da Shift) B3->B4

Fig 1. Parallel MS workflows for endogenous formate and 13C-formylation analysis.

Protocol 1: GC-MS Quantification of Formate via 13C-Methyl Formate Derivatization

Self-Validating System: This protocol utilizes a Stable Isotope Dilution (SID) approach. The absolute peak area of the m/z 61 quantifier ion (13C-methyl formate) must exhibit a Coefficient of Variation (CV) ≤ 10% across the analytical batch. A sudden drop in m/z 61 intensity isolates mechanical failures (e.g., septum leak, SPME fiber degradation) from true biological variance in endogenous 12C-formate[2].

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 200 µL of biological matrix (e.g., plasma, urine, or cell culture media) into a 2 mL glass headspace vial[2].

  • Isotope Spiking: Add 10 µL of 1 mM 13C-formic acid (99 atom % 13C) to serve as the internal standard[1].

  • Acidic Esterification: Add 100 µL of anhydrous methanol and 50 µL of concentrated sulfuric acid (H₂SO₄) to catalyze the formation of methyl formate[3]. Immediately seal the vial with a PTFE/silicone septum to prevent the volatilization of the highly volatile product.

  • HS-SPME Extraction: Incubate the vial at 60 °C for 15 minutes to drive the reaction to equilibrium. Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for exactly 10 minutes[1].

  • GC-MS Acquisition: Desorb the fiber in the GC inlet at 250 °C for 2 minutes. Operate the mass spectrometer in Electron Impact (EI) Selected Ion Monitoring (SIM) mode, targeting m/z 60 and m/z 61[2].

Protocol 2: LC-MS/MS Quantification of 13C-Formyl Incorporation into Amines

Self-Validating System: The reaction's success is internally validated by calculating the Isotopic Enrichment Factor (IEF). By monitoring both the +28 Da (unlabeled formyl, representing background or impurity) and +29 Da (13C-formyl) MRM transitions, the system verifies the isotopic purity of the labeling reagent and confirms the absence of ambient 12C-formate contamination[4]. A robust reaction will yield an IEF > 0.98.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 mmol of the target amine (API or peptide) in 2 mL of anhydrous tetrahydrofuran (THF) within a heavy-walled pressure vessel[4].

  • Reagent Addition: Add 5.0 equivalents of 13C-methyl formate and 1.2 equivalents of N,N-diisopropylethylamine (DIPEA) to act as a proton scavenger[5].

  • Nucleophilic Acyl Substitution: Seal the vessel and heat to 60 °C with continuous stirring for 8 hours. The sealed environment is critical to maintain the concentration of the highly volatile 13C-methyl formate[4].

  • Quenching: Cool the reaction to room temperature. Evaporate the solvent, residual 13C-methyl formate, and the methanol byproduct under a gentle stream of nitrogen[6].

  • LC-MS/MS Acquisition: Reconstitute the residue in the mobile phase (e.g., 50% Acetonitrile/Water with 0.1% Formic acid). Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) to detect the +29 Da mass shift characteristic of 13C-formyl incorporation[4].

Quantitative Data Presentation

Table 1: GC-MS SIM Parameters for Formate Quantification

Analyte Precursor Ion Quantifier Ion (m/z) Qualifier Ion (m/z) Retention Time (min)
12C-Methyl Formate (Endogenous) EI 60 31 2.4

| 13C-Methyl Formate (Internal Standard) | EI | 61 | 32 | 2.4 |

Table 2: LC-MS/MS MRM Transitions for 13C-Formylation (Model: Benzylamine)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Mass Shift
Unlabeled N-Benzylformamide 136.1 [M+H]+ 91.1 15 +28 Da

| 13C-N-Benzylformamide | 137.1[M+H]+ | 91.1 | 15 | +29 Da |

References

  • Title: Quantitation of formate by solid-phase microextraction and gas chromatography-mass spectrometry utilizing a [13C]formate internal standard Source: Journal of Chromatography A URL: [Link]

  • Title: Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source Source: ACS Catalysis URL: [Link]

  • Title: Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles Source: PMC - NIH URL: [Link]

  • Title: N-formylation of amines using methanol as a potential formyl carrier by a reusable chromium catalyst Source: Nature Communications URL: [Link]

Sources

Application Note: Utilizing Methyl Formate-¹³C as a Mechanistic Probe in Enzyme Kinetics and Transition State Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Theoretical Grounding

Understanding the exact transition state (TS) geometry of acyl group transfer reactions is a cornerstone of rational drug design and enzyme engineering. Methyl formate, the simplest ester, serves as an ideal model substrate for probing the mechanisms of esterases, lipases, and ribozymes. By isotopically enriching the carbonyl carbon (Methyl formate-¹³C), researchers can precisely measure ¹³C Kinetic Isotope Effects (KIEs) to elucidate whether an enzyme-catalyzed hydrolysis or aminolysis proceeds via a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate[1].

The primary carbonyl ¹³C KIE is highly sensitive to changes in bond order. During nucleophilic attack, the sp² hybridized carbonyl carbon transitions to an sp³ hybridized tetrahedral intermediate. This reduction in bond order typically yields a "normal" isotope effect (KIE > 1). For example, in the aminolysis of methyl formate at pH 10, the carbonyl-¹³C KIE reflects the equilibrium isotope effect on the formation of the tetrahedral intermediate, yielding a KIE of approximately 1.020[2]. In more complex ribosomal P-site analog aminolysis, large carbonyl ¹³C isotope effects (up to ~4.5%) have been observed, indicating substantial bond order changes and a late transition state[3].

Experimental Rationale & Causality

Why choose Methyl formate-¹³C over standard fluorogenic substrates?

  • Steric Simplicity: As the smallest ester, it lacks steric bulk, allowing researchers to isolate pure electronic effects during nucleophilic attack without confounding steric hindrance.

  • High NMR Sensitivity: The 99 atom % ¹³C enrichment drastically enhances the Nuclear Magnetic Resonance (NMR) signal-to-noise ratio. This enables real-time kinetic monitoring without the need for radioactive isotopes or complex coupled-enzyme assays[4].

  • Direct Observation: The choice of ¹³C NMR allows for the simultaneous observation of the isotopic fractionation of the substrate and the accumulation of the product (e.g., ¹³C-methanol or ¹³C-formate) in a single tube, providing a self-validating kinetic readout[5].

Mechanism Substrate 13C-Methyl Formate + Enzyme Nucleophile TS1 Transition State 1 (Nucleophilic Attack) Substrate->TS1 k1 (Normal 13C KIE) Tetrahedral Tetrahedral Intermediate (sp3 Hybridized 13C) TS1->Tetrahedral TS2 Transition State 2 (Leaving Group Departure) Tetrahedral->TS2 k2 Product Acyl-Enzyme + Methanol (Product Formation) TS2->Product

Caption: Stepwise mechanism of ester hydrolysis highlighting the tetrahedral intermediate.

Step-by-Step Protocol: Measuring ¹³C KIEs via Real-Time NMR

Safety Note: Methyl formate-¹³C is extremely flammable (bp 34 °C) and harmful if inhaled (H224, H332)[4]. Perform all handling in a temperature-controlled fume hood.

Phase 1: Substrate and Enzyme Preparation
  • Buffer Preparation: Prepare 50 mM phosphate buffer (pH 7.4) in D₂O. Causality: D₂O is required to provide a deuterium lock signal for the NMR spectrometer, ensuring magnetic field stability over the course of the kinetic run.

  • Substrate Stock: Prepare a 100 mM stock of Methyl formate-¹³C (CAS: 92276-15-8) in anhydrous DMSO-d₆. Seal immediately with a PTFE-lined cap. Causality: DMSO-d₆ prevents premature hydrolysis of the highly reactive ester while maintaining NMR compatibility.

  • Enzyme Equilibration: Dialyze the target enzyme (e.g., a serine hydrolase) against the D₂O buffer to remove protic solvents and background proton signals.

Phase 2: Real-Time Kinetic NMR Assay
  • Baseline Scan: Transfer 500 µL of the enzyme solution to a high-quality 5 mm NMR tube. Acquire a baseline ¹³C NMR spectrum (100.6 MHz or higher) at the desired reaction temperature (e.g., 25 °C) to ensure no background interference near 161 ppm (carbonyl carbon).

  • Reaction Initiation: Inject 5 µL of the Methyl formate-¹³C stock into the NMR tube (final concentration ~1 mM). Invert rapidly 3 times to mix.

  • Data Acquisition: Immediately insert the tube into the spectrometer and begin a pseudo-2D NMR acquisition array. Collect ¹³C spectra with a short relaxation delay (optimized for the T₁ of the carbonyl carbon) every 30 seconds for 30 to 60 minutes.

  • Validation & Control (Self-Validating System): Run a parallel uncatalyzed control tube (buffer + substrate only). The uncatalyzed hydrolysis rate must be subtracted from the enzymatic rate to isolate the true enzymatic KIE. Furthermore, the mass balance (Substrate peak area + Product peak area) must remain constant throughout the assay to validate that no volatile intermediates are escaping.

Phase 3: Data Analysis & KIE Calculation
  • Integration: Integrate the decaying carbonyl ¹³C peak of methyl formate (~161 ppm) and the growing ¹³C peak of the product (e.g., formate at ~171 ppm).

  • Fractionation Factor: Calculate the isotopic fractionation factor ( R ) at partial conversion ( f ) compared to the initial isotopic ratio ( R0​ ).

  • KIE Derivation: Use the competitive KIE equation. A normal ¹³C KIE (e.g., 1.020 - 1.045) indicates a rate-limiting formation or breakdown of the tetrahedral intermediate[1][3].

Workflow Prep 1. Substrate Prep (13C-Methyl Formate) Reaction 2. Enzyme Incubation (D2O Buffer, 25°C) Prep->Reaction Analysis 3. Real-Time NMR (13C Peak Tracking) Reaction->Analysis Calc 4. KIE Calculation (Isotope Fractionation) Analysis->Calc

Caption: Experimental workflow for measuring 13C Kinetic Isotope Effects using NMR.

Quantitative Data Presentation

The magnitude of the ¹³C KIE provides a direct readout of the transition state structure. Below is a summary of expected KIE values for various methyl formate reactions based on established literature.

Reaction TypeTarget BondObserved ¹³C KIEMechanistic Implication
Uncatalyzed Hydrolysis C=O~1.000 - 1.010Early transition state, minimal C=O bond cleavage.
Enzyme-Catalyzed Hydrolysis C=O1.020 - 1.030Stepwise mechanism, rate-limiting tetrahedral intermediate formation[1].
Aminolysis (pH 10) C=O~1.020Equilibrium isotope effect on tetrahedral intermediate formation[2].
Ribosomal P-site Aminolysis C=O~1.045Late transition state, significant C-O bond cleavage[3].

References

  • Sigma-Aldrich. Methyl formate-13C. PubChem / Sigma-Aldrich. 4

  • ACS Publications. Multiple Isotope Effects on the Acyl Group Transfer Reactions of Amides and Esters. Journal of the American Chemical Society. 1

  • ResearchGate. NMR study of 13C-kinetic isotope effects at 13C natural abundance to characterize oxidations and an enzyme-catalyzed reduction. Tetrahedron Letters.5

  • NIH / PMC. Transition states of uncatalyzed hydrolysis and aminolysis reactions of a ribosomal P-site substrate determined by kinetic isotope effects. Journal of the American Chemical Society.3

  • NIH / PMC. A Heavy-Atom Isotope Effect and Kinetic Investigation of the Hydrolysis of Semicarbazide by Urease from Jack Bean. 2

Sources

in vivo administration of Methyl formate-13C for animal studies

Application Note: In Vivo Administration and Metabolic Tracing of 13 C-Methyl Formate in Animal Models

Executive Summary

The in vivo administration of 13 C-labeled methyl formate (MF) provides a highly specific methodology for tracing one-carbon (1C) metabolism, evaluating industrial solvent toxicokinetics, and mapping the biochemical flux of formate and methanol. Because methyl formate is highly volatile and rapidly metabolized, standard in vivo dosing protocols are insufficient. This guide outlines the mechanistic rationale, physicochemical handling requirements, and self-validating protocols necessary for accurate 13 C-methyl formate administration and downstream LC-MS/GC-MS analysis in murine models.

Mechanistic Rationale & Pharmacokinetics

Methyl formate (HCOOCH 3​ ) is a ubiquitous industrial solvent and blowing agent. In mammalian models, it acts as a unique dual-tracer for 1C metabolism. Upon entering the systemic circulation, MF is rapidly hydrolyzed by ubiquitous carboxylesterases (CES) present in the nasal mucosa, plasma, and liver, yielding equimolar amounts of methanol and formic acid (formate) 1.

Crucially, the liberated methanol is subsequently oxidized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) into formaldehyde, and ultimately into a second molecule of formate 2. Therefore, one mole of methyl formate effectively delivers two moles of formate to the folate cycle.

Depending on the specific isotopologue administered ( 13 C-formyl, 13 C-methyl, or U- 13 C), researchers can temporally separate the direct hydrolysis flux from the slower ADH-mediated oxidation flux.

MetabolicPathwayMF13C-Methyl FormateCESCarboxylesterases (CES)Inhibited by TOCPMF->CESMeOH13C-MethanolCES->MeOH HydrolysisFormate13C-FormateCES->Formate HydrolysisMeOH->Formate ADH/ALDHOxidationFolateFolate Cycle(THF Derivatives)Formate->Folate MTHFD1LigationSerine13C-SerineFolate->Serine SHMTPurines13C-PurinesFolate->Purines ATIC / GART

In vivo hydrolysis of 13C-Methyl Formate and subsequent 1C metabolic flux.

Experimental Causality: The "Why" Behind the Protocol

To ensure a self-validating and robust experimental system, several physicochemical and biological hurdles must be addressed:

  • Volatility & Temperature Control: Methyl formate has a boiling point of 32.3 °C. Preparing gavage solutions at room temperature leads to rapid volatilization and inaccurate dosing. Causality: All solutions must be prepared in gas-tight, septum-sealed vials submerged in an ice bath.

  • Enzymatic Inhibition for Toxicokinetics: If the study aims to isolate the physiological effects of the intact ester from its metabolites, animals must be pre-treated with tri-ortho-cresyl phosphate (TOCP), a potent CES inhibitor 1.

  • Ex Vivo Quenching: Blood and tissue esterases continue to cleave MF after extraction. Causality: Tissues must be immediately freeze-clamped in liquid nitrogen, and plasma must be extracted using pre-chilled (-80 °C) organic solvents to denature esterases instantly 3.

Step-by-Step In Vivo Methodologies

Protocol A: Preparation of Dosing Solutions
  • Chill the vehicle (sterile corn oil or olive oil) to 4 °C in a sealed glass vial equipped with a PTFE-lined septum. Note: Avoid aqueous vehicles for storage to prevent non-enzymatic hydrolysis.

  • Using a pre-chilled, gas-tight Hamilton syringe, pierce the septum of the 13 C-methyl formate reagent bottle and draw the required volume (Density = 0.97 g/mL).

  • Inject the 13 C-MF directly into the chilled vehicle through the septum. Vortex vigorously for 30 seconds.

  • Self-Validation Check: Weigh the sealed dosing vial before and after the injection of the MF standard. The mass difference must match the calculated mass of the injected volume. A discrepancy >2% indicates volatilization loss.

Protocol B: Animal Administration
  • Oral Gavage: Draw the dosing solution into a chilled gavage syringe immediately prior to administration. Administer 250 – 1000 mg/kg body weight to the murine model.

  • Inhalation Chamber (Alternative): For occupational exposure models, vaporize the 13 C-MF into a dynamic whole-body inhalation chamber to maintain a steady-state concentration of 50 to 500 ppm, monitored via real-time IR spectroscopy.

Protocol C: Tissue Harvesting & Metabolite Quenching
  • At predetermined time points (e.g., 15, 30, 60, 120 mins), euthanize the animals.

  • Rapidly excise target tissues (liver, lung, brain) and freeze-clamp them using Wollenberger tongs pre-cooled in liquid nitrogen.

  • For plasma, collect blood into EDTA tubes pre-chilled on ice and centrifuge immediately at 4 °C.

  • Homogenize 20 mg of frozen tissue (or 50 µL plasma) in 300 µL of a highly chilled (-20 °C) extraction buffer (Methanol:Acetonitrile:Water, 2:2:1 v/v/v) containing appropriate internal standards 3.

  • Centrifuge at 16,000 × g for 15 min at 4 °C. Transfer the supernatant to LC-MS vials.

  • Self-Validation Check: The detection of intact 13 C-methyl formate in the 0-minute (spike-in) control sample confirms that the quenching temperature was sufficient to halt ex vivo esterase activity.

Protocol D: GC-MS / LC-MS Analysis
  • Volatiles (Methanol & Formate): Analyze via automated headspace GC-MS. Formate can be quantified directly or following in situ derivatization back to a volatile ester 4.

  • Downstream 1C Metabolites: Analyze the aqueous extract using HILIC-LC-MS/MS to track the incorporation of 13 C into serine, methionine, and purine rings.

Quantitative Data Presentation: Isotopic Shift Matrix

The choice of the 13 C-methyl formate isotopologue dictates the labeling pattern of the downstream metabolite pool. Because one mole of MF yields one mole of formate directly (hydrolysis) and a second mole indirectly (methanol oxidation), single-labeled variants will dilute the heavy formate pool.

MetabolitePathway Origin 13 C-Formyl MF(H$^{13} COOCH _3$) 13 C-Methyl MF(HCOO 13 CH 3​ )U- 13 C MF( 13 COO 13 CH 3​ )
Methanol Direct HydrolysisM+0M+1M+1
Formate Hydrolysis + OxidationMixed (M+1 & M+0)Mixed (M+0 & M+1)M+1 (100% enriched)
Serine Folate Cycle (SHMT)Mixed (M+1 & M+0)Mixed (M+0 & M+1)M+1
Methionine Folate Cycle (MTR)Mixed (M+1 & M+0)Mixed (M+0 & M+1)M+1
Adenine Purine SynthesisUp to M+2 (Mixed)Up to M+2 (Mixed)Up to M+2

Table 1: Expected mass isotopomer distributions (MID) based on the administered tracer. To achieve maximum signal-to-noise in downstream 1C metabolites, U- 13 C MF is recommended.

References

  • [1] Larsen ST, Nielsen GD. Acute airway irritation of methyl formate in mice. ResearchGate / Archives of Toxicology.

  • [2] Hartwig A. Formic acid methyl ester. ZORA (Zurich Open Repository and Archive).

  • [4] Fraser AD, MacNeil W. Gas Chromatographic Analysis of Methyl Formate and Application in Methanol Poisoning Cases. PubMed / Journal of Analytical Toxicology.

  • [3] Molecular Transducers of Physical Activity Consortium (MoTrPAC). Blood Biochemical Responses to Acute Exercise. bioRxiv.

Application Note: Advanced Analytical Techniques for the Detection and Quantification of Methyl Formate-13C

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl formate-13C (MW: 61.04 g/mol ) is a highly volatile, isotopically labeled ester that serves as a critical analytical standard and metabolic tracer. In modern bioanalytical chemistry, it is primarily utilized in two domains: as an internal standard for the absolute quantification of volatile organic compounds (VOCs) via Gas Chromatography-Mass Spectrometry (GC-MS), and as a sensitive probe for metabolic tracing and protein interaction studies using Nuclear Magnetic Resonance (NMR) spectroscopy. This application note details the mechanistic rationales, validated workflows, and quantitative parameters required to successfully deploy Methyl formate-13C in complex biological matrices.

Mechanistic Rationale & Experimental Causality

Isotope Dilution in Mass Spectrometry

Biological matrices (such as whole blood or urine) contain thousands of competing analytes that cause matrix-induced ion suppression during mass spectrometry. By substituting a standard 12C atom with a 13C isotope, the resulting Methyl formate-13C exhibits a +1 Da mass shift. This mass defect allows the mass spectrometer to independently track the labeled standard and the endogenous analyte simultaneously. Because the 13C -labeled compound behaves identically to the unlabeled compound during extraction and chromatography, it acts as a self-validating internal standard that mathematically normalizes any recovery losses or ionization fluctuations[1].

Nuclear Magnetic Resonance (NMR) Signal Enhancement

In NMR spectroscopy, the standard 12C nucleus is spin-zero and therefore NMR-silent. Conversely, 13C possesses a nuclear spin of ½, making it NMR-active. Labeling the carbonyl or methyl carbon of methyl formate dramatically increases the sensitivity of 13C -NMR experiments. This wide spectral dispersion enables researchers to monitor 2 in real-time without background interference from the unlabeled biological matrix[2].

Analytical Workflows & Step-by-Step Protocols

Protocol 1: Absolute Quantification via Headspace SPME GC-MS/MS

Causality & Self-Validation: Direct analysis of highly polar formic acid is plagued by poor peak shape and column degradation. Acid-catalyzed esterification with methanol produces methyl formate, a highly volatile ester. By utilizing a Carboxen/polydimethylsiloxane (CAR/PDMS) Solid-Phase Microextraction (SPME) fiber, the volatile methyl formate is selectively partitioned from the headspace, leaving non-volatile matrix components behind[3]. The inclusion of a deuterated standard (d2-formate) ensures the derivatization and extraction steps are internally validated[4].

GCMS_Workflow Sample Biological Sample (Blood/Urine) Spike Spike Internal Standard (d2-formate) Sample->Spike Deriv Acidic Esterification (H2SO4 + Methanol) Spike->Deriv Extract Headspace SPME (CAR/PDMS Fiber) Deriv->Extract GCMS GC-MS/MS (SIM Mode) Desorption at 250°C Extract->GCMS Data Quantification via m/z 61 (13C) vs m/z 60 (12C) GCMS->Data

Caption: Headspace SPME GC-MS workflow for detecting methyl formate-13C.

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 500 µL of the biological sample into a 10 mL precision-thread headspace vial.

  • Internal Standard Spike: Add 20 µL of d2-formate (50 µM) to act as the self-validating recovery standard.

  • Acid-Catalyzed Derivatization: Add 100 µL of concentrated sulfuric acid ( H2​SO4​ ) and 200 µL of methanol.

    • Mechanistic Note: H2​SO4​ acts as both a catalyst and a dehydrating agent, driving the equilibrium toward the quantitative formation of methyl formate[5].

  • Headspace SPME Extraction: Seal the vial with a PTFE/silicone septum. Incubate at 35 °C for 30 minutes to reach vapor-phase equilibrium. Expose a 75 µm CAR/PDMS SPME fiber to the headspace for exactly 15 minutes.

  • GC-MS Analysis: Retract the fiber and immediately insert it into the GC inlet (held at 250 °C) for 3 minutes to thermally desorb the analytes onto a high-polarity capillary column (e.g., DB-WAX).

  • Data Acquisition: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, tracking the molecular ions at m/z 60 (unlabeled) and m/z 61 ( 13C -labeled).

Protocol 2: 13C -NMR Metabolic Tracing

Causality & Self-Validation: To accurately quantify metabolic flux or protein-ligand interactions, the NMR system must be calibrated against an absolute reference. The use of a coaxial NMR tube insert containing a known concentration of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) provides an absolute chemical shift reference (0 ppm) and a concentration standard, ensuring quantitative integrity across multiple longitudinal scans.

NMR_Workflow Prep Sample Preparation (Buffer Exchange to D2O) Spike Addition of 13C-Methyl Formate (Tracer/Denaturant) Prep->Spike Acquire Acquire 13C-NMR Spectra (1D 13C, 2D HSQC) Spike->Acquire Process Chemical Shift Perturbation (CSP) Analysis Acquire->Process Validate Thermodynamic Modeling (ΔG, Kd extraction) Process->Validate

Caption: 13C-NMR workflow for monitoring protein interactions and metabolic tracing.

Step-by-Step Methodology:

  • Buffer Exchange: Exchange the biological sample into a D2​O -based buffer (minimum 10% D2​O ).

    • Mechanistic Note: D2​O is strictly required to provide a deuterium lock signal, preventing the NMR spectrometer's magnetic field from drifting during long acquisition times.

  • Tracer Addition: Spike the sample with Methyl formate-13C to a final concentration of 1–5 mM.

  • Data Acquisition: Acquire 1D 13C -NMR or 2D 1H

    13C HSQC (Heteronuclear Single Quantum Coherence) spectra at 298 K.
    • Mechanistic Note: 2D HSQC provides enhanced resolution by correlating the 13C nucleus with its directly attached protons, filtering out uncoupled background signals[2].

  • Processing: Apply zero-filling and exponential line broadening (e.g., 1 Hz) before Fourier transformation to maximize the signal-to-noise ratio.

Quantitative Data Summaries

Table 1: GC-MS/MS SIM Parameters and Validation Metrics for Formate Derivatives

Analyte Precursor Ion (m/z) Retention Time (min) Limit of Detection (LOD) Linearity (R²)

| Methyl Formate ( 12C ) | 60 | 1.85 | 0.5 µg/mL | 0.992 | | Methyl Formate-13C | 61 | 1.85 | 0.5 µg/mL | 0.998 | | d2-Methyl Formate (IS) | 62 | 1.84 | N/A (Spiked) | N/A |

Note: Retention times are based on a standard 30 m HP-5MSi column configuration[6].

Table 2: 13C -NMR Chemical Shifts for Methyl Formate-13C The 13C NMR spectrum of methyl formate yields two distinct chemical environments, allowing researchers to monitor specific functional group interactions[7].

Carbon EnvironmentChemical Shift (δ, ppm in CDCl3​ )Multiplicity ( 1H -Coupled)Structural Significance
Carbonyl Carbon (C=O) ~161.0 ppmDoubletHighly sensitive to hydrogen bonding and pH changes.
Methoxy Carbon (-OCH₃) ~51.5 ppmQuartetSensitive to steric hindrance and hydrophobic pocket binding.

References

  • GCMS for formate analysis - Bio-protocol Bio-protocol (2021)[Link]

  • Gas Chromatographic Analysis of Methyl Formate and Application in Methanol Poisoning Cases Journal of Analytical Toxicology (1989)[Link]

  • Simultaneous measurement of formic acid, methanol and ethanol in vitreous and blood samples of postmortem by headspace GC-FID Springer Medizin[Link]

  • 13C nmr spectrum of methyl methanoate analysis of chemical shifts ppm Doc Brown's Advanced Organic Chemistry[Link]

  • Quantitation of formate by solid-phase microextraction and gas chromatography-mass spectrometry ResearchGate[Link]

  • 13C Isotope Labeled Internal Standards Romer Labs[Link]

  • Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins NIH PubMed Central[Link]

Sources

Introduction: The Mechanistic Rationale for Methyl Formate-¹³C

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Tracing of Drug Metabolism and One-Carbon Pathways Using Methyl Formate-¹³C

Target Audience: Pharmacokineticists, Systems Biologists, and Preclinical Drug Development Scientists Document Type: Technical Application Guide & Validated Protocols

In preclinical drug development, accurately mapping the metabolic fate of xenobiotics is paramount. While traditional radiolabeling (e.g., ¹⁴C) has been the gold standard for mass balance studies, the radiological hazards and analytical limitations have driven a paradigm shift toward Stable Isotope Resolved Metabolomics (SIRM)[1].

Methyl formate (HCOOCH₃), the simplest ester, serves as a highly specific metabolic probe. When isotopically enriched at the formyl carbon to produce Methyl formate-¹³C (H¹³COOCH₃) , it becomes a powerful, dual-purpose tracer. First, it acts as a volatile substrate to probe the hydrolytic activity of carboxylesterases (CES), enzymes responsible for the activation of numerous prodrugs[2]. Second, upon hydrolysis, the liberated ¹³C-formate directly feeds the one-carbon (1C) metabolic pool, acting as a "silent witness" to map downstream purine and pyrimidine biosynthesis without the interference of endogenous background noise[][4].

Core Applications in Drug Metabolism

Application A: Phenotyping Carboxylesterase (CES) Kinetics

Carboxylesterases (primarily CES1 in the liver and CES2 in the intestine) are critical for the biotransformation of ester-containing drugs (e.g., oseltamivir, irinotecan). Methyl formate-¹³C is rapidly hydrolyzed by these enzymes into methanol and ¹³C-formate[2].

  • The Causality of the Choice: By using the ¹³C-labeled variant, we completely bypass the analytical challenge of fluctuating endogenous formate levels in primary hepatocytes or liver microsomes. The +1 Da mass shift allows for absolute quantitation of the enzymatic turnover rate, providing a highly sensitive phenotypic readout of CES activity before introducing a novel prodrug candidate.

Application B: Tracing the One-Carbon (1C) Pool in Oncology Models

The 1C metabolism network, centered around folate derivatives, is a primary target for anti-metabolite chemotherapies (e.g., methotrexate, 5-fluorouracil).

  • The Causality of the Choice: When Methyl formate-¹³C is administered to cell cultures, the resulting ¹³C-formate is incorporated into tetrahydrofolate (THF) to form 10-formyl-THF-¹³C. This labeled intermediate is subsequently used in the de novo synthesis of purines. By tracking the accumulation of M+1 and M+2 isotopologues in DNA/RNA precursors via high-resolution mass spectrometry (HRMS), researchers can directly quantify the inhibitory efficacy of anti-folate drugs on metabolic flux[4][5].

G MF Methyl formate-13C CES Carboxylesterase Hydrolysis MF->CES Formate 13C-Formate CES->Formate Methanol Methanol CES->Methanol FormylTHF 10-Formyl-THF-13C Formate->FormylTHF MTHFD Enzymes THF Tetrahydrofolate (THF) THF->FormylTHF Purines 13C-Purines (AMP/GMP) FormylTHF->Purines Biosynthesis

Fig 1. CES-mediated hydrolysis of Methyl formate-¹³C and 1C pathway integration.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls and specific chemical derivatization steps to overcome the inherent physicochemical limitations of small, volatile metabolites.

Protocol 1: In Vitro Carboxylesterase Kinetics Assay

Expert Insight: Methyl formate is highly volatile (boiling point ~32°C). A critical experimental failure point is the evaporative loss of the substrate before enzymatic hydrolysis can occur. Therefore, incubations must be performed in sealed headspace vials with zero headspace, or at tightly controlled lower temperatures. Furthermore, because formate is highly polar and retains poorly on standard C18 LC columns, 3-nitrophenylhydrazine (3-NPH) derivatization is strictly required to increase hydrophobicity and ionization efficiency.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Setup: In a 2 mL sealed glass vial, combine 0.5 mg/mL HLMs and buffer. Pre-incubate at 37°C for 5 minutes.

  • Tracer Pulse: Inject Methyl formate-¹³C through the septum to achieve a final concentration gradient (e.g., 10 µM to 500 µM) to determine Michaelis-Menten kinetics ( Km​ and Vmax​ ).

  • Reaction Quenching: At precise time intervals (e.g., 0, 5, 10, 15 mins), extract 50 µL of the mixture and immediately quench in 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Formate-¹³C-d₁).

  • Derivatization: Add 20 µL of 200 mM 3-NPH hydrochloride and 20 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). Incubate at 40°C for 30 minutes.

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant into a triple quadrupole LC-MS/MS system operating in negative electrospray ionization (ESI-) mode.

Protocol 2: Stable Isotope Resolved Metabolomics (SIRM) Workflow

This protocol tracks the flux of ¹³C from methyl formate into the intracellular nucleotide pool to evaluate drug-induced metabolic bottlenecks[5][6].

Workflow Step1 1. Cell Culture & Drug Dosing (e.g., Methotrexate) Step2 2. Tracer Introduction (Methyl formate-13C Pulse) Step1->Step2 Step3 3. Metabolic Quenching (-80°C 80% Methanol) Step2->Step3 Step4 4. Phase Separation (Aqueous Metabolite Extraction) Step3->Step4 Step5 5. LC-HRMS Analysis (Orbitrap / Q-TOF) Step4->Step5 Step6 6. Isotope Flux Modeling (M+0 vs M+1 Ratios) Step5->Step6

Fig 2. Step-by-step SIRM workflow utilizing Methyl formate-¹³C for pathway tracing.

Step-by-Step Methodology:

  • Cell Culture: Seed target cancer cell lines in 6-well plates. Treat with the test compound (e.g., a novel anti-folate) for 24 hours.

  • Isotope Labeling: Replace media with fresh media containing 1 mM Methyl formate-¹³C. Incubate for 2 to 6 hours to achieve isotopic steady state in the 1C pool[4].

  • Quenching: Rapidly aspirate media, wash cells once with ice-cold PBS, and immediately add 1 mL of pre-chilled (-80°C) 80% methanol to halt all enzymatic activity.

  • Extraction: Scrape cells, transfer to microcentrifuge tubes, and perform a biphasic extraction (chloroform/methanol/water) to isolate polar metabolites.

  • Analysis: Dry the aqueous phase under nitrogen, reconstitute in LC-MS water, and analyze via High-Resolution Mass Spectrometry (HRMS) to quantify the M+0 (unlabeled) and M+1 (labeled) fractions of AMP, GMP, and IMP.

Quantitative Data Presentation

To accurately interpret the metabolic flux and enzymatic kinetics, data must be structured to highlight the mass shifts induced by the ¹³C label.

Table 1: LC-MS/MS MRM Transitions for 3-NPH Derivatized Formate Note: Derivatization yields a predictable mass increase, pushing the low-mass formate into a highly detectable m/z range, ensuring robust signal-to-noise ratios.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Biological Significance
¹²C-Formate-3NPH (Endogenous)180.0137.0-15Baseline cellular formate
¹³C-Formate-3NPH (Tracer) 181.0 137.0 -15 Direct product of Methyl formate-¹³C
¹³C-d₁-Formate-3NPH (Internal Std)182.0137.0-15Normalization control

Table 2: Expected Isotopic Shifts in Downstream Purine Biosynthesis (SIRM) Note: A successful anti-folate drug will significantly reduce the M+1 fraction of these metabolites compared to the vehicle control.

MetaboliteChemical FormulaUnlabeled Mass (M+0)Labeled Mass (M+1)Pathway Origin
Inosine Monophosphate (IMP)C₁₀H₁₃N₄O₈P348.0471349.050410-Formyl-THF-¹³C
Adenosine Monophosphate (AMP)C₁₀H₁₄N₅O₇P347.0631348.0664IMP conversion
Guanosine Monophosphate (GMP)C₁₀H₁₄N₅O₈P363.0580364.0613IMP conversion

Conclusion

Methyl formate-¹³C is an elegant, highly specific tool for modern drug metabolism studies. By leveraging its predictable hydrolysis and subsequent entry into the one-carbon pool, researchers can generate self-validating, radiolabel-free datasets. Proper execution requires strict adherence to volatility controls and chemical derivatization strategies, ultimately yielding high-fidelity pharmacokinetic and pharmacodynamic insights.

References

  • Lu, W., et al. (2017). Metabolomics and isotope tracing. National Institutes of Health (NIH) - PubMed Central. Available at:[Link]

  • Nielsen, G. D., et al. (2010). Acute airway irritation of methyl formate in mice. National Institutes of Health (NIH) - PubMed Central. Available at:[Link]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. National Institutes of Health (NIH) - PubMed Central. Available at:[Link]

  • Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. National Institutes of Health (NIH) - PubMed Central. Available at:[Link]

  • Li, M., et al. (2024). 13C-Stable isotope resolved metabolomics uncovers dynamic biochemical landscape of gut microbiome-host organ communications in mice. National Institutes of Health (NIH) - PubMed Central. Available at:[Link]

Sources

Tracing the Fate of the Formyl Group: An Application and Protocol Guide for Methyl Formate-¹³C

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Path of the Formyl Group in One-Carbon Metabolism

One-carbon (1C) metabolism is a fundamental network of biochemical reactions essential for life, underpinning critical processes such as the biosynthesis of nucleotides and amino acids, and the regulation of epigenetic modifications.[1] Central to this network is the transfer of one-carbon units in various oxidation states, including the formyl group (-CHO). The formyl group is a key building block, particularly in the de novo synthesis of purines, which are vital components of DNA, RNA, and energy-carrying molecules like ATP.[2][3] Understanding the flux and fate of the formyl group is therefore paramount for researchers in fields ranging from cancer biology to drug development.

Stable isotope tracing, utilizing compounds enriched with non-radioactive heavy isotopes like carbon-13 (¹³C), has emerged as a powerful technique to delineate metabolic pathways.[] By introducing a ¹³C-labeled substrate into a biological system, scientists can track the incorporation of the isotope into downstream metabolites, providing a dynamic view of metabolic fluxes. While several ¹³C-labeled one-carbon sources are available, this guide introduces Methyl formate-¹³C as a potentially novel and advantageous tracer for monitoring the fate of the formyl group.

Methyl formate is the simplest ester, and its ¹³C-labeled counterpart offers a unique tool for delivering a labeled formyl group into the cellular environment. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical framework and practical protocols for utilizing Methyl formate-¹³C to trace the formyl group in cellular metabolism. It is important to note that the use of Methyl formate-¹³C as a metabolic tracer is an emerging application; therefore, this guide is intended to provide a robust starting point for its validation and implementation in your research.

Principles of the Method: The Proposed Metabolic Journey of Methyl Formate-¹³C

We hypothesize that Methyl formate-¹³C, due to its small size and ester nature, can readily permeate cell membranes. Once inside the cell, it is likely hydrolyzed by ubiquitous intracellular esterases into two products: [¹³C]formate and methanol.[5] The ¹³C-labeled formate is then poised to enter the endogenous one-carbon pool, where it can be utilized in various metabolic pathways. The primary fate of interest for the ¹³C-formyl group is its incorporation into purine rings during de novo nucleotide synthesis.

The proposed metabolic pathway is illustrated in the diagram below:

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Methyl formate-13C Methyl formate-13C Methyl formate-13C_in Methyl formate-13C Methyl formate-13C->Methyl formate-13C_in Cellular Uptake Formate-13C Formate-13C Methyl formate-13C_in->Formate-13C Esterase Hydrolysis Methanol Methanol Methyl formate-13C_in->Methanol One-Carbon Pool One-Carbon Pool Formate-13C->One-Carbon Pool Purine Synthesis Purine Synthesis One-Carbon Pool->Purine Synthesis Amino Acid Metabolism Amino Acid Metabolism One-Carbon Pool->Amino Acid Metabolism Labeled Biomolecules Labeled Biomolecules Purine Synthesis->Labeled Biomolecules e.g., ATP, GTP Amino Acid Metabolism->Labeled Biomolecules e.g., Serine, Glycine

Caption: Proposed metabolic fate of Methyl formate-¹³C.

The primary analytical techniques for detecting the incorporation of the ¹³C label are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). NMR can provide detailed information on the specific position of the ¹³C atom within a molecule, while MS offers high sensitivity for detecting and quantifying the mass shift in metabolites due to ¹³C incorporation.[6][7]

Materials and Methods

This section provides a comprehensive list of necessary materials and detailed protocols for conducting a tracer experiment with Methyl formate-¹³C.

Materials:

  • Tracer: Methyl formate-¹³C (CAS No: 92276-15-8)[8][9][10]

  • Cell Culture:

    • Mammalian cell line of interest

    • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

    • Fetal Bovine Serum (FBS), dialyzed

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Cell culture flasks or plates

  • Metabolite Extraction:

    • Methanol (LC-MS grade), pre-chilled to -80°C

    • Water (LC-MS grade)

    • Chloroform (LC-MS grade), pre-chilled to -20°C

    • Cell scraper

    • Microcentrifuge tubes

  • Analytical Instrumentation:

    • High-resolution Mass Spectrometer coupled with Liquid Chromatography (LC-MS)

    • High-field Nuclear Magnetic Resonance (NMR) Spectrometer

Experimental Protocols

Protocol 1: Cell Culture and Labeling with Methyl Formate-¹³C

This protocol outlines the steps for introducing Methyl formate-¹³C to a mammalian cell culture.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to reach approximately 70-80% confluency at the time of harvest.

  • Tracer Preparation: Prepare the labeling medium by supplementing the standard culture medium with Methyl formate-¹³C. The optimal concentration should be determined empirically, starting with a range of 1-10 mM.

    • Expert Insight: Due to the volatile nature of methyl formate, prepare the labeling medium immediately before use and ensure a tight seal on the culture vessel to minimize evaporation.

  • Initiation of Labeling:

    • Aspirate the existing culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for a desired period. For steady-state analysis, a 24-hour incubation is a good starting point. For kinetic studies, a time course (e.g., 0, 1, 4, 8, 24 hours) is recommended.

    • Trustworthiness Check: It is crucial to perform a dose-response experiment to assess the potential cytotoxicity of methyl formate and its metabolite, methanol, on the chosen cell line. This can be done using a standard cell viability assay (e.g., MTT or trypan blue exclusion).

Protocol 2: Metabolite Extraction

This protocol describes the extraction of polar metabolites from the labeled cells.

  • Quenching Metabolism:

    • Rapidly aspirate the labeling medium.

    • Immediately place the culture plate on a bed of dry ice or in a liquid nitrogen bath to flash-freeze the cells and quench metabolic activity.

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

    • Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Phase Separation (Optional, for broader metabolite coverage):

    • To the methanol lysate, add 500 µL of ice-cold water and 1 mL of ice-cold chloroform.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • The upper aqueous layer contains polar metabolites, the lower organic layer contains lipids, and the protein pellet is at the interface.

  • Sample Collection: Carefully collect the upper aqueous layer containing the polar metabolites into a new pre-chilled microcentrifuge tube.

  • Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

  • Storage: Store the dried extracts at -80°C until analysis.

Protocol 3: Analysis by NMR Spectroscopy

This protocol provides a general workflow for the analysis of ¹³C-labeled metabolites by NMR.

  • Sample Preparation: Reconstitute the dried metabolite extracts in a suitable deuterated solvent (e.g., D₂O with a known concentration of a reference standard like DSS).

  • Data Acquisition:

    • Acquire one-dimensional (1D) ¹³C NMR spectra.

    • For more detailed structural information, acquire two-dimensional (2D) heteronuclear correlation spectra such as ¹H-¹³C HSQC.[6]

  • Data Analysis:

    • Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Identify and quantify the signals corresponding to ¹³C-labeled metabolites by comparing the spectra of labeled and unlabeled samples. Look for characteristic shifts and couplings indicative of ¹³C incorporation.

Protocol 4: Analysis by Mass Spectrometry

This protocol outlines the analysis of ¹³C-labeled metabolites using LC-MS.

  • Sample Preparation: Reconstitute the dried metabolite extracts in an appropriate solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

  • LC Separation: Separate the metabolites using a suitable liquid chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites.

  • MS Data Acquisition:

    • Analyze the samples on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.

    • Perform MS1 scans to detect the mass-to-charge ratio (m/z) of the metabolites and MS/MS scans for fragmentation patterns to confirm metabolite identity.

  • Data Analysis:

    • Process the raw data using software such as XCMS, MZmine, or vendor-specific software.

    • Identify metabolites based on their accurate mass, retention time, and fragmentation patterns, by comparing with metabolite databases (e.g., HMDB, KEGG).

    • Determine the isotopologue distribution for each identified metabolite to quantify the extent of ¹³C incorporation.

Data Analysis and Interpretation

The primary goal of the data analysis is to trace the path of the ¹³C label from Methyl formate-¹³C into downstream metabolites.

Key Metabolites to Monitor:

  • Purine Nucleotides: ATP, GTP, ADP, GDP, AMP, GMP. Look for an M+1 isotopologue, indicating the incorporation of one ¹³C atom.

  • Amino Acids: Serine, Glycine. These can be involved in one-carbon metabolism.

  • Formate: Detect the presence of ¹³C-formate in the intracellular and extracellular medium.

Quantitative Data Presentation:

The fractional contribution of the ¹³C label to a particular metabolite can be calculated from the mass isotopologue distribution (MID) data obtained from MS analysis. The data can be summarized in a table as follows:

MetaboliteM+0 (Unlabeled)M+1 (¹³C-labeled)Fractional Enrichment (%)
ATP85%15%15.0%
GTP88%12%12.0%
Serine95%5%5.0%
Glycine96%4%4.0%

This is a hypothetical data table for illustrative purposes.

Visualization of Metabolic Pathways:

A more detailed visualization of the incorporation of the ¹³C-formyl group into purine biosynthesis can be created using Graphviz:

Methyl formate-13C Methyl formate-13C Formate-13C Formate-13C Methyl formate-13C->Formate-13C Hydrolysis 10-Formyl-THF-13C 10-[13C]Formyl-THF Formate-13C->10-Formyl-THF-13C FGAR [13C]Formylglycinamide Ribonucleotide 10-Formyl-THF-13C->FGAR FAICAR [13C]Formylaminoimidazole Carboxamide Ribonucleotide 10-Formyl-THF-13C->FAICAR GAR Glycinamide Ribonucleotide GAR->FGAR AICAR Aminoimidazole Carboxamide Ribonucleotide FGAR->AICAR Multiple Steps AICAR->FAICAR IMP Inosine Monophosphate (IMP) FAICAR->IMP ATP_GTP ATP & GTP IMP->ATP_GTP

Caption: Incorporation of ¹³C from Methyl formate-¹³C into purine biosynthesis.

Troubleshooting and Considerations

Given the novelty of using Methyl formate-¹³C as a metabolic tracer, researchers should be mindful of the following potential challenges:

  • Incomplete Hydrolysis: If intracellular esterase activity is low, a significant amount of Methyl formate-¹³C may remain unhydrolyzed. This can be assessed by measuring the intracellular concentration of the tracer.

  • Methanol Toxicity: The hydrolysis of methyl formate also produces methanol, which can be toxic to cells at high concentrations. It is essential to monitor cell viability and morphology throughout the experiment.

  • Alternative Metabolic Fates: While the primary expected fate of the ¹³C-formyl group is incorporation into the one-carbon pool, other metabolic pathways may utilize formate. A comprehensive, untargeted metabolomics analysis will help to identify any unexpected labeled metabolites.

Conclusion: A Promising New Tool for One-Carbon Metabolism Research

Methyl formate-¹³C presents a promising and potentially advantageous new tool for tracing the fate of the formyl group in one-carbon metabolism. Its simple structure and potential for efficient cellular uptake make it an attractive alternative to other ¹³C-labeled one-carbon donors. The protocols and guidelines presented in this document provide a solid foundation for researchers to begin exploring the utility of this novel tracer. Through careful experimental design, validation, and data analysis, the use of Methyl formate-¹³C has the potential to provide valuable new insights into the intricate network of one-carbon metabolism in health and disease.

References

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. [Link]

  • Fan, J., et al. (2021). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 53(5), 779-790. [Link]

  • PubChem. (n.d.). Methyl formate-13C. National Center for Biotechnology Information. Retrieved from [Link]

  • Lane, A. N., & Fan, T. W. M. (2015). NMR-based metabolomics. Methods in Molecular Biology, 1277, 61-91. [Link]

  • Metallo, C. M., et al. (2011). Evaluating 13C isotopic tracers for metabolic flux analysis in mammalian cells. Methods in Molecular Biology, 790, 191-206. [Link]

  • Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease. Cell Metabolism, 25(1), 27-42. [Link]

  • Wikipedia. (2023). Formylation. In Wikipedia. Retrieved from [Link]

  • Christensen, K. E., & Mackenzie, R. E. (2006). Mitochondrial one-carbon metabolism is a source of cytosolic formate. The Journal of Biological Chemistry, 281(36), 25837-25843. [Link]

  • UNC School of Medicine. (n.d.). 700 MHz NMR Spectroscopy Services. University of North Carolina. Retrieved from [Link]

  • Yuan, J., et al. (2008). A guide to human metabolomics analysis. Nature Methods, 5(8), 683-687. [Link]

  • ResearchGate. (2020). Methyl Formate: How It Can Be Used as Formyl Group Source for Synthesis of Aldehydes via Hydroformylation?. Retrieved from [Link]

  • Ducker, G. S., et al. (2016). Reversal of Cytosolic One-Carbon Flux Compensates for Loss of Serine Synthesis in Cancer Cells. Cell Metabolism, 23(6), 1140-1153. [Link]

  • Heath, R. J., & Rock, C. O. (2002). Thematic review series: the enzymes of prokaryotic fatty acid synthesis. The ACP-to-malonyl-ACP transacylase of fatty-acid synthase is a key regulatory enzyme. The Journal of Biological Chemistry, 277(49), 47035-47038. [Link]

  • Lewis, C. A., et al. (2014). Tracing the fate of nutrients in cancer. Nature Reviews Cancer, 14(3), 169-180. [Link]

Sources

Application Note: Chemoselective 13C-Methyl Formate Labeling for Quantitative Proteomics and NMR Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of high-resolution quantification in proteomics and structural biology relies heavily on stable isotope labeling. Methyl formate-13C (CAS 92276-15-8) has emerged as a highly reactive, chemoselective C1-labeling reagent that targets primary amines (N-termini and lysine ε-amino groups) to generate 13C-formylated peptides[1]. Unlike traditional reductive methylation, 13C-formylation neutralizes the basicity of the amine, fundamentally altering the peptide's chromatographic behavior and providing unique advantages for both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) downstream analyses.

This application note provides a comprehensive, self-validating methodology for utilizing 13C-methyl formate in protein labeling, bridging the gap between theoretical reaction thermodynamics and practical, bench-ready protocols.

Mechanistic Principles & Causality

The Aminolysis Pathway

Methyl formate is unique among alkyl esters due to the high electrophilicity of its formyl carbon. In a mildly basic aqueous-organic environment, primary amines on peptides nucleophilically attack the carbonyl carbon of 13C-methyl formate.

  • Causality in Buffer Selection: We utilize Triethylammonium bicarbonate (TEAB) at pH 8.5 rather than standard Tris or HEPES buffers. Why? Tris contains a primary amine that will competitively react with 13C-methyl formate, depleting the reagent. TEAB is a tertiary amine, making it entirely unreactive toward formylation while maintaining the optimal pKa for lysine deprotonation.

Advantages for LC-MS/MS

Formylation adds a highly specific mass shift. Standard 12C-formylation yields a +28.0106 Da shift, whereas 13C-formylation yields a +29.0139 Da shift.

  • Causality in Chromatographic Shift: Unlike reductive dimethylation (which retains the positive charge of the amine), formylation converts the basic amine into a neutral amide. Why is this useful? Neutralizing highly hydrophilic, poly-basic peptides increases their hydrophobicity, shifting their retention time later in reversed-phase liquid chromatography (RPLC). This prevents small, highly polar peptides from being lost in the column void volume.

The NMR Advantage (Ultra-Fast HSQC)

For structural proteomics and metabolomics, 13C-formylation is vastly superior to 13C-acetylation[2].

  • Causality in Pulse Sequence Design: The 13C-formyl group possesses a direct carbon-proton bond (13C-H) with an exceptionally large one-bond scalar coupling constant ( 1JCH​≈200 Hz ). Why does this matter? In 1H−13C HSQC NMR, the INEPT polarization transfer delay is calculated as 1/(2J) . A 200 Hz coupling allows for an ultra-short 2.5 ms delay. This minimizes transverse relaxation ( T2​ ) signal losses, which is a critical bottleneck when analyzing large, slowly tumbling protein complexes, thereby yielding a massive boost in signal-to-noise ratio (SNR)[3].

System Architecture & Visualizations

Workflow A 1. Protein Digestion (Trypsin/Lys-C) B 2. Chemoselective 13C-Formylation (13C-Methyl Formate) A->B Free Amines C 3. Quenching & Desalting (Hydroxylamine + C18) B->C 13C-Formyl Peptides D 4A. LC-MS/MS (+29 Da Mass Tag) C->D Quantitation E 4B. 1H-13C HSQC NMR (200 Hz J-Coupling) C->E Structural Analysis

Figure 1: End-to-end workflow for 13C-methyl formate protein labeling and downstream MS/NMR analysis.

Mechanism N1 Peptide Primary Amine [R-NH2] N3 Tetrahedral Intermediate [R-NH-13C(OH)(OCH3)-H] N1->N3 Nucleophilic Addition (pH 8.5 TEAB) N2 13C-Methyl Formate [H-13C(=O)-OCH3] N2->N3 Nucleophilic Addition (pH 8.5 TEAB) N4 13C-Formylated Peptide [R-NH-13CHO] N3->N4 Elimination (-CH3OH) N5 Methanol Byproduct [CH3OH] N3->N5 Leaving Group

Figure 2: Reaction mechanism of peptide chemoselective 13C-formylation via 13C-methyl formate.

Self-Validating Experimental Protocol

Safety Note: 13C-Methyl formate is an extremely flammable liquid (H224) and volatile[1]. Perform all handling in a fume hood.

Step 1: Peptide Preparation & Buffer Exchange
  • Digest 100 µg of protein extract using Trypsin/Lys-C.

  • Desalt peptides using a C18 spin column and dry completely via vacuum centrifugation.

  • Resuspend the peptide pellet in 50 µL of 100 mM TEAB buffer (pH 8.5).

    • Causality: Complete removal of residual ammonium bicarbonate from digestion is critical, as free ammonia will react with methyl formate, creating formamide side-products that suppress peptide labeling efficiency.

Step 2: Chemoselective 13C-Formylation
  • Prepare a fresh 1 M stock of 13C-Methyl Formate in anhydrous Acetonitrile (ACN).

  • Add 5 µL of the 13C-Methyl Formate stock to the 50 µL peptide solution (final concentration ~90 mM).

  • Incubate at 37°C for 2 hours with continuous shaking (800 rpm).

    • Causality: Methyl formate is prone to slow hydrolysis in water. By using a vast molar excess (90 mM) relative to the peptide amines (~1-2 mM), we drive the aminolysis reaction to completion before the reagent can fully hydrolyze into 13C-formic acid and methanol.

Step 3: Reaction Quenching
  • Add 5 µL of 50% Hydroxylamine ( NH2​OH ) and incubate for 15 minutes at room temperature.

    • Causality: Hydroxylamine serves a dual purpose. It quenches any unreacted 13C-methyl formate and reverses any off-target O-formylation that may have occurred on Serine, Threonine, or Tyrosine residues, ensuring strict chemoselectivity for N-termini and Lysines.

  • Acidify the reaction by adding 5 µL of 10% Trifluoroacetic acid (TFA) to reach pH < 3.0.

Step 4: Self-Validation & Quality Control

The Self-Validating Checkpoint: To guarantee the integrity of the data, the protocol employs an internal doublet-validation system.

  • In parallel to the main sample, label a synthetic standard peptide (e.g., Angiotensin II) with standard 12C-Methyl Formate .

  • Mix the 12C-labeled standard 1:1 with an aliquot of the 13C-labeled experimental sample.

  • Analyze via MALDI-TOF or rapid LC-MS.

  • Validation Criteria: The reaction is validated only if the native peptide mass has completely disappeared, and a perfect doublet separated by exactly 1.0033 Da per amine site is observed. Furthermore, MS/MS (HCD) must show a diagnostic neutral loss of 29.01 Da (13CO), confirming the label's localization.

Quantitative Data Summaries

To facilitate rapid data analysis, the expected mass shifts and NMR parameters are summarized below.

Table 1: Mass Spectrometry Shifts for Formylation Labeling
Modification StateChemical Formula AddedMonoisotopic Mass Shift (Da)MS/MS Diagnostic Neutral Loss
Unlabeled (Native)N/A0.0000N/A
12C-Formylation +CH2​O−H2​ +28.010628.01 Da (12CO)
13C-Formylation +13CH2​O−H2​ +29.0139 29.01 Da (13CO)
13C, D-Formylation +13CDHO−H2​ +30.020230.02 Da (13CO / D shift)
Table 2: NMR Parameters for 13C-Formylated Amines
Parameter13C-Acetylation (Traditional)13C-Formylation (Optimized)Performance Impact
Target Bond CH3​−13C(=O)−NH−R H−13C(=O)−NH−R Structural basis for coupling
Scalar Coupling ( JCH​ ) 2JCH​≈6 Hz 1JCH​≈200 Hz 33x stronger coupling
Optimal INEPT Delay ~83.0 ms2.5 ms Drastic reduction in delay time
T2​ Relaxation Loss HighMinimal >5-fold increase in SNR for large proteins

References

  • 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids Analytical Chemistry (via PubMed Central) URL:[Link]

  • Methyl formate-13C | C2H4O2 | CID 12214096 PubChem (National Institutes of Health) URL:[Link]

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues MDPI - Molecules URL:[Link]

Sources

Topic: GC-MS vs. LC-MS for Analyzing Methyl formate-13C Results

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

The analysis of small, polar, and volatile isotopically labeled compounds such as Methyl formate-13C presents a unique analytical challenge. This compound's physicochemical properties place it at the intersection of gas and liquid chromatography capabilities. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the robust and accurate quantification of Methyl formate-13C. We delve into the fundamental principles guiding the selection of each technique, presenting detailed, field-proven protocols for both Static Headspace GC-MS and Hydrophilic Interaction Liquid Chromatography (HILIC)-MS. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical workflow for this and structurally similar analytes.

The Analytical Challenge: Methyl formate-13C

Methyl formate (C₂H₄O₂) is a highly volatile and polar small molecule. The incorporation of a ¹³C isotopic label makes it an invaluable tool in metabolic flux analysis, environmental fate studies, and as an internal standard for its unlabeled counterpart. However, its properties create distinct analytical hurdles:

  • High Volatility: The low boiling point (31.5 °C) makes it an ideal candidate for GC, but also susceptible to sample loss during preparation if not handled correctly.

  • High Polarity: Its polarity can lead to poor chromatographic peak shape (tailing) on standard non-polar GC columns and a lack of retention on traditional reversed-phase (RP) LC columns.[1][2]

  • Matrix Complexity: When measured in complex biological or environmental matrices, direct injection techniques can introduce non-volatile interferences, contaminating the analytical system.

Choosing the optimal analytical platform requires a careful consideration of these properties against the strengths and weaknesses of GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Driven Approach

GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds.[3][4] For Methyl formate-13C, the most logical and robust application of GC-MS involves a headspace sampling technique, which circumvents many of the challenges associated with direct injection.

Causality Behind the Choice: Why Static Headspace GC-MS?

Direct injection of aqueous or complex samples into a GC system is often problematic, as water and non-volatile matrix components can damage the stationary phase and contaminate the inlet and detector.[5] Derivatization, a process of chemically modifying a compound to increase volatility and thermal stability, is a common strategy for polar molecules in GC.[6][7][8][9] However, for a small and already volatile molecule like methyl formate, this adds unnecessary complexity and potential for analytical error.

Static Headspace (HS) analysis provides an elegant solution. By heating a sealed vial containing the sample, volatile analytes like methyl formate partition into the gas phase above the sample (the "headspace").[10] This clean, gaseous sample is then injected into the GC. This offers two primary advantages:

  • Matrix Elimination: Non-volatile components (salts, proteins, complex lipids) remain in the liquid or solid phase, protecting the GC system from contamination.[11]

  • Analyte Enrichment: The heating process concentrates the volatile analyte in the headspace, often improving sensitivity.

The mass spectrometer provides definitive identification and quantification, easily distinguishing the ¹³C-labeled methyl formate from its native form and other matrix components based on their unique mass-to-charge ratios (m/z).

Liquid Chromatography-Mass Spectrometry (LC-MS): The Polarity-Driven Approach

LC-MS is exceptionally versatile, particularly for polar, non-volatile, and thermally labile compounds that are unsuitable for GC.[3][12][13] While standard reversed-phase LC (RPLC) would fail to retain the highly polar methyl formate, a specialized technique known as Hydrophilic Interaction Liquid Chromatography (HILIC) is perfectly suited for this task.

Causality Behind the Choice: Why HILIC-MS?

In RPLC, a non-polar stationary phase is used with a polar mobile phase. Highly polar analytes have little affinity for the stationary phase and elute very quickly, often with the solvent front, resulting in no separation or retention.[1]

HILIC reverses this principle, employing a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of a less polar organic solvent, like acetonitrile.[14][15] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes like methyl formate can partition into this aqueous layer and are thus retained. The elution order is generally the reverse of RPLC, with the most polar compounds being retained the longest.[16]

This approach offers key benefits:

  • Direct Analysis: HILIC allows for the direct injection of samples with minimal preparation, often a simple "dilute-and-shoot" approach.[3]

  • Enhanced MS Sensitivity: The high organic content of the HILIC mobile phase promotes efficient solvent desolvation and analyte ionization in the electrospray ionization (ESI) source, often leading to significant sensitivity gains.[16][17]

Head-to-Head Comparison: GC-MS vs. LC-MS for Methyl formate-13C

The choice between GC-MS and LC-MS is not about which is "better," but which is more "fit for purpose" based on the sample matrix, required throughput, and available instrumentation.

FeatureStatic Headspace GC-MS HILIC-MS
Analyte Suitability Excellent. Leverages the high volatility of methyl formate.Excellent. Specifically designed for retaining highly polar analytes.
Sample Preparation Simple. Sample is placed in a sealed vial, potentially with a matrix modifier (e.g., salt).[18]Very simple. Often requires only dilution in a compatible solvent ("dilute-and-shoot").
Matrix Tolerance Superior. Non-volatile matrix components are completely excluded from the system.[11]Good. Requires clean samples to avoid column fouling and ion suppression. Complex matrices may require prior cleanup (e.g., protein precipitation).
Throughput Moderate. Headspace incubation time (typically 10-30 min) adds to the overall cycle time.[11][18]Potentially higher. Modern UPLC systems can achieve very fast run times (<5 min).
Sensitivity High. Headspace can concentrate volatiles. Excellent for trace-level detection in complex matrices.[3]Very High. High organic mobile phase enhances ESI efficiency.[16] Often considered more sensitive for pure solutions.[3]
Robustness Very high. Inlet and column are protected from matrix contamination.Moderate. HILIC columns can be sensitive to buffer composition and require longer equilibration times. Susceptible to ion suppression from matrix.
Key Strength Unsurpassed for analyzing volatile compounds directly from complex or "dirty" matrices (e.g., soil, blood, reaction mixtures).Powerful for direct analysis of clean, aqueous samples with high sensitivity and minimal sample preparation.
Key Weakness Not suitable for non-volatile compounds. Incubation step can be rate-limiting.Prone to matrix effects (ion suppression). HILIC chromatography can be less robust than RPLC.

Visualization of Analytical Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis Sample 1. Sample Matrix (e.g., biological fluid, reaction mix) Vial 2. Aliquot into Headspace Vial Sample->Vial Modifier 3. Add Matrix Modifier (e.g., NaCl) Vial->Modifier Seal 4. Hermetically Seal Vial Modifier->Seal Incubate 5. Incubate at Elevated Temperature Seal->Incubate Inject 6. Inject Headspace Gas into GC Inlet Incubate->Inject Separate 7. Chromatographic Separation (GC Column) Inject->Separate Ionize 8. Electron Ionization (EI) Separate->Ionize Detect 9. Mass Analysis (Quadrupole/TOF) Ionize->Detect Data 10. Data Processing (Quantification) Detect->Data Data Acquisition

Caption: Experimental Workflow for Headspace GC-MS Analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis HILIC-MS Analysis Sample 1. Sample Matrix (e.g., aqueous solution) Dilute 2. Dilute with Acetonitrile/Water Sample->Dilute Filter 3. Filter (Optional) Dilute->Filter Vial 4. Transfer to Autosampler Vial Filter->Vial Inject 5. Inject Liquid Sample Vial->Inject Separate 6. HILIC Separation (Polar Column) Inject->Separate Ionize 7. Electrospray Ionization (ESI) Separate->Ionize Detect 8. Mass Analysis (Quadrupole/TOF/Orbitrap) Ionize->Detect Data 9. Data Processing (Quantification) Detect->Data Data Acquisition

Caption: Experimental Workflow for HILIC-MS Analysis.

Detailed Experimental Protocols

These protocols are designed as a starting point and must be fully validated for your specific application according to regulatory guidelines such as ICH Q2(R1).[19][20]

Protocol 1: Quantitative Analysis of Methyl formate-13C using Static Headspace GC-MS

A. Objective: To quantify Methyl formate-13C in a complex aqueous matrix.

B. Materials and Reagents:

  • Methyl formate-13C standard (certified reference material)

  • 20 mL glass headspace vials with PTFE/silicone septa

  • Sodium Chloride (NaCl), analytical grade

  • Deionized water

  • Matrix blank (analyte-free sample matrix)

C. Instrumentation and Conditions:

Parameter Setting Rationale
HS Sampler
Oven Temperature 70 °C To ensure efficient partitioning of methyl formate into the headspace without degrading the sample.
Incubation Time 15 minutes Allows the sample to reach equilibrium.
Injection Volume 1 mL A typical volume for headspace injection.
Transfer Line Temp 150 °C Prevents condensation of the analyte.
GC System
Inlet Temperature 200 °C Ensures rapid volatilization of the sample.
Column Wax-type column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm) The polar stationary phase provides better peak shape for the polar methyl formate compared to a standard non-polar phase.
Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas.
Oven Program 40 °C (hold 3 min), ramp to 180 °C at 20 °C/min Initial low temperature for good peak focusing, followed by a ramp to elute any higher-boiling compounds.
MS System
Ion Source Electron Ionization (EI) at 70 eV Standard, robust ionization technique that produces repeatable fragmentation patterns.
Source Temperature 230 °C Standard operating temperature.
Acquisition Mode Selected Ion Monitoring (SIM) Increases sensitivity and selectivity by monitoring only the m/z of interest.

| Monitored Ions | Methyl formate-13C: m/z 61 (molecular ion), 32. Methyl formate (unlabeled): m/z 60, 31. | Select a quantifier and qualifier ion for each analyte. |

D. Procedure:

  • Standard/QC Preparation: Prepare a stock solution of Methyl formate-13C in water. Serially dilute to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/L) in the matrix blank. Prepare at least three levels of Quality Control (QC) samples.

  • Sample Preparation:

    • Add 2.5 g of NaCl to each 20 mL headspace vial. The salt increases the ionic strength of the aqueous phase, "salting out" the volatile analyte and increasing its concentration in the headspace.[18]

    • Add 5 mL of sample, standard, or QC to the vial.

    • Immediately seal the vial with the cap and crimper.

    • Vortex gently for 10 seconds.

  • Analysis: Place vials in the headspace autosampler. Run a system suitability test (SST) by injecting a mid-level standard to confirm performance. Analyze the blank, calibration standards, QCs, and unknown samples.

  • Validation: The method should be validated for linearity, accuracy, precision, selectivity, Limit of Detection (LOD), and Limit of Quantitation (LOQ) as per ICH guidelines.[19][21][22]

Protocol 2: Quantitative Analysis of Methyl formate-13C using HILIC-MS

A. Objective: To quantify Methyl formate-13C in a clean aqueous solution.

B. Materials and Reagents:

  • Methyl formate-13C standard (certified reference material)

  • Acetonitrile (ACN), LC-MS grade

  • Formic Acid, LC-MS grade

  • Ammonium Formate, LC-MS grade

  • Deionized water, 18.2 MΩ·cm

  • Autosampler vials with caps

C. Instrumentation and Conditions:

Parameter Setting Rationale
LC System
Column HILIC Amide (e.g., 100mm x 2.1mm, 1.7µm) Amide phases offer excellent retention and selectivity for small, polar, neutral compounds.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water Buffered aqueous phase to control pH and improve peak shape.
Mobile Phase B 90:10 ACN:Water + 10 mM Ammonium Formate + 0.1% Formic Acid High organic mobile phase for HILIC retention.
Gradient 95% B (hold 1 min), ramp to 50% B over 4 min, hold 1 min, return to 95% B and re-equilibrate for 3 min Starts with high organic to retain the polar analyte, then increases aqueous content to elute it.
Flow Rate 0.4 mL/min Typical for a 2.1mm ID column.
Column Temp 40 °C Improves chromatographic efficiency and reproducibility.
Injection Volume 2 µL Small volume to minimize peak distortion.
MS System
Ion Source Electrospray Ionization (ESI), Positive Mode ESI is a soft ionization technique ideal for LC-MS. Methyl formate will readily form a protonated molecule [M+H]+.
Capillary Voltage 3.0 kV Optimized for ion formation.
Gas Flow/Temp Optimize for specific instrument To ensure efficient desolvation.
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) MRM provides the highest selectivity and sensitivity if a tandem MS is available.

| Monitored Ions | [M+H]+ for Methyl formate-13C: m/z 62. [M+H]+ for Methyl formate (unlabeled): m/z 61. | Monitor the protonated molecular ions. |

D. Procedure:

  • Standard/QC Preparation: Prepare a stock solution of Methyl formate-13C in a 50:50 ACN:Water mixture. Serially dilute to create a calibration curve (e.g., 0.1, 0.5, 1, 10, 50 µg/L) in the same solvent. Prepare at least three levels of QC samples.

  • Sample Preparation:

    • Dilute the aqueous sample 1:1 with ACN to ensure compatibility with the initial mobile phase conditions.

    • For example, mix 100 µL of sample with 100 µL of ACN.

    • Vortex and transfer to an autosampler vial.

  • Analysis: Place vials in the autosampler. Perform an SST injection to verify system performance (retention time, peak shape, response). Analyze the blank, calibration standards, QCs, and unknown samples.

  • Validation: The method should be validated for linearity, accuracy, precision, selectivity, LOD, and LOQ as per ICH guidelines.[19][21][22]

Decision Guide: Which Technique to Use?

The optimal choice depends critically on your sample's nature and analytical goals.

Decision_Tree Start Start: Analyze Methyl formate-13C Matrix What is the sample matrix? Start->Matrix Volatiles Is the primary goal to analyze ONLY volatile compounds? Matrix->Volatiles Complex/Dirty (e.g., soil, blood, crude reaction) LCMS Use HILIC-MS Matrix->LCMS Clean/Simple (e.g., purified aqueous solution) GCMS Use Headspace GC-MS Volatiles->GCMS Yes Cleanup Consider sample cleanup (e.g., SPE, filtration) then HILIC-MS Volatiles->Cleanup No, other non-volatiles also of interest

Caption: Decision Tree for Method Selection.

Conclusion

Both GC-MS and LC-MS are highly capable and powerful techniques for the quantitative analysis of Methyl formate-13C. The decision should not be based on an assumption of superiority, but on a rational assessment of the analytical workflow.

  • Static Headspace GC-MS is the method of choice when analyzing methyl formate in complex matrices where non-volatile components would otherwise interfere with the analysis. Its ability to isolate volatile analytes makes it exceptionally robust.

  • HILIC-MS excels in high-sensitivity applications involving relatively clean samples. Its simple "dilute-and-shoot" sample preparation offers high throughput, making it ideal for screening large numbers of samples.

By understanding the causality behind each technique and implementing a rigorously validated protocol, researchers can achieve accurate and reliable results for Methyl formate-13C, unlocking its full potential as a tracer in scientific investigation.

References

  • Title: Hydrophilic interaction liquid chromatography (HILIC)
  • Title: Headspace GC-MS Analysis - PSI - Polymer Solutions Source: Polymer Solutions URL
  • Title: Q 2 (R1)
  • Title: Fast Analysis of Volatile Organic Compounds (VOCs)
  • Title: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Title: Analysis of volatile organic compounds in fuel oil by headspace GC-MS Source: Taylor & Francis Online URL
  • Source: Dr.
  • Title: Hydrophilic Interaction Liquid Chromatography Source: Sigma-Aldrich URL
  • Title: ICH Q2(R1)
  • Title: Hydrophilic interaction chromatography Source: Wikipedia URL
  • Source: U.S.
  • Source: ResolveMass Laboratories Inc.
  • Title: Q2(R1)
  • Source: ResolveMass Laboratories Inc.
  • Title: GC Derivatization Source: University of Colorado Boulder URL
  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL
  • Title: LCMS vs.
  • Title: ICH Topic Q 2 (R1)
  • Title: LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?
  • Title: GC-MS vs LC-MS for Metabolomics Research Source: Arome Science URL
  • Title: Water Injections in GC: Safety Guide Source: Phenomenex URL
  • Title: Derivatization Methods in GC and GC/MS Source: IntechOpen URL
  • Title: How to Choose Between LC and GC for Your Analytical Needs Source: ILT URL
  • Title: LC-MS metabolomics of polar compounds Source: PubMed URL
  • Title: State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome Source: Royal Society of Chemistry URL
  • Title: Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies Source: Waters Corporation URL
  • Title: The Derivatization and Analysis of Amino Acids by GC-MS Source: Merck Millipore URL
  • Title: Derivatization Reactions and Reagents for Gas Chromatography Analysis Source: SciSpace URL
  • Title: Direct Aqueous Injection Source: Chromatography Forum URL

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Incorporation of Methyl Formate-13C

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for isotopic labeling. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals struggling with low isotopic enrichment when using Methyl formate-13C as a C1 building block.

Unlike standard reagents, 13C-labeled methyl formate presents unique thermodynamic and kinetic challenges. This guide deconstructs the causality of these failures and provides self-validating protocols to ensure >90% isotopic incorporation.

Part 1: The Causality of Low 13C Incorporation

To troubleshoot low incorporation, one must first understand the fundamental physical and chemical properties of the reagent that dictate its behavior in a reaction matrix.

1. The Volatility Trap (Physical Loss) Methyl formate is an extremely volatile ester with a boiling point of approximately 32 °C[1]. In standard open-flask or reflux setups, the reagent rapidly vaporizes and escapes the liquid phase before the formylation kinetics can take over. If your reaction is heated to 40 °C under a nitrogen sweep, you are effectively stripping the 13C label out of your reaction mixture.

2. Thermodynamic Equilibrium & Product Inhibition Formylation with methyl formate is not a unidirectional reaction; it is a reversible equilibrium. The reaction produces methanol as a stoichiometric byproduct. As methanol accumulates in the reaction mixture, it drives the equilibrium backward, stalling the reaction and resulting in poor yields[2]. To achieve high incorporation, the methanol must be actively sequestered or removed.

3. Hydrolytic Degradation (Chemical Loss) Methyl formate is highly susceptible to hydrolysis. In the presence of trace moisture and the basic catalysts typically required for formylation (e.g., MgCl2-Et3N, DMAP, or NaOMe), the ester rapidly hydrolyzes into 13C-formic acid and methanol[3]. Formate salts are drastically less electrophilic than the ester, effectively killing the formylation pathway and wasting the expensive 13C label.

Part 2: Frequently Asked Questions (FAQs)

Q1: I used a 3-fold excess of Methyl formate-13C, but my LC-MS shows less than 10% labeled product. Where did the label go? A1: The label most likely evaporated. Because industrial and laboratory formylations utilizing methyl formate require strict temperature and pressure controls[4], running this reaction in standard glassware above 30 °C leads to massive reagent loss. You must use a sealed pressure vessel (autoclave or heavy-walled Schlenk tube) to keep the reagent in the liquid phase.

Q2: How can I definitively tell if my Methyl formate-13C stock has degraded before I start the reaction? A2: Perform a quick 13C NMR on your stock solution. The intact ester carbonyl of methyl formate appears sharply at δ 161.1 ppm[1]. If you observe a peak shifted downfield to the δ 166–170 ppm range, your reagent has hydrolyzed into 13C-formic acid due to moisture ingress, and you must discard or re-esterify it.

Q3: My substrate is a sterically hindered phenol, and the formylation is stalling even in a sealed tube. How do I push it forward? A3: Phenols are notoriously difficult to formylate with mild esters and often lead to poor yields without specific activation[3]. Switch to a specialized base system, such as the MgCl2-Et3N complex, which coordinates both the phenoxide and the formylating agent, driving ortho-specific formylation while allowing for the distillative removal of the methanol byproduct[2].

Part 3: Self-Validating Experimental Protocol

To guarantee high 13C incorporation, every step of your methodology must include a validation checkpoint. The following protocol is designed for the formylation of primary amines or phenols.

Step 1: Reagent Integrity Check (Pre-Validation)

  • Dissolve a 10 µL aliquot of Methyl formate-13C in CDCl3.

  • Acquire a 13C NMR spectrum. Validation: Proceed only if the solitary carbonyl peak is confirmed at δ 161.1 ppm[1].

Step 2: Anhydrous Preparation

  • Flame-dry a heavy-walled glass pressure tube equipped with a PTFE O-ring.

  • Add the substrate (1.0 eq) and a non-nucleophilic base (e.g., DMAP, 0.2 eq).

  • Purge the vessel with Argon for 15 minutes to eliminate atmospheric moisture.

Step 3: Reagent Addition & Pressurization

  • Cool the vessel to 0 °C using an ice bath. Causality: This lowers the vapor pressure of the 32 °C boiling point reagent, preventing evaporative loss during transfer.

  • Inject Methyl formate-13C (1.5 eq) directly into the cold mixture.

  • Immediately seal the pressure tube tightly.

  • Heat the reaction to 60 °C behind a blast shield. Causality: The sealed environment increases internal pressure, allowing the reaction to proceed well above the reagent's natural boiling point[4].

Step 4: Equilibrium Shift

  • After 4 hours, cool the vessel back to room temperature.

  • Carefully open the tube under Argon and add 200 mg of activated 4Å molecular sieves.

  • Reseal and stir for an additional 2 hours. Causality: The sieves sequester the methanol byproduct, preventing the reverse reaction and driving the equilibrium to 100% conversion[2].

Step 5: Isolation & Isotopic Calculation (Post-Validation)

  • Filter the mixture to remove sieves and concentrate under reduced pressure.

  • Analyze the crude product via LC-MS. Validation: Calculate the isotopic enrichment by dividing the intensity of the M+1 (13C) peak by the sum of the M+0 and M+1 peaks. A successful run will yield >95% enrichment.

Part 4: Quantitative Troubleshooting Matrix

Use this data matrix to rapidly diagnose and correct experimental failures based on analytical readouts.

Analytical SymptomMechanistic CauseDiagnostic ToolCorrective Action
No product, Reagent missing Reagent volatilizationGC-MS of headspaceSwitch to a sealed pressure tube; chill vessel before reagent addition.
Stalled conversion (~50%) Product inhibition by MethanolLC-MS (Plateaued kinetics)Add 4Å molecular sieves or apply a gentle vacuum to distill off methanol.
13C-Formic acid detected Hydrolysis of the ester13C NMR (Peak at ~168 ppm)Rigorously dry solvents; use Schlenk techniques; check reagent stock purity.
Multiple formylated species Lack of regioselectivity1H/13C NMRChange base catalyst (e.g., use MgCl2-Et3N for ortho-specific phenol formylation).

Part 5: Visualizations

Workflow A Low 13C Incorporation B Check Reagent Integrity (13C NMR: δ 161.1 ppm) A->B C Check Reaction Setup (Sealed vs. Open) B->C Reagent OK D Hydrolysis Detected (Trace Water) C->D E Reagent Evaporation (T > 32°C) C->E F Use Anhydrous Solvents & Inert Gas D->F G Use Pressure Vessel & Remove MeOH E->G

Fig 1. Diagnostic workflow for troubleshooting 13C-methyl formate reactions.

Mechanism Nuc Nucleophile (R-NH2 / R-OH) Tetra Tetrahedral Intermediate Nuc->Tetra Reagent 13C-Methyl Formate (Electrophile) Reagent->Tetra Prod 13C-Formylated Product Tetra->Prod Forward Byprod Methanol (Inhibits Rxn) Tetra->Byprod Elimination Byprod->Tetra Reversible

Fig 2. Reversible formylation mechanism highlighting the inhibitory effect of methanol.

References

  • Source: researchgate.
  • Source: sciencemadness.
  • Title: Rotational spectrum of 13C2-methyl formate (HCOO13CH3)
  • Title: Premium N-Formyl Morpholine (NFM)

Sources

Technical Support Center: Minimizing Isotopic Scrambling in Methyl Formate-¹³C Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for isotopic labeling workflows. Methyl formate-¹³C is a highly versatile C1 building block used extensively in drug development, metabolic tracing, and mechanistic studies. It is commercially available in two primary isotopologues: H¹³COOCH₃ (carbonyl-labeled) and HCOO¹³CH₃ (methoxy-labeled).

A critical challenge when working with these reagents is isotopic scrambling —the unintended migration, dilution, or loss of the ¹³C label. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the integrity of your ¹³C label.

Quantitative Impact of Reaction Conditions on ¹³C Scrambling

Understanding the environmental triggers for isotopic scrambling is the first step in prevention. The table below summarizes the primary scrambling pathways and their quantitative impact on label retention.

Scrambling PathwayReagentTrigger ConditionMechanismTypical Label Loss / Scrambling
Solvent Exchange HCOO¹³CH₃Protic solvent (Methanol)Degenerate transesterification>95% (Complete dilution)
Decarbonylation H¹³COOCH₃Transition metals (Pd, Fe) >80°CReversible CO dissociation20% – 40%
Gas-Phase Rearrangement H¹³COOCH₃MS/MS Collision-Induced DissociationIon-dipole complexation25% – 40%
Thermodynamic Reversibility H¹³COOCH₃Strong base + extended heatingReversible hemiacetal formation10% – 15%

Troubleshooting Guides & FAQs

Q1: I am using HCOO¹³CH₃ (methoxy-labeled) for a transesterification reaction in unlabeled methanol, but my isolated product shows almost no ¹³C enrichment. Why?

Cause: You are observing rapid, degenerate transesterification. When HCOO¹³CH₃ is dissolved in unlabeled methanol, the nucleophilic attack of the bulk solvent forms a tetrahedral intermediate. Because the leaving group abilities of the ¹³C-methoxy and ¹²C-methoxy groups are identical, the intermediate collapses to expel your ¹³C label into the vast pool of unlabeled solvent[1]. Solution:

  • Solvent Switch: Never use unlabeled methanol when the methoxy group is your target label. Switch to an aprotic, non-nucleophilic solvent such as anhydrous tetrahydrofuran (THF), dichloromethane (DCM), or N,N-dimethylformamide (DMF).

  • Validation: Monitor the reaction via ¹³C NMR. The methoxy carbon of methyl formate appears at ~50.4 ppm. If this peak rapidly diminishes without the appearance of your product peak, solvent exchange is occurring.

Q2: During a Palladium-catalyzed formylation with H¹³COOCH₃, my NMR shows a mixture of ¹³C-formyl and ¹²C-formyl products. Where is the ¹²C coming from?

Cause: Transition metals (such as Pd, Ru, and Fe) can oxidatively insert into the C-H or C-O bonds of methyl formate, triggering a reversible decarbonylation pathway. The metal-acyl complex can extrude ¹³CO, which then exchanges with trace background ¹²CO or undergoes off-cycle side reactions before re-inserting[2][3]. Solution:

  • Kinetic Control: Lower the reaction temperature. Decarbonylation is an entropically driven process that dominates at elevated temperatures (>80°C).

  • Ligand Tuning: Utilize tightly binding, sterically hindered bidentate ligands (e.g., dppe or BINAP) that occupy coordination sites on the metal, thereby suppressing the dissociation of the CO ligand.

Decarbonylation A H¹³COOCH₃ (Labeled) B Metal-Acyl Complex [M]-¹³CHO(OCH₃) A->B Oxidative Addition C ¹³CO + CH₃OH (Dissociation) B->C Decarbonylation E H¹²COOCH₃ (Scrambled) B->E Reductive Elimination D ¹²CO Exchange (Unlabeled Pool) C->D Gas Exchange D->B ¹²CO Insertion

Mechanistic pathway of transition-metal-induced isotopic scrambling via decarbonylation.

Q3: In my tandem mass spectrometry (MS/MS) experiments, collision-induced dissociation (CID) of protonated H¹³COOCH₃ yields unexpected ¹²CO loss. Is my labeled standard impure?

Cause: This is not an impurity; it is a well-documented gas-phase physical phenomenon. During CID, protonated methyl formate isomerizes into an H-bridged ion-dipole complex: [CH₂=O···H-C(=O)OCH₃]⁺. This intermediate allows chemical communication and proton transfer between the formyl and methoxy carbons, leading to a non-specific loss of CO (resulting in ~25-40% scrambling)[4]. Solution:

  • MS Parameter Optimization: Lower the collision energy to minimize the lifetime of the ion-dipole complex.

  • Alternative Ionization: Use softer ionization techniques or analyze the intact precursor ion rather than relying heavily on CID fragmentation patterns for isotopic quantification.

Experimental Protocols: Scrambling-Free ¹³C-Formylation of Amines

To ensure 100% retention of the ¹³C label during the synthesis of ¹³C-formamides from H¹³COOCH₃, thermodynamic reversibility must be suppressed. The following protocol utilizes strict kinetic control.

Materials Required:

  • H¹³COOCH₃ (99 atom % ¹³C)

  • Anhydrous Amine Substrate

  • Anhydrous Dichloromethane (DCM)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as a non-nucleophilic catalyst

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Causality: Atmospheric moisture acts as a nucleophile, leading to the hydrolysis of methyl formate into ¹³C-formic acid and methanol, which alters the reaction kinetics and can lead to side-reactions.

  • Substrate Solvation: Dissolve 1.0 mmol of the amine in 5.0 mL of anhydrous DCM. Add 0.05 mmol (5 mol%) of TBD catalyst.

  • Reagent Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.1 mmol of H¹³COOCH₃ dropwise via a gas-tight syringe. Causality: Adding the reagent at 0°C prevents the exothermic spike that can drive the reaction into thermodynamic reversibility (where the formamide product acts as a formyl donor to unreacted amines).

  • Kinetically Controlled Incubation: Remove the ice bath and allow the reaction to stir at strictly 20°C (ambient temperature) for 4 hours. Do not heat.

  • Quenching & Isolation: Quench the reaction by adding 1.0 mL of saturated aqueous NH₄Cl. Extract the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting ¹³C-formamide will exhibit a distinct doublet in the ¹H NMR (due to ¹J_CH coupling, typically ~200 Hz) and a highly enriched ¹³C carbonyl peak at ~160-165 ppm.

Workflow Step1 1. System Prep Strictly Anhydrous Step2 2. Solvent Selection Use Aprotic DCM Step1->Step2 Step3 3. Reagent Addition Add H¹³COOCH₃ at 0°C Step2->Step3 Step4 4. Kinetic Control React at 20°C Step3->Step4 Step5 5. Quenching Rapid Aqueous Workup Step4->Step5

Step-by-step workflow for kinetically controlled, scrambling-free 13C-formylation.

References

  • Journal of the American Society for Mass Spectrometry. "Insertion reactions of metal carbonyl anions with methyl formate in the gas phase as revealed by 13C- and D-labeling." ACS Publications,[Link]

  • ResearchGate. "Remarkable rearrangement–dissociation processes of gaseous protonated methyl formate involving ion–dipole complexes." ResearchGate, [Link]

  • Stanford University. "PALLADIUM AND PLATINUM COMPLEXES FOR THE OXIDATION OF SMALL MOLECULES." Stanford Digital Repository, [Link]

Sources

correcting for natural 13C abundance in Methyl formate-13C studies

Technical Support Center: Natural 13 C Abundance Correction in Methyl Formate- 13 C Studies

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals conducting stable isotope tracing experiments.

When utilizing Methyl Formate- 13 C ( HCOO13CH3​ or H13COOCH3​ ) to track metabolic flux or formylation pathways, accurate data interpretation relies entirely on the mathematical deconvolution of Mass Isotopomer Distributions (MIDs). A mass spectrometer cannot physically distinguish between a 13 C atom derived from your tracer and one that occurs naturally. Therefore, correcting for natural isotopic abundance is a mandatory computational step[1].

This guide provides the theoretical causality, step-by-step protocols, and troubleshooting frameworks required to build a self-validating analytical system for your tracing workflows.

Module 1: The Causality of Isotope Confounding (FAQs)

Q1: Why is natural abundance correction non-negotiable in Methyl Formate- 13 C tracer studies? A: In any biological system, carbon naturally exists as approximately 98.9% 12 C and 1.1% 13 C[2]. Furthermore, Methyl Formate ( C2​H4​O2​ ) and its downstream metabolic derivatives contain oxygen and hydrogen, which introduce naturally occurring 18 O (0.2%), 17 O (0.038%), and 2 H (0.011%) into your samples. Because a mass spectrometer detects the total mass of the intact molecule or fragment, these natural heavy isotopes create false-positive M+1 and M+2 signals[3]. Without computational deconvolution to remove this background, you will systematically overestimate the tracer-derived fractional enrichment, leading to erroneous metabolic flux calculations[4].

Q2: How does the computational correction algorithm actually work? A: The correction relies on a linear algebraic transformation based on multinomial distributions[1]. The observed MID vector ( X ) is the product of the true tracer-derived MID vector ( Y ) and a correction matrix ( T ) derived from the natural isotopic abundances of all elements in the molecule's empirical formula: X=T×Y . By calculating the inverse of this matrix ( T−1 ), we can isolate the true biological labeling: Y=T−1×X [1].

Gcluster_0Sources of Isotopic MassTracerTracer-Derived 13CObsObserved MS Data(Confounded MID)Tracer->ObsNatIsoNatural Isotopes(13C, 18O, 2H)NatIso->ObsDeconvCorrection Matrix(e.g., IsoCor)Obs->DeconvTrueMIDCorrected MID(True Enrichment)Deconv->TrueMID

Caption: Sources of isotopic mass variance and the computational deconvolution logic.

Module 2: Experimental Protocols & Data Workflows

The Self-Validating Correction Protocol

To ensure absolute trustworthiness in your data, your workflow must include an unlabeled control sample (cultured/reacted with standard 12 C-Methyl Formate). This acts as a self-validating system: if your correction matrix and chemical formulas are perfectly accurate, applying the correction algorithm to the unlabeled control must yield a corrected MID where M0 ≈ 1.0 (100%) and all heavier isotopologues ≈ 0[4]. Any deviation quantifies the exact error rate of your matrix assumptions.

Step-by-Step Methodology
  • Data Acquisition: Acquire full-scan or Selected Ion Monitoring (SIM) mass spectrometry data for the target metabolite. Note the exact mass resolution of your instrument, as high-resolution MS (HRMS) requires resolution-dependent correction matrices[5].

  • Peak Integration: Integrate the area under the curve (AUC) for the entire isotopologue envelope (M0, M1, M2... Mn) of the target ion.

  • Raw MID Calculation: Normalize the peak areas so their sum equals 1.0. This generates the raw, uncorrected MID vector[1].

  • Formula Definition (Critical Causality): Define the exact chemical formula of the detected ion. If the metabolite was derivatized (e.g., using TMS or TBDMS for GC-MS), you must include the atoms of the derivatizing agent in the formula. Silicon has highly abundant heavy isotopes ( 29 Si, 30 Si) that drastically skew the MID. Failing to account for derivatization atoms will severely under-correct the natural abundance[6].

  • Matrix Deconvolution: Input the raw MID, exact chemical formula, MS resolution, and tracer isotopic purity into a validated correction software (e.g., IsoCor)[7].

  • Validation: Run the unlabeled control through the exact same pipeline. Verify that the corrected MID returns >99% M0. Proceed to analyze the 13 C-labeled experimental samples.

GN11. Methyl Formate-13CLabeling ExperimentN22. Metabolite Extraction& DerivatizationN1->N2N33. MS Data Acquisition(HRMS or Low-Res)N2->N3N44. Raw MID Extraction(Peak Area Integration)N3->N4N55. Matrix Correction(Formula + Tracer Purity)N4->N5N66. Downstream Analysis(Metabolic Flux)N5->N6

Caption: End-to-end workflow for Methyl Formate-13C tracing and natural abundance correction.

Module 3: Quantitative Data & Troubleshooting Guide

Reference Data Tables

Accurate natural abundance correction relies on precise knowledge of the natural isotopic abundances of the elements constituting your metabolites[2].

Table 1: Natural Isotope Abundances for Elements in Methyl Formate ( C2​H4​O2​ )

ElementIsotopeNatural Abundance (%)Impact on Mass Spectrum
Carbon 12 C98.93Base Mass (M0)
Carbon 13 C1.07Contributes to M+1
Hydrogen 1 H99.9885Base Mass (M0)
Hydrogen 2 H0.0115Contributes to M+1
Oxygen 16 O99.757Base Mass (M0)
Oxygen 17 O0.038Contributes to M+1
Oxygen 18 O0.205Contributes to M+2

Table 2: Hypothetical MID Correction for a Downstream Metabolite Notice how the M+2 signal in the raw data is entirely an artifact of natural abundance (e.g., 18 O or dual 13 C occurrences) and is mathematically eliminated in the corrected data.

IsotopologueRaw MID (Uncorrected)Corrected MID (True Labeling)
M00.4500.465
M10.5200.535
M20.0300.000
Troubleshooting Q&A

Issue 1: The corrected MID contains negative values for higher mass isotopologues (e.g., M+2 is -0.05).

  • Root Cause: Negative values indicate a mathematical over-correction[5]. This almost always stems from an incorrect chemical formula entered into the correction software. If you accidentally include extra carbon atoms or fail to account for the loss of a leaving group during MS fragmentation, the matrix will subtract more natural 13 C than is physically present in the detected ion[1].

  • Solution: Verify the exact molecular formula of the specific fragment ion being analyzed by the mass spectrometer, not just the parent molecule. Ensure all derivatization groups attached to that specific fragment are accounted for.

Issue 2: The M+1 peak remains artificially high in the unlabeled control even after correction.

  • Root Cause: This is often a resolution artifact. If you are using High-Resolution Mass Spectrometry (HRMS), standard low-resolution correction matrices will fail. Low-res matrices assume all M+1 isobars (e.g., a naturally occurring 13 C vs a naturally occurring 15 N or 2 H) merge into a single unresolved peak. HRMS resolves these peaks, meaning the standard matrix over-corrects or misaligns the probabilities[5].

  • Solution: Use a resolution-aware correction tool like IsoCor v2, which constructs a dynamic correction matrix tailored specifically to the resolving power of your mass spectrometer[5].

Issue 3: I am getting a false-positive M+0 signal in a fully labeled standard.

  • Root Cause: Failure to correct for tracer purity. Commercially available Methyl Formate- 13 C is typically 98-99% isotopically pure, meaning 1-2% of the tracer is actually unlabeled 12 C[3].

  • Solution: Ensure the "tracer purity" parameter in your correction software is set to the manufacturer's exact specification (e.g., 0.99) so the algorithm can back-calculate the unlabelled fraction[7].

References

  • Correction of 13C mass isotopomer distributions for natural stable isotope abundance Source: nih.gov URL:[Link]

  • IsoCor: isotope correction for high-resolution MS labeling experiments Source: oup.com URL:[Link]

  • IsoCor - PyPI Source: pypi.org URL:[Link]

  • The importance of accurately correcting for the natural abundance of stable isotopes Source: nih.gov URL:[Link]

  • Validity of natural isotope abundance correction for metabolic flux analysis Source: biorxiv.org URL:[Link]

Technical Support Center: Managing Methyl Formate-13C in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected cytotoxicity or confounding data when using Methyl Formate-13C as a metabolic tracer.

While Methyl Formate-13C is a powerful tool for mapping one-carbon metabolism and the folate cycle, its chemical nature as a volatile ester introduces significant experimental artifacts. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these side effects and providing self-validating protocols to ensure absolute scientific integrity in your isotope tracing assays.

Mechanistic Overview: The Dual Nature of Methyl Formate-13C

To troubleshoot effectively, we must first understand the molecule's behavior in an aqueous environment. Methyl formate is highly membrane-permeable, allowing rapid intracellular delivery. However, in cell culture media (pH 7.4, 37°C), it undergoes spontaneous hydrolysis to yield 13C-formic acid and methanol .

This hydrolysis is the root cause of almost all observed side effects. The dissociation of formic acid releases protons ( H+ ), rapidly depleting the media's buffering capacity. Furthermore, the accumulation of formate directly inhibits cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, leading to cellular asphyxiation.

Pathway MF Methyl Formate-13C (Tracer Supplement) Hydro Aqueous Hydrolysis (Cell Culture Media) MF->Hydro Formate 13C-Formic Acid Hydro->Formate Methanol Methanol Hydro->Methanol pH Media Acidification (pH Drop) Formate->pH Dissociation Tox Mitochondrial Toxicity (Complex IV Inhibition) Formate->Tox High Conc. C1 13C One-Carbon Pool (THF Derivatives) Formate->C1 Assimilation Metab Isotope Tracing: Purines, Serine, Methionine C1->Metab

Mechanistic pathway of Methyl Formate-13C hydrolysis, toxicity, and metabolic assimilation.

Diagnostic Troubleshooting Guide

Q: Why does my culture media turn yellow (acidic) within 24 hours of adding Methyl Formate-13C?

Causality: Methyl formate is an ester that undergoes aqueous hydrolysis to yield 13C-formic acid and methanol 1. The dissociation of formic acid ( pKa​≈3.75 ) releases protons ( H+ ), rapidly overwhelming the buffering capacity of standard bicarbonate-buffered media (like DMEM or RPMI). Resolution: You must either pre-hydrolyze the Methyl Formate-13C to Sodium Formate-13C prior to cellular application (see Protocol A), or supplement your media with 25 mM HEPES to provide the necessary buffering capacity against continuous H+ generation.

Q: My cells are dying, but the pH is strictly controlled. What is causing the cytotoxicity?

Causality: If pH is stable, the toxicity is driven by the intracellular accumulation of formate. Formate is a well-documented competitive inhibitor of cytochrome c oxidase (Complex IV) 2. This inhibition halts oxidative phosphorylation, leading to severe ATP depletion. Additionally, the methanol byproduct can cause osmotic stress or be oxidized to toxic formaldehyde in cells expressing high levels of alcohol dehydrogenase (ADH). Resolution: Perform a dose-response titration and restrict Methyl Formate-13C concentrations to ≤2 mM.

Q: I am seeing unexpected 13C labeling in central glycolysis intermediates. Is this normal?

Causality: 13C-formate is intended to trace one-carbon metabolism, specifically entering the folate cycle via tetrahydrofolate (THF) 3. However, if cells experience mitochondrial stress from formate toxicity, excessive 13C-formate can be oxidized to 13CO2​ . This 13CO2​ is then re-assimilated via carboxylation reactions (e.g., pyruvate carboxylase), leading to "scrambled" labeling in central carbon metabolites. Resolution: Validate your labeling pathway by running a parallel control experiment with 13C-bicarbonate. If the labeling patterns match, your cells are oxidizing the formate rather than assimilating it into the one-carbon pool.

Troubleshooting Start Issue: Cell Death or Altered Proliferation CheckPH Check Media pH Start->CheckPH PHLow pH < 7.0 CheckPH->PHLow PHNormal pH Normal (7.2-7.4) CheckPH->PHNormal Action1 Buffer Media (HEPES) or Pre-hydrolyze Tracer PHLow->Action1 CheckMito Assess Mitochondrial Respiration (OCR) PHNormal->CheckMito MitoLow Decreased OCR CheckMito->MitoLow Action2 Reduce Tracer Dose (< 2 mM) MitoLow->Action2

Step-by-step troubleshooting workflow for diagnosing Methyl Formate-13C induced cytotoxicity.

Quantitative Reference Data

Understanding the physical and biological thresholds of Methyl Formate is critical for experimental design. Use the table below to calibrate your assays.

ParameterValue / ThresholdMechanistic Consequence
Hydrolysis Half-life ~67 hours (pH 7, 20°C)Continuous, slow-release generation of formic acid and methanol during standard 48-72h incubation periods.
Formate Toxicity Threshold > 2.5 - 5.0 mMCompetitive inhibition of mitochondrial Complex IV; rapid depletion of cellular ATP.
Methanol Toxicity Threshold > 100 mMOsmotic stress; oxidation to toxic formaldehyde in cells expressing high levels of alcohol dehydrogenase (ADH).
Recommended HEPES Buffering 15 - 25 mMNeutralizes the continuous H+ generation from the dissociation of newly formed formic acid.

Standardized Experimental Protocols

Protocol A: Controlled Supplementation via Pre-Hydrolysis (Saponification)

Objective: Deliver 13C-formate to cells without inducing ester-hydrolysis-mediated pH shock or methanol toxicity.

  • Saponification: In a sterile microcentrifuge tube, combine 100 μL of Methyl Formate-13C with 100 μL of 1 M NaOH (equimolar ratio).

  • Incubation: Incubate at 37°C for 30 minutes to drive the hydrolysis reaction to completion, yielding Sodium Formate-13C and Methanol.

  • Evaporation: Place the open tube in a sterile vacuum centrifuge for 10 minutes to evaporate the volatile methanol byproduct (boiling point 65°C), leaving the non-volatile sodium formate salt.

  • Reconstitution: Dissolve the remaining Sodium Formate-13C in sterile PBS to create a 100 mM stock solution.

  • Self-Validation Check: Measure the pH of the final reconstituted stock using a micro-pH probe. A pH of 7.0–7.4 confirms successful saponification and methanol evaporation. A highly acidic pH indicates incomplete hydrolysis.

  • Supplementation: Spike the stock solution into the cell culture media to a final working concentration of 1-2 mM.

Protocol B: GC-MS Validation of 13C-Formate Incorporation

Objective: Verify functional assimilation of the 13C label into the cellular one-carbon pool (using serine as a proxy) .

  • Metabolite Extraction: Aspirate media and rapidly quench cells with 80% cold methanol (-80°C). Scrape cells and transfer to a microcentrifuge tube.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Derivatization: Dry the supernatant under nitrogen gas. Derivatize the dried metabolites using MTBSTFA + 1% TBDMCS at 60°C for 1 hour to yield TBDMS derivatives.

  • GC-MS Analysis: Inject 1 μL into the GC-MS. Monitor the [M-57]+ fragment of serine (m/z 390 for the unlabeled M+0 isotopologue).

  • Self-Validation Check: Analyze the M+3 peak in the serine fragment. Because serine contains only three carbons, and derivation from a single 13C-formate source typically yields M+1 or M+2 (via the glycine cleavage system), an M+3 peak >2% indicates background noise, CO2 recycling, or analytical contamination. If observed, recalibrate your mass spectrometer.

Frequently Asked Questions (FAQs)

Q: Can I store Methyl Formate-13C aliquots at -20°C? A: Yes, but with strict precautions. Methyl formate is highly volatile (boiling point ~32°C). Repeated freeze-thaw cycles or improper sealing will lead to rapid evaporation and concentration changes. Store in tightly sealed glass ampoules or vials with PTFE-lined caps, and avoid using standard plastic microcentrifuge tubes for long-term storage.

Q: Does the 13C isotope itself cause any kinetic isotope effects (KIE) leading to toxicity? A: No. The mass difference between 12C and 13C is insufficient to cause biologically significant primary kinetic isotope effects in mammalian cell culture. The observed side effects are entirely attributable to the chemical properties of the methyl formate molecule (ester hydrolysis, pH shift, and formate toxicity), not the heavy isotope.

Q: Why use Methyl Formate-13C instead of Sodium Formate-13C directly? A: Methyl formate is highly membrane-permeable due to its lipophilic ester structure, allowing rapid intracellular delivery. However, because of the toxicity profile discussed in this guide, many modern protocols are shifting toward using Sodium Formate-13C directly. While Sodium Formate has slower uptake kinetics, it completely avoids methanol generation and severe pH fluctuations.

References

  • Kinetics of Methyl Formate Hydrolysis in the Absence and Presence of a Complexing Agent. Academia.edu.
  • SIDS INITIAL ASSESSMENT PROFILE - OECD: Methyl Form
  • In Vivo Assimilation of One-Carbon via a Synthetic Reductive Glycine Pathway in Escherichia coli.
  • Exploring eukaryotic formate metabolisms to enhance microbial growth and lipid accumul

Sources

how to avoid contamination in Methyl formate-13C experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl formate-13C experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Our goal is to ensure the integrity and accuracy of your experimental results by minimizing the risk of contamination. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in Methyl formate-13C experiments?

A1: Contamination in Methyl formate-13C experiments can arise from several sources, compromising the isotopic enrichment and leading to inaccurate results. The most common culprits include:

  • Atmospheric Carbon Dioxide: The natural abundance of ¹³CO₂ in the atmosphere can be a significant source of contamination, especially in experiments requiring long incubation times or exposure to air.[1]

  • Cross-Contamination from Unlabeled Samples: Residues of unlabeled methyl formate or other carbon-containing compounds on glassware, syringes, or other lab equipment can dilute the isotopic label.[2][3]

  • Human-Derived Contamination: Carbon dioxide from exhalation and organic compounds from skin oils or aerosols can introduce unlabeled carbon into your samples.[1][4]

  • Solvent and Reagent Impurities: Solvents and other reagents may contain trace amounts of carbon-containing impurities that can interfere with your analysis.

  • Improper Storage: Volatile compounds like methyl formate can be susceptible to contamination if not stored in properly sealed containers, potentially allowing for exchange with atmospheric components.[5][6]

  • Leaching from Plasticware: Some plastic containers or tubing may leach plasticizers or other carbon-containing molecules into your sample or solvents.

Q2: How can I be sure my Methyl formate-13C hasn't degraded or become contaminated during storage?

A2: Ensuring the purity of your isotopically labeled compound is critical. For volatile and reactive compounds like methyl formate, proper storage is paramount.[7] Here are some key considerations:

  • Storage Conditions: Methyl formate-13C should be stored in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight.[7] Low-temperature storage is generally recommended for radiolabeled and isotopically labeled compounds to minimize decomposition.[5]

  • Container Integrity: Always use tightly sealed, appropriate containers, such as amber glass vials with PTFE-lined caps, to prevent exchange with the atmosphere and degradation from light.[8]

  • Inert Atmosphere: For highly sensitive experiments, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and atmospheric contamination.[8]

  • Regular Purity Checks: If the compound has been stored for an extended period or if you suspect contamination, it is advisable to re-verify its isotopic and chemical purity using techniques like NMR or mass spectrometry before use.

Q3: My ¹³C NMR spectrum shows unexpected peaks. Could this be contamination?

A3: Yes, unexpected peaks in your ¹³C NMR spectrum are a common indicator of contamination. Here's how to troubleshoot:

  • Analyze Peak Positions: Compare the chemical shifts of the unexpected peaks to common laboratory contaminants. Common contaminants include grease from ground glass joints, acetone from cleaning, and plasticizers.

  • Blank Sample Analysis: Run a ¹³C NMR spectrum of your deuterated solvent from the same bottle used for your sample. This will help identify any impurities originating from the solvent itself.

  • Review Handling Procedures: Carefully review your sample preparation and handling procedures to identify any potential points of cross-contamination.[3]

  • Check for Degradation Products: Methyl formate can slowly hydrolyze in the presence of moisture to form formic acid and methanol.[9] Check your spectrum for peaks corresponding to these potential degradation products.

Troubleshooting Guides

Issue 1: Inconsistent Isotopic Enrichment in Replicate Samples

This issue often points to sporadic contamination events during sample preparation.

Troubleshooting Workflow:

A Inconsistent Isotopic Enrichment Detected B Review Glassware Cleaning Protocol A->B C Evaluate Sample Handling Technique A->C D Check for Environmental Contamination Sources A->D E Implement Standardized Operating Procedure (SOP) B->E C->E D->E F Re-run Experiment with Controls E->F G Consistent Results Achieved F->G H Problem Persists: Consult with Technical Support F->H

Caption: Workflow for troubleshooting inconsistent isotopic enrichment.

Detailed Steps:

  • Review Glassware Cleaning Protocol: Ensure that a rigorous cleaning protocol is consistently followed.[10][11] Even trace amounts of organic residue can lead to significant variations in isotopic enrichment.

  • Evaluate Sample Handling Technique: Inconsistencies in pipetting, weighing, or the duration of exposure to the atmosphere can introduce variability. Utilize positive displacement pipettes for volatile liquids like methyl formate.

  • Check for Environmental Contamination Sources: Assess the experimental environment for potential sources of airborne contaminants.[4] Consider performing critical steps in a controlled atmosphere, such as a glove box or a fume hood with filtered air.[12][13]

  • Implement a Standardized Operating Procedure (SOP): Document and adhere to a strict SOP for all sample preparation steps to ensure consistency across all replicates.

  • Re-run Experiment with Controls: Include negative controls (unlabeled samples) and positive controls (samples with a known isotopic enrichment) to validate your experimental procedure.

Issue 2: Lower than Expected Isotopic Enrichment

A systematic decrease in isotopic enrichment often suggests a persistent source of contamination or a flaw in the experimental design.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Atmospheric CO₂ Exchange Purge reaction vessels with an inert gas (e.g., nitrogen or argon) before adding Methyl formate-13C. Maintain a positive pressure of inert gas during the experiment.
Contaminated Solvents or Reagents Use high-purity, spectroscopy-grade solvents. Consider purifying solvents if necessary. Run blank analyses on all reagents to check for carbon-containing impurities.
Cross-Contamination from Unlabeled Stock Use dedicated glassware and syringes for labeled and unlabeled compounds.[3] Implement a strict color-coding system for equipment.[3]
Incomplete Reaction or Exchange Optimize reaction conditions (temperature, time, catalyst) to ensure complete incorporation of the ¹³C label.
Improper Sample Work-up Minimize exposure to air during extraction and purification steps. Use techniques that reduce the risk of introducing contaminants.

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Isotopic Purity

This protocol is designed to eliminate organic and inorganic residues from glassware, ensuring it is free from potential carbon contaminants.

Materials:

  • Laboratory-grade, phosphate-free detergent[10][14]

  • Appropriate solvents (e.g., acetone, ethanol)

  • Deionized water

  • Drying oven or a clean, dust-free drying rack

  • Base bath (saturated solution of KOH in isopropanol) or acid bath (e.g., Nochromix®) - Use with extreme caution and appropriate personal protective equipment (PPE).

Procedure:

  • Initial Rinse: Immediately after use, rinse glassware with a suitable solvent to remove the bulk of the chemical residues.[11]

  • Detergent Wash: Wash the glassware thoroughly with a laboratory-grade detergent and warm water. Use appropriate brushes to scrub all surfaces.[10][11]

  • Tap Water Rinse: Rinse the glassware extensively with tap water to remove all traces of detergent.

  • Deionized Water Rinse: Rinse the glassware at least three times with deionized water to remove any remaining inorganic ions.[11]

  • Solvent Rinse (for organic contaminants): For experiments highly sensitive to organic residues, perform a final rinse with a high-purity solvent like acetone or ethanol. This helps to remove any remaining organic traces and aids in faster drying.[14]

  • Drying: Dry the glassware in an oven at an appropriate temperature or allow it to air dry on a clean rack, covered to prevent dust accumulation.[11][14]

  • Intensive Cleaning (if necessary): For stubborn organic residues, soaking in a base bath can be effective.[15] For inorganic residues, an acid bath may be necessary. Always follow safety protocols and wear appropriate PPE when working with acid or base baths.

Protocol 2: Sample Preparation for NMR Analysis of Methyl formate-13C

This protocol minimizes the risk of contamination during the preparation of an NMR sample.

Materials:

  • High-quality, clean NMR tube

  • Deuterated solvent (e.g., Chloroform-d, Acetone-d6)

  • Pasteur pipette or syringe with a clean, new needle

  • Parafilm or a sealed cap for the NMR tube

Procedure:

  • Prepare a Clean Workspace: Work in a clean, draft-free area, preferably in a fume hood or a glove box.[16]

  • Dispense the Sample: Using a clean, dedicated pipette or syringe, transfer the required amount of Methyl formate-13C into the clean NMR tube.

  • Add Deuterated Solvent: Carefully add the appropriate volume of deuterated solvent to the NMR tube. A typical volume for a standard 5 mm tube is 0.5-0.7 mL.[17]

  • Mix Thoroughly: Gently vortex or invert the capped NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

  • Seal the Tube: Securely cap the NMR tube and wrap the cap with parafilm to prevent any atmospheric contamination or solvent evaporation.

  • Analyze Promptly: Analyze the sample by NMR as soon as possible after preparation to minimize the potential for degradation or contamination over time.

Logical Relationship of Contamination Prevention:

cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Phase A Proper Storage of Methyl formate-13C E Aseptic Handling Techniques A->E B Use of High-Purity Solvents & Reagents B->E C Rigorous Glassware Cleaning C->E D Controlled Atmosphere (Inert Gas/Glove Box) D->E G Prompt & Proper Sample Sealing E->G F Use of Dedicated Equipment F->E H Timely Analysis G->H I Reduced Risk of Contamination H->I

Caption: A logical flow diagram illustrating the key stages of contamination prevention.

References

  • Aseschem. (2025, May 18). How to Clean Lab Glassware: Best Maintenance Practices. Aseschem. [Link]

  • Xinxin. (n.d.). How to clean the experimental residues in glassware safely and efficiently. WUBOLAB. [Link]

  • GenTech Scientific. (2023, August 1). 7 Tips to Avoid Cross-Contamination. GenTech Scientific. [Link]

  • Streit, K., Hagedorn, F., & Siegwolf, R. T. (2013). Assessing and avoiding C isotopic contamination artefacts in mesocosm-scale 13CO2/12CO2 labelling systems: from biomass components to purified carbohydrates and dark respiration. Plant, Cell & Environment, 36(4), 844–857. [Link]

  • Lab Manager. (2024, December 30). How to Clean Laboratory Glassware: A Comprehensive Guide. Lab Manager. [Link]

  • Fisher Scientific. (2023, August 15). Four Tips for Preventing Cross-Contamination in the Lab. Fisher Scientific. [Link]

  • Schwaiger-Haber, M., et al. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 411(10), 2113-2125. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Clean Glassware. [Link]

  • DWK Life Sciences. (n.d.). 4 tips for preventing cross contamination in the lab. [Link]

  • Aurora Biomed. (n.d.). How to Avoid Contamination in Lab Samples. [Link]

  • Moravek. (2022, June 13). How To Properly Store Your Radiolabeled Compounds. [Link]

  • CRUMA. (2024, August 16). Air Contamination Prevention in Laboratories. [Link]

  • LabSPX. (n.d.). How to prevent contamination in the lab. [Link]

  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. [Link]

  • Schwaiger-Haber, M., et al. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. ResearchGate. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl formate. [Link]

  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

  • Ibis Scientific. (2025, January 28). Lab Contamination Control Strategy: Everything To Know. [Link]

  • Occupational Safety and Health Administration. (n.d.). Methyl formate. [Link]

  • Pilecky, M., et al. (2023). Protocols for sample preparation and compound-specific stable-isotope analyses (δ2H and δ13C) of fatty acids from environmental samples. MethodsX, 11, 102287. [Link]

  • National Institutes of Health. (2023, August 31). Managing Storage of Radiolabeled Compounds. ORS News2Use. [Link]

  • UMass Nuclear Magnetic Resonance (NMR) Labs. (2012, March 7). Tips for 13C Users. [Link]

  • Seamaty. (n.d.). 5 ways to eliminate interference between biochemistry reagents. [Link]

  • UC Davis Stable Isotope Facility. (2022, February 24). Fatty Acid Methyl Ester (FAME) Sample Preparation. [Link]

  • CN104016857A. (n.d.). Method for preparation of methyl formate.
  • Van Asten, A., et al. (2001). Evaluation of minimal 13C-labelling for stable isotope dilution in organic analysis. The Analyst, 126(6), 939-945. [Link]

  • Wang, Y., et al. (2021). Characterization and Determination of 13C-Labeled Nonessential Amino Acids in a 13C5-Glutamine Isotope Tracer Experiment with a Mass Spectrometry Strategy Combining Parallel Reaction Monitoring and Multiple Reaction Monitoring. Analytical Chemistry, 93(40), 13543–13551. [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. [Link]

  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Yu, D., et al. (2021). Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. Organic Chemistry Frontiers, 8(19), 5369-5375. [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link]

Sources

Technical Support Center: Improving Metabolic Flux Calculations with Methyl formate-13C

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Isotope Tracing Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in resolving the analytical and biological complexities of one-carbon (1C) metabolism.

Methyl formate-13C is a highly specialized, dual-action tracer. Upon entering the cell, it undergoes esterase cleavage to yield both 13C-formate and 13C-methanol equivalents. While this makes it an exceptionally powerful tool for simultaneously probing the folate and methionine cycles, its unique kinetics and volatility require rigorous experimental design. This guide is structured to help you troubleshoot artifacts, understand the causality behind metabolic routing, and ensure the scientific integrity of your 13C-Metabolic Flux Analysis (13C-MFA).

MFA_Workflow A 1. Tracer Administration (Methyl formate-13C) B 2. Metabolic Quenching (-80°C Methanol) A->B Maintain Steady State C 3. MS Data Acquisition (GC-MS / LC-MS) B->C Prevent Isotope Loss D 4. Isotope Correction (Natural Abundance) C->D Extract MIDs E 5. Flux Calculation (INST-MFA) D->E Network Modeling

Workflow for 13C-MFA using Methyl formate-13C tracers.

Part 1: Fundamental Principles & Tracer Kinetics (FAQs)

Q: Why are we seeing incomplete isotopic steady state in the folate cycle when using Methyl formate-13C compared to standard 13C-formate? A: This is a kinetic artifact driven by enzymatic bottlenecks. Unlike direct 13C-formate dosing, Methyl formate-13C relies on intracellular carboxylesterases for cleavage into 13C-formate and 13C-methanol. If esterase activity is rate-limiting, the release of 13C-formate into the cytosolic and mitochondrial 1C pools is delayed. Furthermore, the 13C-methanol moiety requires step-wise oxidation to enter the formate pool, creating biphasic labeling kinetics. Corrective Action: Do not assume a stationary isotopic steady state. Instead, implement Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA). By taking rapid timepoints within the first hour of tracer introduction, you can capture the quasi-steady state of 1C fluxes and accurately model the network without waiting for full isotopic equilibration[1].

Q: How do I correct for natural isotope abundance when calculating Mass Isotopomer Distributions (MIDs) for serine and methionine? A: Accurate 13C-MFA relies on pristine MIDs. Natural 13C (1.1%) and other heavy isotopes (15N, 18O) in the derivatization reagents or the metabolite itself artificially inflate M+1 and M+2 peaks. If uncorrected, this mathematically forces an overestimation of flux through serine hydroxymethyltransferase (SHMT) and methionine synthase (MTR). Corrective Action: Employ a self-validating correction matrix. Always run an unlabeled (12C) biological control sample in parallel. Utilize automated algorithms like the Non-Targeted Tracer Fate Detection (NTFD) algorithm to subtract the natural abundance baseline from your Methyl formate-13C enriched samples[2].

Part 2: Analytical Troubleshooting & Artifact Prevention (FAQs)

Q: We are losing the 13C label during GC-MS sample preparation. What is causing this artifact? A: Formate and volatile 1C intermediates possess high vapor pressures and are easily lost during the drying phase of extraction (e.g., vacuum centrifugation). Additionally, derivatization with tert-butyldimethylsilyl (TBDMS) requires specific temperatures; excessive heat can thermally degrade fragile 1C-carrying metabolites. Corrective Action: Quench metabolism rapidly using cold (-80°C) 80% methanol. Do not dry samples completely to a hard pellet; dry under a gentle N2 stream until just damp. For GC-MS, optimize TBDMS derivatization at 60°C for 1 hour to ensure stable fragmentation without thermal degradation[2]. Alternatively, utilize high-resolution LC-MS (e.g., Orbitrap) to detect water-soluble metabolites directly without derivatization[3].

Q: How can I differentiate between cytosolic and mitochondrial 1C flux using this tracer? A: The compartmentalization of 1C metabolism (MTHFD1 in cytosol vs. MTHFD2/L in mitochondria) complicates flux calculations because 13C-formate derived from Methyl formate-13C can cross the mitochondrial membrane. Corrective Action: Analyze the M+1 to M+2 ratio in purines. Cytosolic 1C units predominantly label specific carbons in the purine ring (C2 and C8). By tracking the positional isotopomers using tandem MS (MS/MS) fragmentation patterns, you can map the exact routing of the 13C label[2].

Pathway MF Methyl formate-13C Formate 13C-Formate MF->Formate Esterase Cleavage Methanol 13C-Methanol MF->Methanol Esterase Cleavage THF 10-Formyl-THF Formate->THF MTHFD1/2 Flux Methanol->Formate Oxidation Serine Serine (M+1) THF->Serine SHMT Reversibility Methionine Methionine (M+1) THF->Methionine SAM Cycle Purines Purines (M+1/M+2) THF->Purines De Novo Synthesis

Metabolic routing of Methyl formate-13C into the one-carbon (1C) pool.

Part 3: Step-by-Step Self-Validating Protocol

To ensure your experimental design is a self-validating system, follow this standardized methodology for 13C-MFA using Methyl formate-13C:

Step 1: Tracer Administration under Metabolic Steady State To avoid metabolic perturbations (e.g., nutrient shock that alters flux independent of concentration), maintain the cells in a "metabolic steady state." Switch the standard culture media to an identical formulation where the unlabeled carbon source is replaced with Methyl formate-13C[3].

Step 2: Time-Course Sampling for INST-MFA Collect samples at precise intervals (e.g., 0, 5, 10, 15, 30, and 60 minutes). Rapidly quench the cells by aspirating the media and immediately adding 80% HPLC-grade methanol pre-chilled to -80°C. This instantly arrests enzymatic activity, preventing the rapid turnover and loss of the 10-formyl-THF pool.

Step 3: Metabolite Extraction and Phase Separation Scrape the cells on dry ice. Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet proteins. Transfer the metabolite-rich supernatant to a new vial, ensuring no protein carryover which could foul the mass spectrometer.

Step 4: LC-MS/MS Data Acquisition Analyze the extracts using a high-resolution Orbitrap LC-MS system[3]. Target specific transitions for 1C metabolites. Ensure the mass accuracy is within 5 ppm to distinguish 13C isotopes from isobaric interferences.

Step 5: Positional Isotopomer Mapping (Validation Step) Use tandem MS (MS/MS) fragmentation to determine the exact carbon position of the 13C label (e.g., C2 vs. C8 in purines, or C3 in serine). This positional data is strictly required to constrain the mathematical flux model and validate that the label originated from the targeted 1C pathway[2].

Part 4: Quantitative Data Interpretation

Use the following structured table as a diagnostic tool to compare your observed Mass Isotopomer Distributions (MIDs) against expected biological routing.

MetaboliteExpected MIDBiological Pathway IndicatorTroubleshooting Implication
Serine M+1 (at C3)SHMT1/2 reversibility / 1C incorporationLack of M+1 indicates poor esterase cleavage of the tracer or low overall 1C flux.
Methionine M+1 (Methyl group)Methionine Synthase (MTR) / SAM CycleHigh M+0 suggests reliance on exogenous unlabeled methionine rather than de novo methylation.
ATP / Purines M+1, M+2 (C2, C8)10-formyl-THF incorporationObserving only M+1 suggests incomplete isotopic steady state; extend labeling time or use INST-MFA.
Lactate M+0Glycolytic controlCritical Check: Any M+1 indicates non-specific tracer scrambling, carbon recycling, or tracer impurities.

References

  • Title: Autotrophic and mixotrophic metabolism of an anammox bacterium revealed by in vivo 13C and 2H metabolic network mapping Source: The ISME Journal / Oxford Academic URL: [Link]

  • Title: Comprehensive discovery of C-13 labeled metabolites in the bacterium Methylobacterium extorquens AM1 using gas chromatography-mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Metabolomics and isotope tracing Source: PMC - NIH URL: [Link]

Sources

Technical Support Center: Volatile Metabolomics & Isotope Tracing

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ensuring Complete Cell Lysis for Methyl formate-13C Analysis

Welcome to the Volatile Organic Compound (VOC) Metabolomics Support Center. Analyzing low-molecular-weight, highly volatile metabolites like Methyl formate-13C (Boiling Point: ~31.8°C) presents a fundamental biophysical paradox: the mechanical energy required to completely lyse cell membranes inherently generates thermal energy, which volatilizes and destroys the analyte.

As Application Scientists, we have designed this guide to help you decouple mechanical disruption from thermal loss. The following resources provide mechanistically grounded, self-validating protocols to ensure absolute data integrity during your isotope tracing experiments.

Core Analytical Workflow

LysisWorkflow Start 1. Cell Culture (13C-Tracer Administered) Quench 2. Instant Quenching (Liquid N2 / Cold MeOH) Start->Quench Arrest Metabolism Lysis 3. Cryogenic Lysis (Pre-chilled Bead Beating) Quench->Lysis Maintain < 0°C Extract 4. Biphasic Extraction (Solvent Partitioning) Lysis->Extract Release Intracellular VOCs Validate 5. Validation Check (Microscopy & Protein Assay) Lysis->Validate Aliquot for QC Analyze 6. Headspace GC-MS (13C-Methyl Formate Detection) Extract->Analyze Isolate Volatile Fraction

Experimental workflow for cryogenic lysis and extraction of volatile 13C metabolites.

Mechanistic Troubleshooting & FAQs

Q: How do I achieve complete cell lysis without losing highly volatile Methyl formate-13C? A: You must rely on a synergistic combination of chemical permeabilization and cryogenic mechanical shear. Traditional mechanical methods like sonication induce cavitation, which generates intense localized shockwaves and heat[1]. This instantly shifts methyl formate into the gas phase. Instead, utilize cold methanol (-80°C) which acts as a dual-agent for concurrent metabolic quenching and preliminary chemical lysis[2]. Follow this with cryogenic bead beating, ensuring the sample never exceeds 4°C.

Q: My 13C enrichment fractions are inconsistent across biological replicates. What is the mechanistic cause? A: Inconsistent isotopic enrichment in volatile metabolomics usually stems from a failure to instantly arrest (quench) enzymatic activity. If quenching is delayed by even a few seconds, residual intracellular enzymes continue to metabolize the 13C-tracer, scrambling the isotopic distribution before the cells are fully lysed. To achieve an accurate metabolic steady-state reading[3], you must snap-freeze the cell culture using liquid nitrogen or immediately flood the adherent cells with pre-chilled (-80°C) quenching solvent[4].

Q: How can I visually and quantitatively validate that my cells are fully lysed without compromising the volatile fraction? A: Assuming lysis is complete based solely on protocol timing leads to severe false negatives. You must implement a self-validating Quality Control (QC) loop. After the lysis step, withdraw a microscopic 10 µL aliquot of the suspension, dilute it with Trypan Blue stain, and examine it under a phase-contrast microscope[5]. Intact cells will exclude the dye or appear as whole spheres, whereas complete lysis leaves only amorphous debris.

Diagnostic Logic for Low Yields

Troubleshooting Issue Low 13C-Methyl Formate Yield CheckLysis Assess Lysis Efficiency (Trypan Blue Microscopy) Issue->CheckLysis Incomplete Incomplete Lysis (<95% disrupted) CheckLysis->Incomplete Intact cells visible Complete Complete Lysis (>95% disrupted) CheckLysis->Complete Cellular debris only FixLysis Optimize Mechanical Shear or Solvent Ratio Incomplete->FixLysis CheckVol Assess Volatilization Loss (Check Internal Standard) Complete->CheckVol FixTemp Enforce Strict Cryo-Control (Pre-chill rotors/tubes) CheckVol->FixTemp IS recovery is low

Decision tree for diagnosing low yields in volatile metabolomics.

Step-by-Step Methodology: Self-Validating Cryo-Lysis Protocol

To guarantee trustworthiness, this protocol functions as a self-validating system . By incorporating an Internal Standard (IS) prior to lysis and a microscopic checkpoint post-lysis, any failure in the workflow automatically identifies its own root cause (biological vs. mechanical vs. thermal).

Phase 1: Pre-analytical Preparation

  • Pre-chill all centrifuge rotors, bead-beating tubes (containing 0.1 mm acid-washed glass beads), and extraction solvents (Methanol, Dichloromethane or MTBE, LC-MS grade Water) to -20°C or -80°C.

Phase 2: Quenching & Internal Standardization 2. Remove cell culture media. Rapidly wash adherent cells with cold PBS (37°C PBS can be used for a rapid 2-second wash to prevent cold-shock artifacts before quenching)[4]. 3. Immediately flood the cells with 500 µL of -80°C Methanol[4]. 4. Self-Validation Step A: Spike the cold methanol with a known concentration of an Internal Standard (e.g., 10 µM of a deuterated volatile analog like Methyl formate-d3). Causality: If the final IS peak area drops significantly, you have proof of evaporative loss during handling, independent of cell lysis efficiency.

Phase 3: Cryogenic Mechanical Lysis 5. Scrape the quenched cells and transfer the suspension into the pre-chilled bead tubes. 6. Process in a cryogenic tissue homogenizer. Run for 3 cycles of 30 seconds at 6500 rpm. 7. Critical Step: Rest tubes in an ice-water bath for exactly 2 minutes between each cycle to dissipate frictional heat[1].

Phase 4: Lysis Validation & Extraction 8. Self-Validation Step B: Withdraw a 10 µL aliquot of the lysate. Mix 1:1 with 0.4% Trypan Blue and observe via hemocytometer[5]. Proceed only if >95% of cells are reduced to debris. 9. Perform a liquid-liquid extraction to partition the methyl formate. Add cold dichloromethane and water (1:1, v/v) to the lysate[6]. 10. Vortex gently at 4°C, then centrifuge at 14,000 x g for 10 min at 4°C. 11. Carefully transfer the volatile-rich organic layer into a pre-chilled, airtight Headspace GC-MS vial for immediate analysis.

Quantitative Data Presentation

The table below summarizes the causal relationship between lysis methodology, thermal generation, and the resulting recovery of highly volatile analytes like methyl formate.

Lysis MethodTemperature ProfileCell Disruption Efficiency (%)Methyl Formate Recovery (%)Mechanism of Analyte Loss
Ambient Sonication 20°C spiking to 45°C>98%<15%Cavitation-induced thermal volatilization
Room Temp Bead Beating 20°C spiking to 35°C>95%25-30%Friction-induced thermal volatilization
Cryogenic Bead Beating Maintained strictly ≤ 4°C>95%>85%Minimal; analyte preserved in cold solvent phase
Cold Methanol (Chemical Only) Maintained at -80°C60-75%40-50%Incomplete disruption of tough cell membranes
References
  • In Vitro Tracking of Intracellular Metabolism-Derived Cancer Volatiles via Isotope Labeling | Source: acs.org | URL:[Link]

  • Metabolomics in Methanol Toxicity | Source: xournals.com | URL:[Link]

  • Cellular metabolomics: From sample preparation to high-throughput data analysis | Source: doi.org | URL:[Link]

  • 8 Cell Lysis Methods Explained | Source: bitesizebio.com | URL:[Link]

  • Preparation of cell samples for metabolomics | Source: ox.ac.uk | URL:[Link]

Sources

Validation & Comparative

Methyl formate-13C vs 13C-glucose for studying central carbon metabolism

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Metabolic Tracing: Methyl Formate-13C vs.[U-13C]Glucose in Central Carbon Metabolism

Metabolic flux analysis (MFA) relies on the strategic introduction of stable isotopes to map the dynamic flow of carbon through cellular networks. The choice of tracer dictates the resolution and scope of the metabolic insights gained. While [U-13C]glucose is the undisputed gold standard for interrogating global central carbon metabolism, specialized probes like methyl formate-13C (and its functional derivative, 13C-formate) offer unparalleled precision for dissecting one-carbon (1C) metabolism and methylotrophic pathways.

As an Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these two tracers, detailing their mechanistic grounding, pathway integration, and the self-validating experimental protocols required for robust metabolic tracing.

Mechanistic Grounding & Pathway Integration

The Causality of Tracer Selection

[U-13C]Glucose: The Global Network Illuminator [U-13C]glucose introduces a fully labeled six-carbon skeleton into the cell. Upon phosphorylation by hexokinase, it enters the upper glycolytic pathway. The causality behind using a uniformly labeled tracer lies in its ability to generate distinct Mass Isotopomer Distributions (MIDs) upon enzymatic cleavage. For instance, the cleavage of a fully labeled 6-carbon glucose into two 3-carbon pyruvates allows researchers to differentiate flux between the Embden-Meyerhof-Parnas (EMP) pathway and the Entner-Doudoroff (ED) pathway based on specific carbon transition networks[1]. Furthermore, it comprehensively labels the Pentose Phosphate Pathway (PPP) and the Tricarboxylic Acid (TCA) cycle, making it the optimal choice for mapping a systems-level flux network.

G Glucose [U-13C]Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP oxPPP Pyr Pyruvate G6P->Pyr EMP/ED AcCoA Acetyl-CoA Pyr->AcCoA TCA TCA Cycle AcCoA->TCA

Diagram 1: [U-13C]Glucose flux through central carbon metabolism.

Methyl Formate-13C: The Targeted 1C Probe Conversely, methyl formate-13C acts as a highly specialized tracer. In biological systems, methyl formate is rapidly hydrolyzed into methanol and formate. By utilizing 13C-labeled methyl formate (or direct 13C-formate), researchers can interrogate 1C metabolism without flooding upper glycolysis with heavy isotopes. This is critical when studying methylotrophic bacteria, where formate acts as a primary electron donor and carbon source[2]. Additionally, 13C-formate tracing has successfully revealed autotrophic and mixotrophic formate assimilation via the Wood-Ljungdahl pathway in anammox bacteria[3]. In mammalian cells and model bacteria, this tracer specifically illuminates the folate cycle and the reversible synthesis of serine from glycine[1].

C1 MF Methyl Formate-13C Formate 13C-Formate MF->Formate Methanol 13C-Methanol MF->Methanol THF Folate Cycle Formate->THF WLP Wood-Ljungdahl Pathway Formate->WLP Serine Serine / Glycine THF->Serine AcCoA Acetyl-CoA WLP->AcCoA

Diagram 2: Methyl formate-13C assimilation into 1C and central metabolism.

Objective Comparison of Tracer Performance

To objectively select the appropriate tracer, researchers must evaluate the target pathways against analytical readouts. The following table summarizes the quantitative and qualitative performance metrics of both tracers based on recent metabolic network mapping studies[1][2][3].

Parameter[U-13C]GlucoseMethyl Formate-13C / 13C-Formate
Primary Target Pathways Glycolysis (EMP/ED), PPP, TCA Cycle1C Metabolism, Folate Cycle, Wood-Ljungdahl
Metabolic Entry Point Hexokinase (Glucose-6-Phosphate)Formate Dehydrogenase / THF Synthase
Signal-to-Noise Ratio High for global flux; Low for specific 1C fluxHigh for 1C flux; Low for upper glycolysis
Typical Organisms Mammalian cells, E. coli, C. thermocellumMethylotrophs (M. trichosporium), Anammox
Analytical Readout Broad MID across all amino acids/organic acidsSpecific M+1 enrichment in Serine, Acetyl-CoA
Cost / Accessibility Highly accessible, standard pricingSpecialized, often requires custom synthesis

Experimental Protocols: Self-Validating Systems

A robust MFA experiment must be self-validating. This means incorporating internal controls, ensuring isotopic steady-state, and preventing artifactual labeling during sample preparation.

Protocol A: Global Central Carbon Tracing with [U-13C]Glucose Objective: Map the glycolytic and TCA cycle flux distribution.

  • Culture & Labeling: Inoculate cells into a chemically defined medium containing 2 g/L [U-13C]glucose as the sole carbon source. Maintain exponential growth to ensure a metabolic and isotopic quasi-steady state[1].

  • Quenching (Causality Check): Rapidly quench the metabolism by plunging the culture into -80°C cold methanol. Why? Enzymatic reactions occur on the millisecond timescale. Cold methanol instantly denatures enzymes, preventing the scrambling of the 13C label during the extraction process.

  • Metabolite Extraction: Extract intracellular metabolites using a cold methanol/water/chloroform (2.5:1:1 v/v) biphasic system. The polar phase captures amino acids and organic acids.

  • Derivatization: Lyophilize the polar extract and derivatize with Methoxyamine-HCl and MSTFA. Why? Central carbon metabolites are highly polar and non-volatile. MSTFA replaces active hydrogens with trimethylsilyl (TMS) groups, rendering them volatile and thermally stable for GC-MS analysis.

  • GC-MS Analysis & Validation: Analyze via GC-MS. Validate the system by checking the MID of essential amino acids. If the labeling pattern of proteinogenic amino acids matches the free intracellular pool, isotopic steady-state is confirmed.

Protocol B: Targeted 1C Tracing with Methyl Formate-13C / 13C-Formate Objective: Interrogate formate assimilation and NADH regeneration.

  • Culture & Labeling: Cultivate methylotrophic or anammox bacteria in a defined medium. Pulse the culture with 50 mM 13C-formate or Methyl formate-13C[2][3].

  • Time-Series Sampling: Because 1C metabolism is highly dynamic, perform time-series sampling (e.g., 1.5, 5, 15, 30, and 60 minutes) to capture the transient incorporation of the M+1 mass isotopomer into the acetyl-CoA pool[3].

  • Quenching & Extraction: Utilize the same cold methanol quenching method to preserve the highly labile 1C intermediates (e.g., THF derivatives).

  • NMR / LC-MS Analysis: For formate tracking, 13C Nuclear Magnetic Resonance (NMR) is highly effective for direct, non-destructive quantification of 13C-formate consumption and 13CO2 production[2]. Alternatively, use LC-MS/MS with selected reaction monitoring (SRM) to track the M+1 enrichment in serine and acetyl-CoA without the need for derivatization.

  • Validation: The system is self-validated if the 13C label appears exclusively in the C3 position of serine or the methyl carbon of acetyl-CoA, confirming direct assimilation rather than complete oxidation to CO2 and subsequent reassimilation[1][3].

WF Culture 1. Isotope Labeling (Steady-State) Extract 2. Quenching & Extraction Culture->Extract Deriv 3. Derivatization (e.g., MSTFA) Extract->Deriv MS 4. GC/LC-MS Analysis Deriv->MS MFA 5. Flux Calculation MS->MFA

Diagram 3: Standard workflow for 13C Metabolic Flux Analysis.

Conclusion

The selection between[U-13C]glucose and methyl formate-13C is fundamentally a choice of metabolic resolution.[U-13C]glucose provides a macroscopic, comprehensive view of the cell's energetic and biosynthetic engine. In contrast, methyl formate-13C and its derivatives act as molecular scalpels, allowing researchers to isolate and quantify the flux through one-carbon assimilation pathways, folate metabolism, and methylotrophic networks with exceptional signal-to-noise clarity.

References

  • Title: Isotope-Assisted Metabolite Analysis Sheds Light on Central Carbon Metabolism of a Model Cellulolytic Bacterium Clostridium thermocellum Source: Frontiers in Microbiology URL: [Link]

  • Title: Autotrophic and mixotrophic metabolism of an anammox bacterium revealed by in vivo 13C and 2H metabolic network mapping Source: The ISME Journal URL: [Link]

  • Title: Methane biohydroxylation into methanol by Methylosinus trichosporium OB3b: possible limitations and formate use during reaction Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

Sources

The Definitive Guide to Internal Standards for Methyl Formate-13C Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology

The Analytical Challenge: Volatility and Phase Partitioning

Quantifying Methyl formate-13C —whether analyzed directly in atmospheric tracer studies or as a derivatized product of 13C-formate in metabolic flux analysis (13C-MFA)—presents unique physicochemical hurdles. With a boiling point of approximately 34 °C, methyl formate is highly volatile. Direct liquid injection into a Gas Chromatograph (GC) leads to rapid, uncontrolled expansion in the inlet, resulting in sample loss and severe matrix deposition. Consequently, is the industry gold standard for this analyte[1].

However, headspace analysis relies entirely on the gas-liquid partition coefficient ( K ), governed by Henry's Law. Complex biological matrices (e.g., serum, urine, or industrial solvents) alter K unpredictably due to varying lipid, protein, and salt concentrations. To achieve absolute quantification, an internal standard (IS) must perfectly mimic the analyte's partitioning behavior to normalize these matrix effects.

Matrix_Effects Matrix Complex Biological Matrix (Lipids, Proteins, Salts) Analyte 13C-Methyl Formate (Analyte) Matrix->Analyte Alters Partitioning IS Methyl formate-d3 (Ideal IS) Matrix->IS Alters Partitioning AltIS Acetonitrile (Suboptimal IS) Matrix->AltIS Alters Partitioning GasPhase Headspace Gas Phase (To GC-MS) Analyte->GasPhase K_analyte IS->GasPhase K_IS ≈ K_analyte AltIS->GasPhase K_AltIS ≠ K_analyte

Fig 1. Matrix effects on gas-liquid partitioning and IS compensation.

Comparative Analysis of Internal Standards

Selecting the correct IS is the most critical variable in method development. Below is an objective comparison of the three most common internal standards used for methyl formate quantification.

I. Methyl formate-d3 (The Gold Standard)

As a stable isotope-labeled analog, Methyl formate-d3 ( HCOOCD3​ ) shares virtually identical physicochemical properties with Methyl formate-13C. It co-elutes chromatographically and experiences identical phase partitioning. Furthermore, it provides a clean +2 Da mass shift (m/z 63 vs. m/z 61), preventing isotopic cross-talk.

II. Ethyl formate (The Structural Homolog)

A longer aliphatic chain increases its boiling point (54 °C) and alters its solubility in aqueous matrices. While useful for routine industrial quality control, it fails to fully compensate for severe matrix variations in biological samples because its K value diverges from methyl formate.

III. Acetonitrile (The Legacy Standard)

Acetonitrile has been historically utilized in [2], particularly in methanol poisoning cases[3]. While it resolves well chromatographically on polar columns, its distinct chemical structure (nitrile vs. ester) and higher boiling point (82 °C) result in highly divergent partitioning behavior. It is unsuitable for high-precision MS quantification.

Quantitative Comparison Summary
FeatureMethyl formate-d3Ethyl formateAcetonitrile
Classification Stable Isotope LabeledStructural HomologNon-analog Volatile
Boiling Point ~34 °C54 °C82 °C
Target m/z (EI-MS) 637441
Partition Coefficient ( K ) Identical to AnalyteDivergentHighly Divergent
Matrix Effect Compensation OptimalModeratePoor
Chromatographic Behavior Co-elutionDelayed ElutionDelayed Elution
Primary Use Case Precision 13C-MFA tracingRoutine industrial QCLegacy GC-FID methods

Self-Validating Headspace GC-MS Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates an absolute IS peak area threshold: if the IS area deviates by >15% from the calibration blanks, the sample is automatically flagged for severe matrix suppression or vial seal failure, preventing false-negative reporting.

GCMS_Workflow Sample Matrix Sample (13C-Methyl Formate) IS Spike IS (Methyl formate-d3) Sample->IS Vial Seal in Headspace Vial IS->Vial Equilibrate Thermal Equilibration (60°C, 15 min) Vial->Equilibrate GCMS GC-MS (SIM) m/z 61 & 63 Equilibrate->GCMS

Fig 2. Headspace GC-MS workflow for 13C-Methyl Formate quantification.
Step-by-Step Methodology

Step 1: Matrix-Matched Calibration Preparation

  • Action: Prepare a surrogate matrix (e.g., PBS with 5% BSA or synthetic urine) to mimic the biological sample. Spike known concentrations of Methyl formate-13C to generate a 6-point calibration curve (e.g., 0.5 to 100 µg/mL).

  • Causality: Matrix matching ensures that the baseline gas-liquid partition coefficient ( K ) of the calibration curve matches the unknown samples, establishing an accurate baseline ratio.

Step 2: Internal Standard Addition

  • Action: Add a fixed concentration of Methyl formate-d3 (e.g., 10 µg/mL) to all calibration standards, Quality Control (QC) samples, and unknown samples.

  • Causality: The IS must be added before any sample heating, agitation, or derivatization[3]. This ensures the IS undergoes the exact same evaporative losses and matrix interactions as the analyte.

Step 3: Headspace Equilibration

  • Action: Immediately seal the samples in 20 mL PTFE-lined headspace vials. Incubate in an autosampler oven at 60 °C for 15 minutes with orbital shaking.

  • Causality: 60 °C provides sufficient thermal energy to drive the volatile esters into the gas phase without causing thermal degradation or foaming of heat-sensitive matrix proteins. 15 minutes ensures the system reaches thermodynamic equilibrium (evaporation rate = condensation rate).

Step 4: GC-MS Analysis (SIM Mode)

  • Action: Inject 1 mL of the headspace gas into a GC equipped with a polar column (e.g., DB-WAX). Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.

  • Parameters: Monitor m/z 61 (molecular ion for Methyl formate-13C) and m/z 63 (molecular ion for Methyl formate-d3).

  • Causality: SIM mode drastically enhances sensitivity and lowers the Limit of Quantitation (LOQ) to the low-ppb range[1] by filtering out the background noise of the complex biological matrix.

Step 5: Data Processing & Self-Validation

  • Action: Calculate the Area Ratio (Area m/z 61 / Area m/z 63).

  • Validation Check: Verify the absolute peak area of m/z 63. If the absolute area drops below 85% of the mean calibration blank area, reject the sample. If valid, plot the Area Ratio against the calibration curve to determine the absolute concentration of Methyl formate-13C.

References

  • [3] Title: Simultaneous measurement of formic acid, methanol and ethanol in vitreous and blood samples of postmortem by headspace GC-FID Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • [2] Title: Gas Chromatographic Analysis of Methyl Formate and Application in Methanol Poisoning Cases Source: PubMed / Journal of Analytical Toxicology URL:[Link]

Sources

cross-validation of Methyl formate-13C results with other methods

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical chemists, and drug development professionals on the application and cross-validation of Methyl formate-13C in mechanistic tracing and mass spectrometry.

The Analytical Challenge: Tracing Carbon with Precision

In drug metabolism, catalysis, and complex environmental matrices, tracking the fate of single carbon atoms is critical for elucidating reaction mechanisms. Methyl formate ( HCOOCH3​ ) is a highly volatile, structurally simple ester that serves as a fundamental building block in organic synthesis and a key intermediate in processes like the dry reforming of methane [1].

However, quantifying methyl formate and tracing its metabolic or catalytic cleavage presents significant challenges. Its high volatility (boiling point ~32°C) leads to evaporative losses during sample preparation, and its low molecular weight makes label-free mass spectrometry susceptible to isobaric interference.

By substituting the endogenous carbon with a stable carbon-13 isotope—yielding Methyl formate-13C (typically labeled at the formyl carbon, H13COOCH3​ , or the methoxy carbon, HCOO13CH3​ )—researchers create a powerful, non-radioactive tracer. This guide objectively compares Methyl formate-13C against alternative tracing modalities and provides self-validating protocols for its implementation.

Mechanistic Grounding: Why Methyl Formate-13C?

The selection of an isotopic tracer must be driven by the specific chemical pathway under investigation. Methyl formate-13C offers distinct advantages in dual-pathway tracking. For instance, in plasma-assisted dry reforming of methane, researchers utilize 13C-labeling to prove that the formyl carbon originates from CO2​ dissociation, while the methoxy group may derive from CH4​ [1]. Similarly, in gas-phase organometallic chemistry, 13C-labeling reveals the exact insertion points of metal carbonyl anions into the ester bonds [2].

When used as an Internal Standard (IS) in metabolomics or biological fluid analysis, Methyl formate-13C is chemically identical to the endogenous analyte. It co-elutes chromatographically, experiencing the exact same matrix effects and ionization suppression in the mass spectrometer source, thereby enabling absolute normalization of chemical profiles[3].

Pathway MF Methyl formate-13C (H13COOCH3) Hydrolysis Hydrolysis Pathway MF->Hydrolysis Reforming Dry Reforming / Catalysis MF->Reforming Formyl 13C-Formic Acid (Traced via NMR/MS) Hydrolysis->Formyl Methanol Unlabeled Methanol Hydrolysis->Methanol CO 13C-Carbon Monoxide Reforming->CO

Divergent tracing of the 13C label in hydrolysis vs. catalytic reforming pathways.

Cross-Validation: Comparative Analysis

To establish a self-validating analytical system, results obtained using Methyl formate-13C must be cross-validated against orthogonal methods. The table below summarizes the quantitative and qualitative performance of 13C-tracing compared to 14C-radiolabeling and label-free High-Resolution Mass Spectrometry (HRMS).

Table 1: Quantitative Comparison of Tracing Modalities

ParameterMethyl Formate-13C (NMR/MS)14C-Radiolabeling (LSC/AMS)Label-Free HRMS (MS/MS)
Sensitivity (LOD) Moderate to High (pg to ng range)Ultra-High (fg to ag range)High (pg range)
Structural Resolution Excellent: 2D-NMR pinpoints exact atomic position [4].Poor: Yields total radioactivity; requires chemical degradation.Moderate: Relies on fragmentation patterns.
Kinetic Isotope Effect Minimal (Primary 13C effect is typically <1.05).Noticeable (Primary 14C effect can alter reaction kinetics).None (Endogenous).
Safety & Handling Non-radioactive, standard lab protocols.Requires specialized radiation safety facilities.Standard lab protocols.
Matrix Normalization Ideal: Perfect internal standard for MS [3].Not applicable for MS normalization.Susceptible to ion suppression errors.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols utilize orthogonal detection methods (GC-MS and NMR) to cross-validate the isotopic distribution.

Protocol 1: GC-MS/MS Quantification using Methyl Formate-13C as an Internal Standard

Causality Focus: Mitigating evaporative loss and ionization suppression.

  • Pre-Extraction Spiking: Add a known concentration of Methyl formate-13C directly to the raw biological or catalytic sample before any processing.

    • Causality: Because methyl formate is highly volatile, spiking it at step zero ensures that any evaporative losses during extraction affect the 12C-analyte and 13C-IS equally, preserving the 12C/13C ratio.

  • Cold Solvent Extraction: Extract the sample using pre-chilled (-20°C) dichloromethane (DCM) or ethyl acetate in a sealed vial.

    • Causality: Low temperatures suppress the vapor pressure of the ester, preventing loss to the headspace.

  • Chromatographic Separation: Inject 1 µL into a GC-MS/MS equipped with a thick-film volatile organic compound (VOC) column (e.g., DB-624).

    • Causality: The thick stationary phase retains the highly volatile methyl formate long enough to separate it from the solvent front. The 13C and 12C isotopologues will co-elute.

  • Multiple Reaction Monitoring (MRM): Monitor the mass shift. For unlabeled methyl formate, monitor m/z 60 31. For H13COOCH3​ , monitor m/z 61 32.

    • Causality: The +1 Da shift isolates the tracer from endogenous background noise, allowing exact absolute quantification via the normalized intensity ratio[3].

Protocol 2: Mechanistic Tracing via 2D 13C-NMR

Causality Focus: Resolving site-specific molecular transformations.

  • Sample Concentration & Locking: Dissolve the catalytic reaction products in a deuterated solvent (e.g., CDCl3​ ) containing 0.03% v/v TMS.

    • Causality: The deuterium provides a frequency lock for the NMR spectrometer, preventing signal drift over long acquisition times.

  • 1H-13C HSQC Acquisition: Run a Heteronuclear Single Quantum Coherence (HSQC) experiment.

    • Causality: 1D 13C-NMR suffers from low sensitivity. HSQC transfers magnetization from the highly sensitive 1H nucleus to the attached 13C nucleus. This allows researchers to definitively see if the 13C label remains as a formyl group (cross-peak at ~8.0 ppm / 161 ppm) or has been reduced/transferred to a new species [4].

  • Cross-Validation: Compare the mass isotopologue distribution (from Protocol 1) with the positional isotopomer distribution (from Protocol 2). If GC-MS shows a mass shift of +1 Da, and NMR shows the 13C signal strictly at the formyl position, the mechanism is validated without ambiguity.

Workflow Prep Sample Prep & Spike 13C-MF IS Extract Cold Solvent Extraction Prep->Extract GCMS GC-MS/MS Analysis (Mass Isotopologues) Extract->GCMS NMR 2D 13C-NMR Analysis (Positional Isotopomers) Extract->NMR Data Cross-Validation & Normalization GCMS->Data NMR->Data

Orthogonal cross-validation workflow combining GC-MS/MS and 2D-NMR.

Conclusion

Methyl formate-13C bridges the gap between the ultra-high sensitivity of radioactive tracing and the structural specificity of label-free methods. By integrating it as an internal standard in mass spectrometry and a mechanistic probe in NMR, researchers can construct self-validating analytical pipelines that are immune to matrix suppression and evaporative artifacts.

References

  • Entanglement of CH4 and CO2 Chemistries in Plasma-Assisted Dry Reforming of Methane. National Institutes of Health (NIH).
  • Insertion reactions of metal carbonyl anions with methyl formate in the gas phase as revealed by 13C- and D-labeling. University of Amsterdam (UvA-DARE).
  • Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry (US20110282587A1). Google Patents.
  • Rotational spectrum of 13C2-methyl formate (HCOO13CH3) and detection of the two 13C-methyl formate in Orion. Astronomy & Astrophysics (A&A).

Interpreting Mass Isotopomer Distributions from Methyl Formate-13C: A Comparative Guide for 1C Metabolism Tracing

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

One-carbon (1C) metabolism is a critical metabolic hub supporting nucleotide biosynthesis, epigenetic methylation, and redox homeostasis. In drug development—particularly for oncology and immunology—tracing the flux of 1C units using stable isotopes like [U-13C]Serine or 13C-Formate is essential for evaluating antifolate efficacies and metabolic vulnerabilities[1].

However, measuring the intracellular mass isotopomer distribution (MID) of the central 1C carrier, formate , presents a severe analytical bottleneck. Because formate is highly polar, volatile, and possesses a low molecular weight (46 g/mol ), direct Liquid Chromatography-Mass Spectrometry (LC-MS) yields poor retention and catastrophic ion suppression[2].

The gold-standard solution is the in situ derivatization of biological formate into methyl formate , followed by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)[3]. This guide objectively compares the Methyl Formate-13C analytical workflow against alternative methodologies, details the causality behind the chemistry, and provides a self-validating framework for interpreting the resulting MID.

Part 1: Mechanistic Causality: Why Derivatize to Methyl Formate?

To understand why direct LC-MS fails, we must look at the physicochemical properties of formate. On standard reverse-phase C18 columns, formate elutes in the void volume alongside high concentrations of intracellular salts, leading to absolute ion suppression. While Hydrophilic Interaction Liquid Chromatography (HILIC) improves retention, the high chemical background at low mass ranges (m/z 45 in negative ion mode) obscures the M+1 isotope signal.

The Headspace Advantage: Derivatizing formate with methanol ( CH3​OH ) under sulfuric acid catalysis yields methyl formate ( HCOOCH3​ ). This choice is highly intentional:

  • Volatility: Methyl formate has a boiling point of 32°C. By heating the sealed sample vial to 60°C, the analyte partitions almost entirely into the gas phase (headspace).

  • Matrix Elimination: Injecting only the headspace gas physically separates the methyl formate from the liquid matrix, salts, and macromolecules, dropping background noise to near zero and protecting the GC column[3].

  • Isotopic Fidelity: The esterification reaction preserves the carbon atom of the biological formate (the formyl carbon), allowing its isotopic enrichment to be read accurately in the mass spectrometer.

Part 2: Objective Comparison of Formate MID Workflows

When designing a 1C tracing experiment, the choice of analytical workflow dictates the sensitivity and accuracy of the MID data. Table 1 compares the Methyl Formate HS-GC-MS method against alternative LC-MS derivatization strategies.

Table 1: Performance Comparison of Formate MID Analytical Workflows

FeatureMethyl Formate (HS-GC-MS)Benzyl Formate (LC-MS/MS)Direct Aqueous (LC-MS/MS)
Derivatization Reagent Methanol / H2​SO4​ Benzyl Bromide / BaseNone
Matrix Effects Negligible (Gas Phase Isolation)Moderate (Liquid Phase)Severe (Ion Suppression)
Limit of Detection (LOD) ~1-5 μM ~10 μM >50 μM
MID Resolution Excellent (SIM m/z 60-62)Good (Subject to isotope overlap)Poor (High background noise)
Throughput High (Automated Headspace)Medium (Requires SPE Cleanup)High (Direct Injection)
Part 3: Interpreting the Mass Isotopomer Distribution (MID)

Interpreting the MID of Methyl Formate-13C requires a deep understanding of Electron Ionization (EI) fragmentation and natural isotope abundance.

The intact molecular ion ( M+∙ ) of unlabeled methyl formate is m/z 60 . When cells are fed a tracer like [U-13C]Serine, the biologically generated 13C-formate is derivatized with unlabeled methanol, yielding 13C-Methyl Formate at m/z 61 (M+1).

The Causality of Isotope Correction (Self-Validating Math): The raw signal at m/z 61 is not exclusively biological 13C-formate. Unlabeled methyl formate will naturally produce an M+1 peak due to the natural abundance of 13C in the methanol-derived methyl group (~1.1%), as well as trace contributions from 17O (~0.04%) and 2H (~0.015%).

To ensure the system is self-validating, you must mathematically decouple the natural abundance of the derivatization reagent from the biological label using the following correction matrix:

  • Calculate Natural Contribution: I61,nat​≈I60​×0.0115 (where 0.0115 is the sum of natural isotope probabilities for the non-formyl atoms).

  • Isolate Biological Enrichment: CorrectedM+1=I61,measured​−I61,nat​

  • Determine Fractional Enrichment: Fractional13C=I60​+CorrectedM+1CorrectedM+1​

Expert Insight: While EI heavily fragments methyl formate into a methoxy cation (m/z 31) and a formyl cation (m/z 29), monitoring the formyl cation directly is ill-advised due to high low-mass background noise. Operating the MS in Selected Ion Monitoring (SIM) mode for the intact molecular ions (m/z 60, 61, 62) provides the highest signal-to-noise ratio for MID interpretation.

Part 4: Experimental Protocol (Self-Validating Workflow)

This step-by-step methodology ensures complete esterification and accurate MID acquisition.

Phase 1: Metabolic Quenching and Extraction

  • Aspirate culture media from cells incubated with the biological 13C-tracer.

  • Immediately quench metabolism by adding 800 μL of pre-chilled (-80°C) 80% methanol/water.

  • Self-Validation Step: Spike the extraction buffer with a known concentration of an orthogonal internal standard (e.g., D3​ -Formate) to monitor extraction recovery. This specific isotope avoids overlapping with the M+1 biological tracer channel.

  • Scrape cells, transfer to a microcentrifuge tube, and centrifuge at 14,000 x g for 10 min at 4°C. Transfer the supernatant to a 20 mL glass headspace vial.

Phase 2: In Situ Esterification 5. Add 100 μL of concentrated sulfuric acid ( H2​SO4​ ) to the headspace vial. (Causality: The strong acid protonates the formate carboxyl group, making it highly electrophilic and driving the nucleophilic attack by the methanol solvent to completion). 6. Immediately crimp-seal the vial with a PTFE/silicone septum to prevent the escape of the volatile product. 7. Incubate the vial at 60°C for 30 minutes in the headspace autosampler oven.

Phase 3: HS-GC-MS Acquisition 8. Inject 1 mL of the headspace gas into the GC inlet (Split ratio 10:1, 200°C). 9. Separate on a polar DB-WAX column using an isothermal gradient (40°C for 5 minutes). 10. Operate the MS in EI mode (70 eV). Use SIM to acquire m/z 60 (M+0), m/z 61 (M+1), and m/z 62 (M+2) with a dwell time of 50 ms per ion.

Part 5: Pathway & Analytical Visualization

G Tracer 13C-Tracer (e.g., U-13C-Serine) Cell Intracellular 1C Metabolism Tracer->Cell Cellular Uptake Formate 13C-Formate (Target Metabolite) Cell->Formate SHMT/MTHFD Deriv Esterification (CH3OH + H2SO4) Formate->Deriv Extraction MethylFormate 13C-Methyl Formate (Volatile Analyte) Deriv->MethylFormate Derivatization GCMS Headspace GC-MS (SIM m/z 60-62) MethylFormate->GCMS Volatilization

Workflow for 13C-formate tracing via methyl formate derivatization and HS-GC-MS analysis.

References
  • Increased formate overflow is a hallmark of oxidative cancer.
  • Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo.
  • Gas Chromatographic Analysis of Methyl Formate and Application in Methanol Poisoning Cases. Biochemical Medicine

Sources

The Mechanistic Imperative: Mass Isotopologues vs. Positional Isotopomers

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, analytical chemists, and metabolic engineers on the methodologies used to determine the exact position of 13C labels in metabolites.

In 13C-Metabolic Flux Analysis (13C-MFA) and drug metabolism studies, simply knowing that a metabolite has incorporated a heavy isotope is insufficient. Standard mass spectrometry (MS) easily measures mass isotopologue distributions (MDVs)—revealing how many 13C atoms are present (e.g., M+1, M+2)[1]. However, it fails to reveal where those atoms are located.

The Causality of Position: The exact location of a 13C atom (the positional isotopomer) acts as a highly specific breadcrumb trail for enzymatic reactions. For example, feeding cells [1,2-13C]glucose will yield different positional labeling in pyruvate depending on whether the glucose was metabolized via standard Glycolysis or the Pentose Phosphate Pathway (PPP). The PPP decarboxylates the C1 carbon, fundamentally altering the positional signature of downstream metabolites. In drug development, position-specific labels are critical to uncover the regioselectivity of Cytochrome P450 (CYP)-mediated attacks and skeletal rearrangements[].

To resolve these positional isotopomers, researchers must rely on analytical platforms capable of probing the specific atomic environment or structural sub-components of a molecule[1].

Analytical Platforms: NMR vs. Tandem Mass Spectrometry

Nuclear Magnetic Resonance (NMR): The Gold Standard for Position

NMR spectroscopy is inherently position-sensitive because the chemical shift of a nucleus is dictated by its local electronic environment. While direct 13C NMR provides absolute positional data, its low natural gyromagnetic ratio and long relaxation times make it prohibitively slow for high-throughput screening.

The Mechanistic Solution: Researchers utilize 1D 1H NMR or 2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC) NMR. By measuring the 1H-13C J-coupling (e.g., the 128 Hz splitting of the methyl resonance in lactate), scientists can indirectly quantify 13C enrichment at specific carbon positions using the highly sensitive proton signal[3].

Tandem Mass Spectrometry (MS/MS): The High-Sensitivity Challenger

While standard MS cannot distinguish positional isotopomers, Tandem MS (LC-MS/MS or GC-MS/MS) overcomes this by utilizing controlled fragmentation[4].

The Mechanistic Solution: A precursor ion (the intact labeled metabolite) is isolated and subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). Because fragmentation breaks specific, predictable chemical bonds, analyzing the mass shift of the resulting product ions allows researchers to deduce the exact location of the 13C label[5].

Quantitative Performance Comparison

To objectively select the appropriate platform for 13C positional analysis, researchers must balance sensitivity requirements with the need for absolute structural certainty.

Performance Metric1D 1H / 2D HSQC NMRLC-MS/MS (Orbitrap / Q-TOF)GC-MS/MS (Triple Quadrupole)
Limit of Detection (LOD) ~10 - 50 µM~1 - 10 nM~10 - 100 nM
Positional Resolution Absolute (Direct atomic environment)High (Dependent on fragmentation rules)High (Requires derivatization mapping)
Sample Size Required >10⁷ cells / >10 mg tissue<10⁵ cells / <1 mg tissue<10⁶ cells / <5 mg tissue
Throughput Medium (15-30 mins/sample)High (5-15 mins/sample)Medium (30-45 mins/sample)
Matrix Interference Low (High chemical specificity)High (Susceptible to ion suppression)Medium (Derivatization artifacts)

Experimental Workflow Visualization

G T 13C Tracer Administration (e.g.,[1,2-13C] Glucose) M Intracellular Metabolism (Enzymatic Isotope Routing) T->M E Metabolite Quenching & Extraction (Cold Methanol/Chloroform) M->E NMR NMR Spectroscopy (1D 1H / 2D HSQC) Direct Positional Data E->NMR MS Tandem MS/MS (HCD/CID) Fragmentation-based Positional Data E->MS IDA Positional Isotopomer Distribution Analysis (IDA) NMR->IDA MS->IDA Flux 13C-Metabolic Flux Analysis (Pathway Quantification) IDA->Flux

Workflow for 13C-MFA: From tracer administration to positional isotopomer distribution analysis.

Self-Validating Experimental Protocols

Protocol A: Indirect 13C Positional Quantitation via 1D 1H NMR[3]

This protocol leverages proton sensitivity to map 13C positions, ideal for high-abundance central carbon metabolites.

  • Metabolic Quenching: Rapidly quench cellular metabolism using cold (-20°C) methanol. Causality: Enzymes operate on millisecond timescales; failure to instantly arrest metabolism results in artificial isotope scrambling during extraction.

  • Extraction & Lyophilization: Extract polar metabolites using a methanol/chloroform/water phase separation. Lyophilize the aqueous phase to complete dryness.

  • Resuspension in D2O: Reconstitute the pellet in 100% Deuterium Oxide (D2O) containing an internal standard (e.g., DSS). Causality: D2O provides the necessary lock signal for the NMR spectrometer and eliminates the massive H2O solvent peak that would otherwise obscure critical metabolite resonances.

  • Acquisition: Acquire 1D 1H NMR spectra with and without 13C decoupling.

  • Validation & Analysis: Identify positional enrichment by analyzing J-splitting. For example, an unlabeled lactate methyl group resonates as a doublet at 1.32 ppm. A 13C label at the C3 position will split this signal further (128 Hz J-coupling). Calculate fractional enrichment by comparing the integrated area of the 13C satellite peaks to the central 12C peak.

Protocol B: Positional Mapping via LC-MSn (Tandem MS)[5]

This protocol utilizes hybrid dissociation strategies for high-sensitivity structural annotation of low-abundance metabolites.

  • Chromatographic Separation: Inject the extracted metabolite mixture onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Causality: HILIC is essential for retaining highly polar, water-soluble metabolites (like nucleotides and sugar phosphates) that would otherwise wash out in the void volume of standard reverse-phase columns.

  • Precursor Isolation (MS1): Utilize a High-Resolution Accurate Mass (HRAM) analyzer (e.g., Orbitrap) to isolate the specific intact M+x isotopologue.

  • Hybrid Dissociation (MS2/MSn): Subject the precursor ion to HCD and CID fragmentation. Causality: Different fragmentation energies break different bonds. For example, fragmenting Adenosine Monophosphate (AMP) yields a ribose-phosphate fragment and an adenine nucleobase fragment. By measuring the mass of these distinct fragments, you can determine if the 13C label originated from the glycine-derived purine ring or the PPP-derived ribose sugar.

  • Validation (Natural Abundance Correction): Before analyzing labeled samples, run a completely unlabeled (12C) biological extract. Use this to map the natural isotopic background and validate the structural annotation of all generated fragments. Subtract this natural abundance from the labeled experimental data to prevent false-positive flux calculations.

References

  • Carbon and Nitrogen Positional Isotopomer Determination in Metabolites using Orbitrap IQ-X and Stellar MS Source: anCHem / Thermo Fisher Scientific URL:[Link]

  • High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR Source: Analytical Chemistry / PubMed Central (NIH) URL:[Link]

  • Simultaneous 2H and 13C Metabolic Flux Analysis of Liver Metabolism Using NMR and GC-MS Source: American Diabetes Association URL:[Link]

  • A roadmap for interpreting 13C metabolite labeling patterns from cells Source: Current Opinion in Biotechnology / PubMed Central (NIH) URL:[Link]

Sources

Navigating the Flux: A Comparative Guide to 13C-MFA Software for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Metabolic flux analysis (MFA) using 13C stable isotopes is the gold standard for quantifying intracellular reaction rates (the fluxome) in living cells[1]. For drug development professionals and metabolic engineers, understanding these fluxes is critical. Unlike transcriptomics or metabolomics—which only measure the potential or the static pool size of metabolism—13C-MFA measures the actual rates of enzymatic conversion.

The core challenge of 13C-MFA is computational: solving the inverse problem of calculating a complex intracellular flux map from the observed Mass Isotopomer Distributions (MIDs) of downstream metabolites[1]. This guide objectively compares the leading software platforms used to solve this problem and provides a self-validating experimental framework for your metabolic studies.

The Physics and Logic of 13C-MFA

The causality of 13C-MFA is rooted in fundamental mass conservation. By feeding cells a specifically labeled substrate (e.g.,[1,2-13C]glucose), heavy isotopes distribute through the metabolic network based entirely on active enzymatic pathways. Because different pathways cleave and recombine carbon backbones differently (e.g., Glycolysis vs. the Pentose Phosphate Pathway), the resulting isotopic signature in downstream metabolites serves as a mathematical fingerprint of the fluxes that created them.

Pathway Glc Glucose (13C Labeled) Pyr Pyruvate Glc->Pyr Glycolysis AcCoA Acetyl-CoA Pyr->AcCoA PDH Complex Cit Citrate AcCoA->Cit TCA Cycle Glu Glutamate (Measured Pool) Cit->Glu Transamination

Fig 2. Simplified carbon transition map tracing 13C from glucose to measurable glutamate pools.

Objective Software Comparison: INCA vs. 13CFLUX2 vs. OpenFLUX

Selecting the right software engine dictates the mathematical rigor and scalability of your analysis. The industry currently relies on a few highly validated platforms, each engineered for specific biological constraints.

INCA (Isotopomer Network Compartmental Analysis)

INCA is a MATLAB-based suite that revolutionized the field by introducing capabilities for Isotopically Non-Stationary MFA (INST-MFA) [2].

  • The Causality of INST-MFA: Mammalian cells and autotrophic organisms possess massive intracellular metabolite pools, meaning they take hours or days to reach isotopic steady-state. INCA bypasses this by measuring the transient labeling phase, solving systems of ordinary differential equations (ODEs) rather than simple algebraic equations[2].

  • Performance: INCA 2.0 seamlessly integrates both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) datasets, providing built-in statistical tests for goodness-of-fit[3].

13CFLUX2

Designed for extreme computational performance, 13CFLUX2 is a C++ based suite tailored for large-scale and high-throughput applications[4].

  • The Causality of High-Performance Needs: Genome-scale 13C-MFA models suffer from combinatorial explosion. 13CFLUX2 mitigates this using the FluxML XML language and highly efficient Elementary Metabolite Unit (EMU) algorithms, allowing it to leverage multicore CPUs and compute clusters[4].

  • Performance: Unmatched for parallel labeling experiments and complex microbial models, though it requires a steeper learning curve due to its command-line interface[4].

OpenFLUX / Metran

OpenFLUX provides an open-source alternative for steady-state MFA, while Metran remains a historically significant, highly validated tool for core metabolic modeling in E. coli[1]. They are ideal for straightforward, steady-state microbial analyses where the computational overhead of INST-MFA or genome-scale modeling is unnecessary.

Quantitative Feature Summary
FeatureINCA13CFLUX2OpenFLUX
Primary Interface MATLAB GUICLI / XML (FluxML)MATLAB / Python
Performance Focus INST-MFA (Dynamic Labeling)Large-scale / High-throughputSteady-state simplicity
Mathematical Core ODEs & Algebraic EquationsCumomer / EMU frameworksElementary Metabolite Units
Statistical Rigor Built-in χ2 & Confidence IntervalsAdvanced Monte Carlo & OEDBasic SSR minimization
Optimal Use Case Mammalian cells, AutotrophsGenome-scale microbial modelsEducational, core networks

Experimental Methodology: A Self-Validating Protocol

To generate trustworthy data for these software engines, the wet-lab protocol must be designed as a self-validating system. The following step-by-step methodology ensures high-resolution flux quantification[5].

Step 1: Isotope Tracer Design (Forward Simulation)

  • Action: Before executing the experiment, use the software's forward-simulation tools to predict the MIDs of your target network based on different tracers[2].

  • Causality: If the chosen tracer (e.g.,[1,2-13C]glucose vs. [1,6-13C]glucose) does not produce distinct labeling patterns at metabolic branch points, the mathematical model will suffer from parameter unidentifiability.

Step 2: Rapid Quenching and Extraction

  • Action: Submerge the cell culture in cold methanol (-20°C to -80°C) immediately at the sampling time point[5].

  • Causality: Intracellular ATP and metabolic intermediates turn over in milliseconds. Rapid quenching is physically required to instantly halt enzymatic activity, preventing isotope scrambling and locking the true metabolic snapshot.

Step 3: Analytical Quantification (LC-MS/NMR)

  • Action: Extract the metabolites and acquire the experimental MIDs via LC-MS or NMR.

  • Self-Validation Check: You must measure an unlabeled control sample. The natural abundance of 13C (approx. 1.1%) must perfectly match the theoretical natural MID. If the unlabeled control deviates, the MS instrument is suffering from matrix effects or requires recalibration[5].

Step 4: Network Specification and SSR Minimization

  • Action: Input the atom transition network and experimental MIDs into INCA or 13CFLUX2.

  • Causality: The software utilizes a Levenberg-Marquardt gradient-based search algorithm. It iteratively adjusts the free flux parameters to minimize the sum-of-squared residuals (SSR) between the computer-simulated MIDs and your experimental MIDs[2].

Step 5: Statistical Goodness-of-Fit (The Ultimate Validation)

  • Action: Execute a χ2 (chi-square) goodness-of-fit test on the minimized SSR[6].

  • Self-Validation Check: A flux map is only trustworthy if the minimized SSR falls strictly within the 95% confidence interval expected for the system's degrees of freedom. If the SSR fails this test, it mathematically proves that either the assumed metabolic network model is missing active pathways, or the experimental data contains unrecognized noise[6].

MFA_Workflow D1 13C Tracer Input (e.g., [1,2-13C]Glucose) D2 Cell Culture & Metabolic Quenching D1->D2 Feeding D3 MS/NMR Analysis (Isotopomer Extraction) D2->D3 Extraction S1 Software Engine (INCA / 13CFLUX2) D3->S1 Experimental MIDs M1 Metabolic Network Model (Atom Transitions) M1->S1 Stoichiometry S2 SSR Minimization (Levenberg-Marquardt) S1->S2 Simulation S2->S1 Iterative Fitting R1 Validated Flux Map (95% Confidence Intervals) S2->R1 Chi-Square Pass

Fig 1. Computational workflow of 13C-MFA from tracer input to validated flux map generation.

References

  • INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC | nih.gov | 2

  • 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis | Bioinformatics | oup.com | 4

  • INCA 2.0: a tool for integrated, dynamic modeling of NMR- and MS-based isotopomer measurements and rigorous metabolic flux analysis - PMC | nih.gov | 3

  • Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC | nih.gov |1

  • High-resolution 13C metabolic flux analysis | Springer Nature Experiments | springernature.com | 5

  • Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC | nih.gov | 6

Sources

benchmarking Methyl formate-13C against established metabolic tracers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Methyl Formate-13C Against Established Metabolic Tracers: A Comprehensive Guide for 1C Pathway Analysis

Introduction

One-carbon (1C) metabolism is a central biochemical hub, providing the carbon units necessary for purine and thymidine synthesis, amino acid homeostasis, and epigenetic methylation. In metabolic flux analysis (MFA), the choice of isotopic tracer dictates the resolution, accuracy, and biological relevance of the resulting metabolic map. While [U-13C]-glucose and [U-13C]-glutamine are the gold standards for probing central carbon metabolism and the TCA cycle[1], tracing the folate cycle and the 1C pool requires specialized probes.

Historically, 13C-formate and 13C-serine have been the established tracers for these pathways. However, Methyl formate-13C is emerging as a highly effective alternative, particularly for in vivo models requiring sustained tracer delivery and specific pharmacokinetic profiles. As a Senior Application Scientist, I have structured this guide to objectively benchmark Methyl formate-13C against established tracers, providing researchers and drug development professionals with the mechanistic insights and self-validating protocols needed to optimize their 13C-MFA workflows.

Mechanistic Grounding: The Causality of Tracer Selection

To understand why Methyl formate-13C is utilized, we must analyze its biochemical causality. Standard 13C-formate is highly polar. When administered as an in vivo bolus, it is rapidly cleared from the plasma, often requiring continuous intravenous infusion to maintain the steady-state labeling required for accurate MFA[2].

Methyl formate-13C, an ester, acts as a "prodrug-like" tracer. Upon administration, its lipophilicity allows it to readily cross cell membranes. Once intracellular or circulating in plasma, it is hydrolyzed by ubiquitous non-specific carboxylesterases into 13C-formate and 13C-methanol[3]. This enzymatic conversion creates a sustained-release effect, buffering the rapid clearance typically seen with free formate boluses. Furthermore, the dual-release of methanol allows for specialized tracing in models evaluating alcohol dehydrogenase (ADH) activity or specific toxicity pathways.

G MF Methyl formate-13C EST Carboxylesterases (In Vivo Hydrolysis) MF->EST FORM 13C-Formate EST->FORM METH 13C-Methanol EST->METH THF 10-CHO-THF (1C Pool) FORM->THF MTHFD1/2 PUR Purine Synthesis THF->PUR SER 13C-Serine (Established Tracer) SER->THF SHMT1/2

Fig 1. Metabolic entry of Methyl formate-13C into the 1C pathway via esterase hydrolysis.

Quantitative Benchmarking: Tracer Performance Profiles

When designing an MFA experiment, the tracer must align precisely with the biological question. The table below summarizes the performance metrics of Methyl formate-13C compared to standard tracers based on established evaluations of 13C isotopic tracers in mammalian cells[1] and T-cell differentiation models[4].

TracerPrimary Target PathwayCellular Uptake MechanismIn Vivo Half-LifeKey AdvantageLimitation
Methyl formate-13C Folate Cycle / 1C PoolPassive diffusion (Lipophilic)Moderate (Sustained release)Prodrug-like sustained release of 13C-formate; dual-tracing capability.Requires endogenous esterase activity for activation.
13C-Formate Folate Cycle / PurinesCarrier-mediated / DiffusionShort (Rapid clearance)Direct entry into the 1C pool; highly established baseline data.Requires continuous infusion for steady-state in vivo[2].
13C-Serine Cytosolic/Mito 1C PoolAmino acid transporters (ASCT)ModerateTraces both the 1C pool and direct protein synthesis.Complex downstream scrambling (glycine/methionine).
[U-13C5]-Glutamine TCA Cycle / AnaplerosisGlutamine transporters (ASCT2)ModerateGold standard for TCA cycle and mitochondrial metabolism[1].Provides minimal direct labeling to the 1C pool.

Experimental Protocol: Comparative 13C-MFA Workflow

A self-validating protocol is essential to ensure scientific integrity. The following step-by-step methodology ensures that isotopic enrichment is accurately quantified, distinguishing true metabolic flux from background noise and natural isotope abundance.

Workflow A Cell Culture / Animal Model B Tracer Administration (MF-13C vs 13C-Formate) A->B C Metabolite Extraction (Cold Methanol/Water) B->C D LC-MS/MS or GC-MS Isotopologue Analysis C->D E Metabolic Flux Modeling (13C-MFA) D->E

Fig 2. Standardized workflow for 13C-metabolic flux analysis comparing isotopic tracers.

Step-by-Step Methodology:

1. Model Preparation & Baseline Establishment

  • Action: Plate mammalian cells in 6-well plates. For in vivo models, allocate a vehicle-control cohort. Run a parallel control group using unlabeled (12C) methyl formate and formate.

  • Causality: This is a critical self-validating step. Establishing a natural isotope abundance baseline corrects for naturally occurring 13C (approx. 1.1%) during mass spectrometry analysis, preventing false-positive flux calculations.

2. Tracer Administration

  • Action: Introduce Methyl formate-13C or 13C-Formate at equimolar concentrations (typically 0.5 - 1.0 mM for in vitro). For in vivo bolus models, administer via intraperitoneal (IP) injection.

  • Causality: Equimolar dosing ensures that the kinetic differences observed are strictly due to uptake mechanisms and enzymatic processing (e.g., esterase cleavage of methyl formate) rather than simple concentration gradients.

3. Metabolite Quenching and Extraction

  • Action: At designated time points (e.g., 1h, 2h, 4h), rapidly quench metabolism by washing cells with ice-cold PBS, followed immediately by the addition of 80% ultra-cold (-80°C) methanol.

  • Causality: Rapid thermal quenching halts enzymatic activity instantly. This prevents the interconversion or degradation of highly labile 1C intermediates (such as 10-CHO-THF) during the extraction process.

4. Derivatization (For GC-MS Workflows)

  • Action: If analyzing the hydrolyzed formate directly via GC-MS, derivatize the biological extract using sulfuric acid and methanol to convert free 13C-formate back into a volatile methyl formate state[3]. (Note: For LC-MS/MS workflows analyzing downstream purines, this derivatization step is bypassed).

5. Data Acquisition & Isotope Correction

  • Action: Analyze samples via LC-MS/MS or GC-MS. Extract the mass isotopomer distributions (M+0, M+1, M+2, etc.) for downstream metabolites like serine, methionine, and purine nucleotides.

  • Causality: Use correction algorithms (e.g., IsoCor) to subtract natural abundance. The fractional enrichment of M+1 purines will directly reflect the flux of the 13C tracer through the 1C pool, allowing for a direct comparison of tracer efficiency.

Conclusion

Methyl formate-13C offers a distinct pharmacokinetic advantage over traditional 13C-formate, particularly in complex in vivo models where sustained 1C pool labeling is required. By leveraging its esterase-dependent activation, researchers can achieve stable isotopic enrichment without the need for continuous infusion, enabling high-resolution metabolic flux analysis of the folate cycle, nucleotide biosynthesis, and methylation pathways.

References

  • Title: In vivo formate bolus Source: ResearchGate URL
  • Title: Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells Source: NIH / PubMed Central URL
  • Title: 13C tracer analysis reveals the landscape of metabolic checkpoints in human CD8+ T cell differentiation and exhaustion Source: NIH / PubMed Central URL
  • Title: Gas Chromatographic Analysis of Methyl Formate and Application in Methanol Poisoning Cases Source: ResearchGate URL

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.